Hemicholinium
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
16478-59-4 |
|---|---|
Molekularformel |
C24H34N2O4+2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol |
InChI |
InChI=1S/C24H34N2O4/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24/h5-12,27-28H,13-18H2,1-4H3/q+2 |
InChI-Schlüssel |
JIWUESGGKYLPPG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C |
Kanonische SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C |
Synonyme |
Hemicholinium Hemicholinium 3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Hemicholinium-3 in the Cholinergic System
This technical guide provides a comprehensive overview of this compound-3 (HC-3), a pivotal pharmacological tool for studying the cholinergic nervous system. It details its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its use, and provides visual representations of its role in cholinergic signaling and related experimental workflows.
Core Mechanism of Action: Inhibition of High-Affinity Choline Uptake
This compound-3 is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[1][2] The CHT is responsible for the sodium-dependent reuptake of choline from the synaptic cleft into the presynaptic terminal of cholinergic neurons.[2] This reuptake process is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2][3]
By competitively blocking this transporter, HC-3 curtails the supply of choline to the presynaptic terminal, thereby inhibiting the synthesis of new ACh molecules by the enzyme choline acetyltransferase (ChAT).[1][2][4] This leads to a depletion of ACh stores within the cholinergic nerve endings, particularly under conditions of high neuronal activity or frequent nerve stimulation.[1][5] Consequently, HC-3 is classified as an indirect acetylcholine antagonist.[1] Its inhibitory effect is more pronounced with sustained or high-frequency stimulation, as this more rapidly depletes existing ACh stores, making the neuron more reliant on new synthesis.[5]
The specificity of HC-3 for the high-affinity system makes it a valuable research tool, as it has less effect on the low-affinity choline uptake systems present in other cells.[2] The binding of [3H]HC-3 is often used as a specific radioligand to quantify CHT sites in membrane binding and autoradiographic studies.[3][6]
Quantitative Data on this compound-3 Activity
The potency of this compound-3 has been quantified in various experimental systems. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for its action on choline uptake and other related functions. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration, while Ki values represent the binding affinity of the inhibitor to the enzyme.[7][8][9]
| Parameter | Value | Experimental System | Comments | Reference(s) |
| Ki | 25 nM | High-affinity choline transporter (HACU) | Competitive inhibition | [1] |
| Ki | 1.3 nM | Human CHT (hCHT1) expressed in Xenopus oocytes | Demonstrates high affinity for the human transporter | [1] |
| Ki | 1.3 µM | Rat Brain Synaptosomes (Morantel as competitor) | Competitive inhibition | [10] |
| IC50 | 61 nM | Rat Brain Synaptosomes | Competitive inhibition | [10] |
| IC50 | 104 nM | Rat brain synaptosomes (for HC-3 analog, HCM) | Irreversible inhibition by the mustard analog | [11] |
| IC50 | 560 nM | Mouse Brain Synaptosomes (N-methyl-3-quinuclidinone) | Competitive inhibition | [10] |
| IC50 | 693 nM | Epibatidine-evoked [3H]ACh release (guinea-pig ileum) | Inhibition of presynaptic nicotinic ACh receptors | [12] |
| IC50 | 897 nM | Epibatidine-evoked contraction (guinea-pig ileum) | Inhibition of presynaptic nicotinic ACh receptors | [12] |
| IC50 | 39.1 µM | Human Pancreatic Cancer Cells (MIA PaCa-2) | - | [10] |
Downstream Effects and Off-Target Considerations
The primary consequence of CHT inhibition by HC-3 is the depletion of ACh stores, leading to a reduction in cholinergic neurotransmission.[2][13][14] This effect is particularly evident during prolonged stimulation.[15] However, HC-3 also exhibits several off-target and paradoxical effects that are crucial for the correct interpretation of experimental results.
Off-Target Effects:
-
Nicotinic Receptor Inhibition: HC-3 can act as an inhibitor of presynaptic nicotinic acetylcholine receptors, which may complicate results by directly affecting the release machinery.[5][12][16]
-
Ion Channel Blockade: In some systems, such as squid axons, HC-3 has been shown to have direct, non-cholinergic effects, blocking both sodium and potassium ion channels.[17] This can directly impact action potential generation more rapidly than ACh depletion.[17]
-
Cytotoxicity: At high concentrations (e.g., 1 mM) and with prolonged exposure, HC-3 can be cytotoxic and induce apoptosis.[17] Its LD50 in mice is approximately 35 µg.[4][17]
Paradoxical Facilitation of ACh Release: At low concentrations (typically below 10⁻⁵ M), HC-3 can paradoxically facilitate acetylcholine release.[5] This effect is thought to be mediated by an agonistic action on presynaptic nicotinic receptors that are involved in a positive feedback loop for ACh release.[5][18] Therefore, performing a dose-response curve is critical to determine the optimal inhibitory concentration for any given model system.[5]
Visualizing Cholinergic Neurotransmission and HC-3 Action
The following diagrams illustrate the mechanism of HC-3 at the cholinergic synapse and a typical workflow for its study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. This compound-3 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. High-affinity choline transport sites: use of [3H]this compound-3 as a quantitative marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of the irreversible inhibition of high-affinity choline transport produced by this compound mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of this compound-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of this compound (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ACTIONS OF this compound (HC-3) ON NEUROMUSCULAR TRANSMISSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hemicholinium-3 in Acetylcholine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemicholinium-3 (HC-3) is a classical and potent pharmacological tool indispensable for the study of cholinergic neurotransmission. Its primary mechanism of action is the selective and competitive inhibition of the high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine (ACh) synthesis.[1][2][3] By blocking the uptake of choline into presynaptic nerve terminals, HC-3 effectively depletes the precursor pool necessary for ACh production, leading to a subsequent reduction in cholinergic signaling.[1][2] This technical guide provides a comprehensive overview of the role of this compound-3 in acetylcholine synthesis, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its application in research settings.
Introduction: The Acetylcholine Synthesis Pathway
Acetylcholine, the first neurotransmitter to be identified, plays a crucial role in a vast array of physiological processes in both the central and peripheral nervous systems.[4] Its synthesis is a multi-step process, critically dependent on the availability of its precursors, choline and acetyl coenzyme A (acetyl-CoA).[2][5] The synthesis pathway can be summarized as follows:
-
Choline Uptake: Choline, an essential nutrient, is transported from the extracellular space into the presynaptic neuron via a high-affinity choline transporter (CHT), also known as SLC5A7.[1] This sodium-dependent transport is the rate-limiting step in ACh synthesis.[2][3]
-
Acetyl-CoA Synthesis: Acetyl-CoA is synthesized from pyruvate, a product of glycolysis, within the mitochondria.
-
Acetylcholine Synthesis: In the cytoplasm of the cholinergic neuron, the enzyme choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine.[2][3]
-
Vesicular Packaging: Acetylcholine is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT), where it is stored prior to release.[2]
Dysfunction in this pathway is implicated in numerous neurological and psychiatric disorders, making its components key targets for therapeutic intervention and pharmacological research.
Mechanism of Action of this compound-3
This compound-3 is a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT).[1][6] It competes with choline for the same binding site on the CHT protein, thereby blocking the uptake of choline into the presynaptic terminal.[1] This inhibition is reversible and concentration-dependent.[1] By limiting the intracellular availability of choline, HC-3 indirectly inhibits the synthesis of acetylcholine, as ChAT becomes substrate-limited.[2][3] This leads to a depletion of vesicular acetylcholine stores and a subsequent reduction in acetylcholine release upon neuronal stimulation.[2]
The high affinity of HC-3 for the CHT makes it a highly selective tool for studying high-affinity choline uptake, with less effect on low-affinity choline transport mechanisms at appropriate concentrations.[1]
Quantitative Data on this compound-3 Inhibition
The inhibitory potency of this compound-3 is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the experimental system, tissue, and conditions.
| Parameter | Value | Species | Tissue/Cell Type | Reference |
| Ki | 25 nM | - | High-affinity choline transporter (HACU) | [6] |
| Ki | 1-5 nM | Human | CHT expressed in Xenopus laevis oocytes or COS-7 cells | [7][8] |
| Ki | 25 nM | Rat | Striatal Synaptosomes | |
| Ki | 13.3 µM | - | NCI-H69 cells | [6] |
| Ki | 10.5 ± 2.2 µM | - | PC-3 prostate cancer cells | [9] |
| IC50 | 18 nM | - | Sodium-dependent high-affinity choline uptake | [6] |
| IC50 | 61 nM | Rat | Brain Synaptosomes | [10] |
| IC50 | 6.1 x 10⁻⁸ M | - | High-Affinity Choline Uptake (HAChU) | [11] |
| IC50 | 693 nM | - | [3H]acetylcholine release | [6] |
| IC50 | 897 nM | - | Epibatidine-evoked contraction | [6] |
| IC50 | 39.1 µM | Human | Pancreatic Cancer Cells (MIA PaCa-2) | [10] |
Experimental Protocols
[³H]-Choline Uptake Assay in Synaptosomes
This assay is a standard method for studying the kinetics of high-affinity choline uptake and its inhibition by compounds like this compound-3.
Objective: To measure the uptake of radiolabeled choline into isolated presynaptic nerve terminals (synaptosomes) and to determine the inhibitory effect of this compound-3.
Materials:
-
Brain tissue (e.g., rat striatum or hippocampus)[1]
-
Ice-cold 0.32 M sucrose solution[1]
-
Potter-Elvehjem homogenizer[1]
-
Refrigerated centrifuge
-
Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution
-
[³H]-choline chloride
-
This compound-3
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the brain region of interest in ice-cold 0.32 M sucrose solution.[1]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Choline Uptake Assay:
-
Aliquot the synaptosomal suspension into microcentrifuge tubes.[1]
-
Pre-incubate the synaptosomes at 37°C for a short period.
-
To initiate the uptake, add [³H]-choline (at a final concentration in the low nanomolar range to favor high-affinity uptake) to the tubes. For inhibition studies, add varying concentrations of this compound-3 along with the radiolabeled choline. Include a set of tubes with a saturating concentration of non-labeled this compound-3 to determine non-specific uptake.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.[12] This time should be within the linear range of choline uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]-choline.[12]
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.[1]
-
Measure the radioactivity using a liquid scintillation counter.[1]
-
Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of excess HC-3) from the total uptake.[1]
-
Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various choline concentrations and fitting the data to the Michaelis-Menten equation.[1]
-
The Ki for this compound-3 can be determined using Cheng-Prusoff analysis or by non-linear regression of competitive inhibition data.[1]
-
Measurement of Acetylcholine and Choline Levels
Several methods are available for the quantification of acetylcholine and choline in biological samples, with HPLC coupled with electrochemical detection or mass spectrometry being common choices.[13][14][15][16][17]
Objective: To quantify the levels of acetylcholine and choline in tissue or fluid samples following treatment with this compound-3.
General Procedure using HPLC with Mass Spectrometry (LC-MS/MS):
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer, often containing an acetylcholinesterase inhibitor to prevent enzymatic degradation of acetylcholine.
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant may require further solid-phase extraction (SPE) for cleanup and concentration of the analytes.[14]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto an appropriate HPLC column. Hydrophilic interaction liquid chromatography (HILIC) is often used for the retention and separation of polar analytes like choline and acetylcholine.[14]
-
Use a mobile phase gradient to elute the compounds from the column.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique for these molecules.
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for acetylcholine, choline, and their stable isotope-labeled internal standards.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of acetylcholine and choline standards.
-
Quantify the analytes in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acetylcholine synthesis pathway and its inhibition by this compound-3.
Caption: Experimental workflow for a [³H]-Choline uptake assay.
Conclusion
This compound-3 remains an invaluable and highly specific tool for the investigation of cholinergic function. Its well-characterized mechanism as a competitive inhibitor of the high-affinity choline transporter allows for the precise dissection of the role of choline uptake in acetylcholine synthesis and release.[1][2] The quantitative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals aiming to modulate the cholinergic system and to understand its involvement in health and disease. The continued use of this compound-3 in both basic and preclinical research will undoubtedly further our understanding of the complexities of cholinergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound-3 - Wikipedia [en.wikipedia.org]
- 4. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 8. Choline transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-sensitivity quantification of acetylcholine and choline in human cerebrospinal fluid with a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Hemicholinium-3: A Comprehensive Technical Guide to its Structural and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemicholinium-3 (HC-3) is a powerful pharmacological tool extensively utilized in neuroscience research to investigate the intricacies of the cholinergic system. It is a synthetic organic compound renowned for its potent and selective inhibition of the high-affinity choline transporter (CHT).[1][2] This transporter plays a crucial, rate-limiting role in the synthesis of the neurotransmitter acetylcholine (ACh) by facilitating the uptake of choline into presynaptic nerve terminals.[1][2][3] By competitively blocking this transporter, this compound-3 effectively depletes acetylcholine stores, making it an invaluable agent for studying cholinergic transmission and its implications in various physiological and pathological states.[1][3][4] This technical guide provides a detailed overview of the structural and chemical properties of this compound-3, its mechanism of action, quantitative data on its activity, and key experimental protocols.
Structural and Chemical Properties
This compound-3 is a bis-quaternary ammonium compound with a complex and specific three-dimensional structure that is crucial for its inhibitory activity.[5] Its chemical identity and key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol | [6][7][8] |
| Alternate Names | 2,2′-(4,4′-Biphenylene)bis(2-hydroxy-4,4-dimethylmorpholinium bromide) | [9] |
| Abbreviation | HC-3 | [7][8] |
| CAS Number | 312-45-8 | [6][9][10] |
| Chemical Formula | C24H34Br2N2O4 | [6][9][10] |
| Molecular Weight | 574.35 g/mol | [9][10][11] |
| Appearance | White to off-white solid | [10] |
| Solubility | Water (30 mg/mL), DMSO (30 mg/mL) | [11] |
Mechanism of Action
This compound-3 functions as a competitive antagonist at the choline binding site of the high-affinity choline transporter (CHT).[1] This means that this compound-3 and choline directly compete for the same binding site on the transporter protein.[1] The inhibition is reversible and its extent is dependent on the concentration of the inhibitor.[1] Due to its high affinity for the CHT, this compound-3 is a highly selective inhibitor of the high-affinity choline uptake system, with significantly less impact on low-affinity choline transport mechanisms when used at appropriate concentrations.[1][6] By impeding choline reuptake, this compound-3 curtails the primary source of choline for acetylcholine synthesis, leading to a reduction in the amount of acetylcholine available for release into the synaptic cleft.[3][4]
Quantitative Data on Inhibitory Activity
The potency of this compound-3 as an inhibitor of choline uptake has been determined in a variety of experimental models. The following table summarizes key inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.
| Parameter | Value | Experimental System | Reference(s) |
| Ki | 25 nM | High-affinity choline transporter (HACU) | [10][11] |
| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | [2] |
| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [2][10] |
| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [10] |
| IC50 | 693 nM | [3H]acetylcholine release | [10][11] |
| IC50 | 897 nM | Epibatidine-evoked contraction | [10][11] |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the cholinergic signaling pathway at the synapse and the specific point of inhibition by this compound-3.
Experimental Protocols
A fundamental technique for characterizing the activity of this compound-3 is the high-affinity choline uptake assay, often performed using synaptosomes.
High-Affinity Choline Uptake Assay in Synaptosomes
This protocol outlines the measurement of choline uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of this compound-3.[2]
1. Preparation of Synaptosomes:
-
Tissue Homogenization: The brain region of interest (e.g., striatum or hippocampus) is dissected in an ice-cold 0.32 M sucrose solution.[2] The tissue is then homogenized using a glass-Teflon homogenizer.[2]
-
Differential Centrifugation: The homogenate undergoes centrifugation at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.[2] The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
2. Choline Uptake Assay:
-
Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated for 5-10 minutes at 37°C.[2] This is performed in the presence or absence of a high concentration of this compound-3 (e.g., 1 µM) to determine non-specific uptake.[2]
-
Initiation of Uptake: The uptake reaction is initiated by adding a low concentration of radiolabeled choline, such as [3H]choline or [14C]choline.[2]
-
Incubation: The mixture is incubated for a brief period (e.g., 2-5 minutes) at 37°C to measure the initial rate of choline uptake.[2]
-
Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled choline.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of choline taken up by the synaptosomes, is measured using liquid scintillation counting.
-
Data Analysis: The specific high-affinity choline uptake is calculated by subtracting the non-specific uptake (measured in the presence of excess this compound-3) from the total uptake. The inhibitory effect of varying concentrations of this compound-3 can then be determined to calculate Ki or IC50 values.
Experimental Workflow: High-Affinity Choline Uptake Assay
The following diagram provides a visual representation of the experimental workflow for the high-affinity choline uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-3 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Structure-activity aspects of this compound-3 (HC-3) and its analogs and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound-3 | C24H34N2O4+2 | CID 3585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound-3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
Hemicholinium-3's Effect on Presynaptic Nerve Terminals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemicholinium-3 (HC-3) is a classical and potent pharmacological tool indispensable for the study of cholinergic neurotransmission. Its primary mechanism of action is the selective, competitive inhibition of the high-affinity choline transporter (CHT) at the presynaptic nerve terminal.[1][2][3] This blockade curtails the uptake of choline, the rate-limiting step in acetylcholine (ACh) synthesis, leading to a frequency-dependent depletion of ACh stores and subsequent failure of cholinergic transmission.[2][4] This guide provides a comprehensive technical overview of HC-3's effects, including its mechanism of action, quantitative data on its inhibitory properties, detailed experimental protocols for its application, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the High-Affinity Choline Transporter (CHT)
This compound-3 acts as a competitive antagonist at the choline binding site of the high-affinity choline transporter (CHT), a sodium- and chloride-dependent transporter encoded by the SLC5A7 gene.[1][3][5] The CHT is responsible for the reuptake of choline from the synaptic cleft into the presynaptic terminal of cholinergic neurons.[3] This process is the crucial, rate-limiting step for the synthesis of acetylcholine (ACh) by choline acetyltransferase (ChAT).[3][4]
By competitively blocking the CHT, HC-3 effectively reduces the intracellular concentration of choline available for ACh synthesis.[1][2] This leads to a progressive depletion of the readily releasable pool of ACh within synaptic vesicles, particularly under conditions of high neuronal activity or prolonged stimulation.[4][6][7] The consequence is a decline in the quantal content of end-plate potentials (EPPs) and ultimately, a failure of synaptic transmission at cholinergic synapses, such as the neuromuscular junction.[7][8][9] The inhibitory effect is reversible and concentration-dependent.[1]
It is noteworthy that at lower concentrations (e.g., below 10⁻⁵ M in Aplysia), HC-3 has been observed to have a paradoxical facilitatory effect on ACh release.[6][10] This is thought to be mediated by an agonistic action on presynaptic nicotinic acetylcholine receptors (nAChRs), which are involved in a positive feedback loop for ACh release.[6][10] Additionally, HC-3 can also act as an inhibitor of presynaptic nAChRs at higher concentrations, which can complicate the interpretation of experimental results.[6][11]
Quantitative Data Summary
The inhibitory potency of this compound-3 is typically characterized by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). These values can vary depending on the experimental model, tissue type, and conditions.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC₅₀ (ACh Release Inhibition) | 693 nM | Guinea-pig myenteric neurons | [6][11] |
| IC₅₀ (Epibatidine-evoked contraction) | 897 nM | Guinea-pig myenteric neurons | [6][11] |
| IC₅₀ (High-Affinity Choline Uptake) | 6.1 x 10⁻⁸ M (61 nM) | - | [5] |
| Kᵢ (High-Affinity Choline Uptake) | Submicromolar range | - | [4] |
| Kₑ (Apparent Dissociation Constant) | 35 nM | Rat brain synaptic membranes | [12] |
| Bₘₐₓ ([³H]HC-3 Binding) | 56 fmol/mg protein | Rat brain synaptic membranes | [12] |
Key Experimental Protocols
Protocol for Assessing HC-3 Effects on ACh Synthesis in Synaptosomes
This protocol provides a general procedure for measuring the impact of this compound-3 on acetylcholine synthesis using a synaptosomal preparation, which consists of isolated nerve terminals.
Materials:
-
Fresh brain tissue (e.g., rat cortex or hippocampus)
-
Ice-cold 0.32 M Sucrose buffer
-
Krebs-Ringer buffer (or similar physiological salt solution)
-
This compound-3 stock solution
-
Radiolabeled choline (e.g., [³H]choline)
-
Scintillation fluid and counter
-
Homogenizer (e.g., Teflon-glass)
-
Refrigerated centrifuge
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold 0.32 M sucrose buffer.[6]
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). This involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Pre-incubation with HC-3:
-
Aliquot the synaptosomal suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound-3 to the tubes. Include a vehicle-only control.
-
Pre-incubate the samples for a sufficient time (e.g., 15-30 minutes) at 37°C to allow HC-3 to block the choline transporters.
-
-
Radiolabeled Choline Uptake Assay:
-
Initiate the uptake reaction by adding a known concentration of radiolabeled choline (e.g., [³H]choline) to each tube.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapidly filtering the samples through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabel.
-
Alternatively, terminate by centrifugation.
-
-
Quantification of ACh Synthesis:
-
To measure ACh synthesis specifically, the synaptosomes are lysed, and the contents are separated using techniques like High-Performance Liquid Chromatography (HPLC) coupled with enzymatic reactors or mass spectrometry to quantify the amount of radiolabeled ACh formed.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of choline uptake for each HC-3 concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[5]
-
Protocol for In Vivo Microdialysis to Measure Extracellular ACh
This protocol outlines the use of HC-3 with in vivo microdialysis to monitor its effect on acetylcholine release in a specific brain region of a freely moving animal.[3]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinjection pump
-
Fraction collector
-
Anesthesia and surgical tools
-
This compound-3
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD) system for ACh analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Following a midline scalp incision, drill a small burr hole in the skull above the target brain region (e.g., hippocampus or striatum).[13]
-
Slowly lower the microdialysis probe to the precise stereotaxic coordinates.
-
Secure the probe to the skull with dental cement. Allow the animal to recover from surgery.
-
-
Microdialysis Perfusion and Baseline Collection:
-
On the day of the experiment, connect the probe to a microinjection pump.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[3]
-
Allow for a stabilization period (e.g., 1-2 hours) and then begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes).[3]
-
-
This compound-3 Administration:
-
Sample Collection and Analysis:
-
Continue to collect dialysate samples for several hours to monitor the change in extracellular ACh levels over time.
-
Analyze the collected dialysate samples for acetylcholine and choline content using HPLC-ECD.[3]
-
-
Data Interpretation:
-
A significant decrease in the concentration of ACh in the dialysate following HC-3 administration indicates successful inhibition of the CHT and a subsequent reduction in ACh synthesis and release.[3]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-3 at the cholinergic synapse.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ACTIONS OF this compound (HC-3) ON NEUROMUSCULAR TRANSMISSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Actions of this compound (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of this compound-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of [3H]this compound-3 binding associated with neuronal choline uptake sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Foundational Research on Hemicholinium and Choline Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hemicholinium-3 (HC-3), a foundational tool in cholinergic research. It details the mechanism of action of HC-3 as a potent inhibitor of the high-affinity choline transporter (CHT), presents quantitative data on its inhibitory activity, outlines comprehensive experimental protocols for its application, and illustrates key signaling pathways and experimental workflows.
Core Concept: Inhibition of High-Affinity Choline Uptake
This compound-3 is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), which is encoded by the SLC5A7 gene.[1] The reuptake of choline from the synaptic cleft is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1] By competitively blocking the CHT, HC-3 curtails the supply of choline to the presynaptic terminal, thereby inhibiting the synthesis of new ACh molecules.[1] This action leads to a depletion of ACh stores, particularly under conditions of high neuronal activity, classifying HC-3 as an indirect acetylcholine antagonist.[1]
The high-affinity choline uptake (HACU) system is sodium- and chloride-dependent.[2] The molecular identification of CHT1 has confirmed its specific expression in cholinergic neurons and its high sensitivity to this compound-3.[2] The transporter's activity is dynamically regulated, involving trafficking of CHT proteins between the plasma membrane and intracellular compartments, such as synaptic vesicles.[3][4] This trafficking is a key mechanism for modulating the capacity of choline uptake in response to neuronal activity.[3]
Quantitative Data on this compound-3 Activity
The inhibitory potency of this compound-3 is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values can vary depending on the experimental system, cell type, and conditions.
| Parameter | Value | Species/Tissue/Cell Line | Reference(s) |
| IC50 | 18 nM | Rat Striatal Synaptosomes | [5] |
| 61 nM | Rat Brain Synaptosomes | [5] | |
| 693 nM | Guinea-pig myenteric neurons ([3H]ACh release) | [6] | |
| 897 nM | Guinea-pig myenteric neurons (contraction) | [6] | |
| 20.4 nM | HEK cells expressing CHT | [7] | |
| 29.42 ± 0.97 µM | HepG2 cells | [8] | |
| 39.06 ± 6.95 µM | MCF7 cells | [8] | |
| 39.1 µM | Human Pancreatic Cancer Cells (MIA PaCa-2) | [5] | |
| Ki | 25 nM | Rat Striatal Synaptosomes | |
| ~1-5 nM | Cloned Transporter | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of this compound-3's effects on choline uptake and acetylcholine synthesis.
High-Affinity Choline Uptake Assay in Synaptosomes
This ex vivo assay measures the rate of radiolabeled choline uptake into isolated nerve terminals and is a standard for studying CHT kinetics.[9]
3.1.1. Synaptosome Preparation
-
Tissue Homogenization : Dissect the brain region of interest (e.g., striatum, hippocampus) in an ice-cold 0.32 M sucrose solution.[10]
-
Homogenization : Homogenize the tissue using a glass-Teflon homogenizer.[10]
-
Differential Centrifugation :
3.1.2. Choline Uptake Assay
-
Resuspension : Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
Pre-incubation : Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C. For determining non-specific uptake, include a saturating concentration of this compound-3 (e.g., 1-10 µM) in a subset of samples.[10][12]
-
Initiation of Uptake : Start the reaction by adding a low concentration of radiolabeled choline (e.g., [³H]choline or [¹⁴C]choline) to the suspension.[10]
-
Incubation : Incubate the mixture for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.[10][11]
-
Termination of Uptake : Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[9][12]
-
Quantification : Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[9][11]
-
Data Analysis : Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.[9]
Choline Uptake Assay in Cultured Cells
This protocol can be adapted for various cell lines that endogenously or exogenously express the choline transporter.[9]
-
Cell Seeding : Plate cells in appropriate culture plates (e.g., 24-well plates) and grow to the desired confluency.[9]
-
Preparation of Reagents : Prepare stock solutions of this compound-3 and radiolabeled choline.[5]
-
Pre-incubation : Wash the cells with a pre-warmed physiological buffer. Add the buffer containing the desired concentrations of HC-3 (for inhibition) or vehicle (for total uptake) to the wells and incubate for 10-20 minutes at 37°C.[5][9]
-
Initiation of Uptake : Add the radiolabeled choline solution to each well to start the uptake.[5]
-
Incubation : Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring the time is within the linear range of uptake for the specific cell line.[5]
-
Termination and Washing : Rapidly aspirate the radioactive medium and wash the cells multiple times with ice-cold buffer.[5][9]
-
Cell Lysis : Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).[9]
-
Scintillation Counting : Transfer the cell lysate to scintillation vials for radioactivity measurement.[9]
-
Protein Quantification : Determine the protein concentration in each well to normalize the choline uptake data.[9]
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the monitoring of extracellular acetylcholine levels in specific brain regions of freely moving animals.[10]
-
Surgical Implantation : Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest.[6][10]
-
Microdialysis Procedure :
-
This compound-3 Administration : After establishing a stable baseline, administer HC-3 (e.g., locally through the probe or via systemic injection).[10]
-
Sample Collection : Continue collecting dialysate samples to monitor changes in extracellular ACh levels.[6]
-
Analysis : Analyze the acetylcholine content in the dialysate samples using a sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to this compound-3 and choline uptake.
Caption: Mechanism of this compound-3 at the Cholinergic Synapse.
Caption: Experimental Workflow for Synaptosome Preparation.
Caption: Regulation of High-Affinity Choline Transporter (CHT) Trafficking.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Choline transporter CHT regulation and function in cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of sodium-coupled choline transporter CHT function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unraveling Cholinergic Pathways: A Technical Guide to Hemicholinium-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Hemicholinium-3 (HC-3), a pivotal pharmacological tool for the investigation of cholinergic systems. By specifically inhibiting the high-affinity choline transporter (CHT), HC-3 offers a powerful method to dissect the roles of acetylcholine (ACh) in physiological and pathological processes. This document outlines HC-3's mechanism of action, presents quantitative data on its inhibitory effects, details key experimental protocols, and provides visual diagrams to illustrate its application in research.
Core Mechanism of Action: Inhibition of the High-Affinity Choline Transporter
This compound-3 is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), which is encoded by the SLC5A7 gene.[1][2] The CHT is critical for the sodium-dependent reuptake of choline from the synaptic cleft into the presynaptic terminal of cholinergic neurons.[1] This reuptake is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][3] By blocking the CHT, HC-3 effectively deprives the neuron of the necessary choline for ACh production by the enzyme choline acetyltransferase (ChAT).[1][4] This results in a depletion of ACh stores, particularly in neurons that are actively firing, and consequently, a reduction in cholinergic neurotransmission.[1][5] The specificity of HC-3 for the high-affinity system makes it an invaluable tool, as it has minimal effects on the low-affinity choline uptake systems present in other cells at appropriate concentrations.[6][7]
Quantitative Data on this compound-3 Activity
The inhibitory potency of HC-3 is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary based on the experimental system and conditions.[6][8][9]
Table 1: Inhibitory Constants (Ki) of this compound-3
| Parameter | Value | Experimental System | Comments | Reference(s) |
| Ki | 25 nM | High-affinity choline transporter (HACU) | Competitive inhibition | [2][10] |
| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | Demonstrates high affinity for the human transporter | [2] |
| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [10] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound-3
| Parameter | Value | Experimental System | Comments | Reference(s) |
| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [10] | |
| IC50 | 693 nM | Epibatidine-evoked [3H]acetylcholine release from guinea-pig longitudinal muscle strip | Inhibition of presynaptic nicotinic acetylcholine receptors | [10][11] |
| IC50 | 897 nM | Epibatidine-evoked contraction of guinea-pig longitudinal muscle strip | [10][11] | |
| IC50 | 30-80 µM | NG108-15 (Neuroblastoma x Glioma hybrid) choline uptake assay | [12] |
Table 3: In Vivo and Ex Vivo Effects of this compound-3 on Acetylcholine Levels
| Species | Administration Route | Dosage | Effect on ACh Levels | Tissue/Region | Reference(s) |
| Rat | Intraventricular injection | 1 µg | Maximal depletion | Brain | [13] |
| Cat | Intravenous | 2 mg/kg | 50% of control in 5 min (with 20 Hz stimulation) | Superior cervical ganglion | [5] |
Signaling Pathways and Experimental Workflows
The primary action of HC-3 is the disruption of the cholinergic signaling pathway at the presynaptic terminal by blocking choline uptake. This leads to a cascade of effects, including the depletion of ACh stores and a subsequent reduction in neurotransmission.
Caption: Mechanism of this compound-3 at the Cholinergic Synapse.
Experimental workflows utilizing HC-3 often involve either in vitro preparations to study the direct effects on choline uptake and ACh synthesis or in vivo models to investigate the physiological and behavioral consequences of cholinergic depletion.
Caption: Experimental Workflow for In Vivo Microdialysis with HC-3.
Detailed Experimental Protocols
In Vitro High-Affinity Choline Uptake Assay in Synaptosomes
This protocol is designed to measure the rate of choline uptake into isolated nerve terminals (synaptosomes) and assess the inhibitory effect of HC-3.[2]
1. Preparation of Synaptosomes:
-
Dissect the brain region of interest (e.g., striatum, hippocampus) in an ice-cold 0.32 M sucrose solution.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin of the supernatant to pellet the crude mitochondrial and synaptosomal fraction. The synaptosomes are then often further purified using a density gradient.
2. Choline Uptake Assay:
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C. For determining non-specific uptake, include a saturating concentration of HC-3 (e.g., 1 µM) in some of the aliquots.[2]
-
Initiate the uptake reaction by adding a low concentration of radiolabeled choline (e.g., [3H]choline or [14C]choline) to the suspension.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the reaction by rapidly filtering the suspension through glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabeled choline.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Determine the protein concentration of the synaptosomal samples to normalize the uptake data.
-
Calculate high-affinity choline uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.
-
To determine the IC50 of HC-3, perform the assay with a range of HC-3 concentrations and plot the percent inhibition of high-affinity choline uptake against the log concentration of HC-3.
In Vivo Microdialysis for Measuring Extracellular Acetylcholine
This protocol outlines the use of HC-3 with in vivo microdialysis to monitor its effect on ACh release in a specific brain region of a freely moving animal.[1]
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Following aseptic procedures, implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus, prefrontal cortex).[14]
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least one week.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period (e.g., 1-2 hours) and then begin collecting baseline dialysate samples at regular intervals (e.g., every 20 minutes).
3. This compound-3 Administration:
-
After collecting a stable baseline, switch the perfusion medium to aCSF containing a known concentration of HC-3 (e.g., 1-10 µM).[1]
-
Continue to collect dialysate samples for several hours to monitor the change in extracellular ACh levels.
4. Sample Analysis and Data Interpretation:
-
Analyze the collected dialysate samples for ACh and choline content using a sensitive detection method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
-
A significant decrease in extracellular ACh levels following the perfusion of HC-3 indicates the successful inhibition of the CHT and the subsequent reduction in ACh synthesis and release.[1]
Applications in Neuroscience Research
HC-3 is a versatile tool employed in a wide array of research areas to probe the function of the cholinergic system.
-
Learning and Memory: By depleting ACh, researchers can investigate the crucial role of cholinergic signaling in cognitive functions.[1]
-
Neurodegenerative Diseases: HC-3 can be used to create animal models with cholinergic deficits, mimicking conditions like Alzheimer's disease, to study disease mechanisms and evaluate potential therapies.[1]
-
Neuromuscular Transmission: It is utilized to study the reliance of the neuromuscular junction on continuous ACh synthesis.[7]
-
Behavioral Neuroscience: Intraventricular administration of HC-3 has been shown to induce specific behaviors in rodents, linking cholinergic function to behavioral control.[1]
-
Electrophysiology: HC-3 is used to explore the role of acetylcholine in modulating neuronal activity and synaptic plasticity.[1]
Conclusion
This compound-3 remains an indispensable pharmacological agent for the detailed study of cholinergic pathways. Its high affinity and specificity for the CHT allow for the precise manipulation of choline uptake and, consequently, acetylcholine synthesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize HC-3 in their investigations, contributing to a deeper understanding of cholinergic neurotransmission in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound-3 - Wikipedia [en.wikipedia.org]
- 5. The effect of this compound-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibitory effect of this compound-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Studies on the behavioral and biochemical effects of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Principles of Hemicholinium-Induced Cholinergic Blockade
For Researchers, Scientists, and Drug Development Professionals
Core Concept: Inhibition of High-Affinity Choline Uptake
Hemicholinium-3 (HC-3) is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), also known as Solute Carrier Family 5 Member 7 (SLC5A7).[1][2][3][4] The reuptake of choline from the synaptic cleft into the presynaptic neuron is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1][2][3][5][6] By competitively blocking the CHT, HC-3 effectively curtails the primary source of choline for ACh synthesis.[1][2][3] This leads to a depletion of ACh stores within cholinergic nerve terminals, particularly under conditions of high neuronal activity, and consequently, a reduction in cholinergic neurotransmission.[1][4] Therefore, HC-3 is classified as an indirect acetylcholine antagonist.[1][3]
The mechanism of action is specific to the high-affinity uptake system, with less impact on low-affinity choline transport at appropriate concentrations.[2][7] This specificity makes HC-3 an invaluable tool for studying the dynamics of cholinergic signaling.[2][4] It is important to note that while the primary action of HC-3 is the inhibition of choline uptake, some studies have suggested it may also have direct effects on presynaptic nicotinic receptors at high concentrations, potentially facilitating ACh release in some preparations.[8]
Quantitative Data on this compound-3 Activity
The inhibitory potency of this compound-3 is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values can vary depending on the experimental system, tissue type, and conditions.
| Parameter | Value | Experimental System | Comments | Reference(s) |
| Ki | 1-5 nM | Recombinant human CHT (hCHT) | Demonstrates high affinity for the human transporter. | [9] |
| Ki | 25 nM | High-affinity choline uptake (HACU) system | Competitive inhibition. | [1][10] |
| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [1][10] | |
| IC50 | 18 nM | Rat Striatal Synaptosomes | [11] | |
| IC50 | 61 nM | Rat Brain Synaptosomes | [11][12] | |
| IC50 | 116 nM | HEK293 cells overexpressing CHT | [9] | |
| IC50 | 693 nM | [3H]acetylcholine release | Inhibition of epibatidine-evoked release. | [10] |
| IC50 | 897 nM | Epibatidine-evoked contraction | [10] | |
| IC50 | 39.1 µM | Human Pancreatic Cancer Cells (MIA PaCa-2) | [11] |
Experimental Protocols
High-Affinity Choline Uptake Assay in Synaptosomes
This protocol measures the rate of choline uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of HC-3.
Objective: To quantify the inhibition of high-affinity choline uptake by this compound-3 in a preparation of isolated nerve terminals.
Materials:
-
Brain tissue (e.g., striatum, hippocampus)
-
Ice-cold 0.32 M sucrose solution
-
Krebs-Ringer-HEPES (KRH) buffer (e.g., 130 mM NaCl, 3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM glucose, and 10 mM HEPES, pH 7.4)
-
Radiolabeled choline (e.g., [3H]choline)
-
This compound-3
-
Scintillation fluid and counter
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Homogenization: Dissect the brain region of interest in ice-cold 0.32 M sucrose solution and homogenize using a glass-Teflon homogenizer.[1][2]
-
Differential Centrifugation:
-
Resuspension: Resuspend the P2 pellet in KRH buffer.[1]
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C in the presence or absence of varying concentrations of this compound-3. A saturating concentration of HC-3 (e.g., 1-10 µM) is used to define non-specific uptake.[1][11]
-
Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of radiolabeled choline.[1]
-
Incubation: Incubate the mixture for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.[1]
-
Termination of Uptake: Terminate the reaction by rapid filtration over glass fiber filters and washing with ice-cold buffer to remove extracellular radiolabeled choline.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate high-affinity choline uptake as the difference between total uptake (in the absence of HC-3) and non-specific uptake (in the presence of a saturating concentration of HC-3).[1]
In Vivo Microdialysis for Acetylcholine Release
This technique allows for the in vivo monitoring of extracellular acetylcholine levels in specific brain regions of freely moving animals and the effect of HC-3 administration.[1][4]
Objective: To measure the effect of local this compound-3 administration on extracellular acetylcholine levels in a specific brain region.
Materials:
-
Anesthetized rodent (rat or mouse)
-
Stereotaxic frame
-
Microdialysis probe and guide cannula
-
Artificial cerebrospinal fluid (aCSF)
-
Acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine)
-
This compound-3
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).[1]
-
Microdialysis Procedure:
-
Baseline and Drug Administration: After establishing a stable baseline of ACh, administer this compound-3, either locally through the probe or via systemic injection, and continue collecting dialysate samples.[1]
-
Sample Analysis: Analyze the dialysate samples for ACh content using HPLC-ECD.[1][4]
-
Data Analysis: A significant decrease in ACh levels following HC-3 administration indicates the inhibition of CHT and a subsequent reduction in ACh synthesis and release.[4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-3 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis using Hemicholinium-3 to Study Acetylcholine Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuroscience and pharmacology, understanding the dynamics of neurotransmitter systems is paramount. Acetylcholine (ACh), a critical neurotransmitter involved in learning, memory, and attention, is synthesized from choline and acetyl-CoA. The rate-limiting step in this synthesis is the uptake of choline from the synaptic cleft into the presynaptic neuron by the high-affinity choline transporter (CHT).[1][2][3] Hemicholinium-3 (HC-3) is a potent and specific competitive inhibitor of this transporter.[1][2][3] By blocking the CHT, HC-3 effectively reduces the intracellular concentration of choline, leading to a depletion of ACh stores, thereby inhibiting cholinergic neurotransmission.[1][2][3] This makes HC-3 an invaluable tool for studying the functional roles of cholinergic systems.
Coupled with in vivo microdialysis, a technique that allows for the sampling of extracellular molecules from the brain of a freely moving animal, HC-3 can be used to investigate the real-time dynamics of ACh depletion.[1][4][5] This document provides detailed protocols for utilizing in vivo microdialysis with HC-3 to monitor and quantify the depletion of acetylcholine in specific brain regions.
Mechanism of Action of this compound-3
This compound-3 acts as a competitive antagonist at the choline binding site of the high-affinity choline transporter (CHT) on the presynaptic terminal of cholinergic neurons.[2] This inhibition prevents the reuptake of choline, which is essential for the synthesis of new acetylcholine by the enzyme choline acetyltransferase (ChAT).[1] Consequently, the stores of ACh within the presynaptic terminal are depleted, particularly during periods of high neuronal activity, leading to a reduction in cholinergic signaling.[6][7]
Data Presentation: Quantitative Effects of Acetylcholinesterase Inhibition and this compound-3 on Acetylcholine Levels
To accurately measure extracellular acetylcholine, which is rapidly degraded by acetylcholinesterase (AChE), it is crucial to include an AChE inhibitor in the microdialysis perfusate.[8] The following tables summarize the expected effects of an AChE inhibitor on basal ACh levels and the subsequent depletion of ACh upon the introduction of this compound-3.
Table 1: Effect of Neostigmine Concentration on Basal Acetylcholine Levels in Rat Striatum
| Neostigmine Concentration in Perfusate (nM) | Mean Acetylcholine Concentration (nM) | Standard Error of the Mean (SEM) | Number of Subjects (n) |
| 0 (Control) | 18.4 | 11.8 | 10 |
| 100 | 173 | 14 | 5 |
| 200 | 329 | 52.5 | 13 |
| 300 | 581 | 109 | 10 |
| Data adapted from a study on quantitative microdialysis in the rat striatum.[9] |
Table 2: Time-Course of Acetylcholine Depletion Following Local Perfusion with this compound-3
| Time Post-HC-3 Infusion (minutes) | Expected Acetylcholine Level (% of Baseline) | Key Observations |
| 0 (Baseline) | 100% | Stable acetylcholine levels established with AChE inhibitor in the perfusate. |
| 5 - 20 | ~50% | A rapid and significant decrease in extracellular acetylcholine is observed as HC-3 starts to inhibit choline uptake and presynaptic ACh stores begin to deplete.[6] |
| 20 - 60 | 30 - 50% | Acetylcholine levels continue to decline, though at a slower rate, as the readily releasable pool of ACh is exhausted. |
| 60 - 120 | 20 - 40% | A new, lower steady-state of acetylcholine may be reached, reflecting the severely compromised synthesis of new acetylcholine. |
| Expected values are synthesized from literature indicating a rapid depletion of ACh following HC-3 administration.[6][10] The exact percentage and time course may vary depending on the brain region, neuronal activity, and HC-3 concentration. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound-3 and the experimental workflow, the following diagrams are provided.
Caption: Mechanism of this compound-3 at the cholinergic synapse.
Caption: Experimental workflow for in vivo microdialysis with this compound-3.
Experimental Protocols
I. Preparation of Artificial Cerebrospinal Fluid (aCSF)
The composition of the aCSF should closely mimic the ionic composition of the brain's extracellular fluid. A typical aCSF recipe is as follows:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
| NaH₂PO₄ | 0.5 |
| NaHCO₃ | 25 |
| D-Glucose | 5.0 |
Protocol:
-
Prepare stock solutions of each component in ultrapure water.
-
On the day of the experiment, mix the stock solutions to the final concentrations.
-
Adjust the pH to 7.4 by bubbling with 95% O₂ / 5% CO₂ gas.
-
Filter the aCSF through a 0.22 µm filter to sterilize and remove any particulate matter.
-
Just before use, add the acetylcholinesterase inhibitor (e.g., neostigmine bromide to a final concentration of 100-300 nM or physostigmine to 10 µM).[8][9]
II. Surgical Implantation of Microdialysis Guide Cannula
This protocol is for implanting a guide cannula into the rat hippocampus. All procedures must be approved by the institutional animal care and use committee.
Materials:
-
Rat (e.g., Sprague-Dawley, 250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Surgical drill and bits
-
Standard surgical tools (scalpel, forceps, etc.)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Shave the scalp and clean with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., for the dorsal hippocampus: AP -3.8 mm, ML ±2.5 mm from bregma).
-
Drill small holes for the anchor screws and a larger hole for the guide cannula at the determined coordinates.
-
Screw the anchor screws into the skull.
-
Slowly lower the guide cannula to the desired depth (e.g., DV -2.8 mm from the skull surface).
-
Secure the guide cannula to the skull and anchor screws using dental cement.
-
Insert the dummy cannula into the guide to keep it patent.
-
Suture the scalp around the implant.
-
Provide post-operative care, including analgesics, and allow the animal to recover for at least one week.
III. In Vivo Microdialysis Procedure
Materials:
-
Recovered rat with implanted guide cannula
-
Microdialysis probe (with a molecular weight cutoff that allows passage of ACh and HC-3)
-
Syringe pump
-
Fraction collector (refrigerated if possible)
-
Prepared aCSF with AChE inhibitor
-
This compound-3
Procedure:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula. The active membrane of the probe should extend into the target brain region.
-
Connect the probe inlet to the syringe pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF containing the AChE inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).[4]
-
Allow the system to stabilize for at least 1-2 hours. Discard the dialysate collected during this period.
-
Begin collecting baseline samples into vials at regular intervals (e.g., every 20 minutes). Collect at least 3-4 stable baseline samples.
-
To introduce HC-3, switch the perfusion medium to aCSF containing the AChE inhibitor and a known concentration of HC-3 (e.g., 1-10 µM) via reverse dialysis.[1]
-
Continue to collect dialysate samples for several hours to monitor the depletion of acetylcholine.
-
At the end of the experiment, euthanize the animal and perfuse with dye to histologically verify the probe placement.
IV. Quantification of Acetylcholine and Choline by HPLC-ECD
Principle: The analysis of ACh by HPLC with electrochemical detection is an indirect method. The dialysate sample is injected onto an HPLC column where ACh and choline are separated. Post-column, the sample passes through an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase. ACh is first hydrolyzed to choline, and then all the choline is oxidized to betaine and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected electrochemically at a platinum electrode.[11][12][13]
Typical HPLC-ECD Parameters:
| Parameter | Specification |
|---|---|
| Analytical Column | Reverse-phase C18 column or a dedicated cation-exchange column for neurotransmitters. |
| Mobile Phase | Phosphate buffer (e.g., 50 mM, pH 8.0) containing an ion-pairing reagent (e.g., sodium dodecyl sulfate). |
| Flow Rate | 0.1 - 0.5 mL/min (optimized for the specific column and system). |
| Enzyme Reactor | Immobilized Acetylcholinesterase and Choline Oxidase. |
| Electrochemical Detector | DECADE Elite with a Sencell or similar. |
| Working Electrode | Platinum electrode. |
| Applied Potential | +500 mV (for H₂O₂ detection). |
| Injection Volume | 5 - 20 µL. |
These parameters should be optimized for your specific HPLC system and application.[11][12][13]
Data Analysis:
-
Generate a standard curve with known concentrations of ACh and choline.
-
Integrate the peak areas for ACh and choline in the chromatograms from the dialysate samples.
-
Calculate the concentration of ACh and choline in each sample based on the standard curve.
-
Express the results as a percentage of the average baseline concentration for each animal to account for individual differences in basal ACh levels.
Conclusion
The combination of in vivo microdialysis and the targeted pharmacological inhibition with this compound-3 provides a powerful experimental paradigm to investigate the role of acetylcholine in the brain. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully implement this technique. Careful adherence to surgical, microdialysis, and analytical procedures is essential for obtaining reliable and reproducible data. This approach will continue to be instrumental in advancing our understanding of the cholinergic system in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound-3 on choline and acetylcholine levels in a sympathetic ganglion [pubmed.ncbi.nlm.nih.gov]
- 7. Dual effects of this compound-3 at central cholinergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of neostigmine on concentration and extraction fraction of acetylcholine using quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the behavioral and biochemical effects of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline and Acetylcholine - Antec Scientific [antecscientific.com]
- 12. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemicholinium-3 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Hemicholinium-3 (HC-3) in rodent studies. HC-3 is a high-affinity competitive inhibitor of the choline transporter (CHT), which is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2][3] By blocking choline uptake, HC-3 serves as a critical tool for investigating the role of cholinergic systems in various physiological and pathological processes.[1][3]
Mechanism of Action
This compound-3 competitively inhibits the high-affinity choline transporter (CHT) on the presynaptic membrane of cholinergic neurons.[2][4] This transporter is essential for the reuptake of choline from the synaptic cleft, a necessary step for sustained acetylcholine (ACh) synthesis by the enzyme choline acetyltransferase (ChAT).[1][5] By blocking this primary source of choline, HC-3 leads to a depletion of ACh stores, thereby inhibiting cholinergic neurotransmission.[1][2] This makes it an indirect acetylcholine antagonist.[1][3]
Data Presentation: Quantitative Summary of HC-3 Administration in Rodents
The following tables summarize key quantitative data from various in vivo rodent studies that have utilized this compound-3. This allows for easy comparison of administration routes, dosages, and observed effects.
Table 1: Effects of this compound-3 on Acetylcholine Levels and Choline Uptake
| Parameter | Species | Brain Region/Tissue | Treatment Details | Observed Effect | Citation |
| Acetylcholine Levels | Cat | Superior Cervical Ganglion | 2 mg/kg HC-3 + 20 Hz stimulation | Rapid depletion to ~50% of control within 5 min | [6] |
| High-Affinity Choline Uptake (HACU) | Mouse | Whole-brain synaptosomes | CHT knockout model (genetic equivalent of chronic HC-3) | Complete loss of HC-3-sensitive choline uptake | [7][8] |
| Acetylcholine Synthesis | Mouse | Brain slices from CHT knockout mice | In vitro [3H]-choline incubation | Specific deficit in HC-3-sensitive ACh synthesis | [7][8] |
| Spatial Discrimination | Rat | - | 2.5, 5.0 µ g/rat (ICV) | Dose-dependent impairment | [1] |
| Plasma Choline Levels | Cat | Plasma | 4 mg/kg (IV) | 58% increase | [1][6] |
Table 2: Lethality and Behavioral Effects of this compound-3
| Parameter | Species | Administration Route | Dose | Outcome | Citation |
| Lethality (LD50) | Mouse | Not specified | ~35 µg | Lethal dose for 50% of subjects | [1][5] |
| Lethality | Mouse (Wild-type) | Intraperitoneal | 46 µg/kg | Labored breathing, 100% survival | [1][7] |
| Lethality | Mouse (CHT+/-) | Intraperitoneal | 46 µg/kg | 60% mortality | [1][7] |
| Lethality | Mouse (Wild-type) | Intraperitoneal | 175 µg/kg | 50% survival | [1][7][8] |
| Lethality | Mouse (CHT+/-) | Intraperitoneal | 175 µg/kg | 100% mortality | [1][7][8] |
| Behavioral Reactivity | Rat | Intraventricular | 1 µg | Correlated with depletion of brain ACh | [9] |
| Shock Reversal | Rat | Intracerebroventricular | 20 µ g/rat | Prevented ACTH-induced shock reversal | [10][11] |
| Blood Pressure | Spontaneously Hypertensive Rats | Intracerebroventricular | Not specified | Lowered blood pressure | [4][12] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of this compound-3 in Rats
This protocol details the procedure for administering HC-3 directly into the cerebral ventricles of a rat, a common method for studying the central effects of the compound.[1][13]
Materials:
-
This compound-3 (HC-3)
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Guide cannula, internal cannula, and obturator (for chronic studies)
-
Surgical tools (scalpel, drill, sutures, dental cement, skull screws)
-
Analgesics
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate and institutionally approved anesthetic regimen.[1]
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.[1]
-
Shave the scalp and secure the animal in a stereotaxic frame.[1]
-
Maintain the animal's body temperature with a heating pad.[1]
-
Apply a local anesthetic to the scalp.[1]
-
-
Surgical Procedure:
-
Cannula Implantation (for chronic studies) or Acute Injection:
-
For acute studies: A microinjection needle connected to a syringe is slowly lowered to the target coordinates within the ventricle.[1]
-
For chronic studies: Slowly lower a guide cannula to the desired depth just above the ventricle and secure it to the skull with dental cement and skull screws. An obturator is inserted into the guide cannula to keep it patent. Allow the animal to recover for at least one week before injection.[1]
-
-
This compound-3 Preparation and Injection:
-
Dissolve HC-3 in sterile aCSF or saline to the desired concentration (e.g., 2.5 or 5.0 µg in a volume of 1-5 µL).[1]
-
For chronic studies, remove the obturator and connect the internal cannula to the injection syringe via tubing.[1]
-
Slowly infuse the HC-3 solution over several minutes using a microinjection pump to minimize tissue damage and ensure proper diffusion.[1]
-
After the injection is complete, leave the needle or internal cannula in place for an additional minute to prevent backflow upon withdrawal.[1]
-
-
Post-operative Care:
Protocol 2: Systemic Administration (Intraperitoneal - IP) of this compound-3 in Mice
This protocol describes the intraperitoneal injection of HC-3, a common route for assessing systemic and peripheral effects.[14][15][16][17]
Materials:
-
This compound-3 (HC-3)
-
Sterile 0.9% saline
-
Appropriately sized syringes and needles (e.g., 25-27 gauge)[18]
-
Animal scale
Procedure:
-
Animal Restraint:
-
HC-3 Preparation:
-
Dissolve HC-3 in sterile saline to the desired concentration.
-
Calculate the injection volume based on the animal's body weight and the target dose (e.g., 46 µg/kg or 175 µg/kg).[1]
-
-
Injection Procedure:
-
Position the mouse to expose the abdomen. The injection should be administered into the lower abdominal quadrants to avoid internal organs.[16][17]
-
Insert the needle at approximately a 30-45° angle into the peritoneal cavity.[15]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.[16]
-
Inject the calculated volume of the HC-3 solution.
-
-
Post-injection Monitoring:
Toxicity and Considerations
-
Peripheral Toxicity: HC-3 is highly toxic, with its primary toxic effects manifested in the periphery even after central administration.[5][19][20] Systemic administration does not typically lead to detectable levels of HC-3 or decreased acetylcholine in the brain.[19][20]
-
Increased Sensitivity: Rodent models with compromised cholinergic systems, such as CHT+/- mice, exhibit significantly greater sensitivity and mortality to HC-3 compared to wild-type littermates.[1][7]
-
Dose and Route: The route of administration significantly impacts the observed effects. ICV administration is used to study central cholinergic pathways, while systemic routes like IP or IV are used to investigate peripheral effects or overall toxicity.[1][19] The lethal dose (LD50) in mice is approximately 35 µg.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound-3 - Wikipedia [en.wikipedia.org]
- 6. The effect of this compound-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lethal impairment of cholinergic neurotransmission in this compound-3-sensitive choline transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the behavioral and biochemical effects of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracerebroventricular injection of this compound-3 prevents the ACTH-induced, but not the physostigmine-induced, reversal of hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Intracerebroventricular injection of this compound-3 lowers blood pressure in conscious spontaneously hypertensive rats but not in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 15. researchgate.net [researchgate.net]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. cea.unizar.es [cea.unizar.es]
- 19. Peripheral toxicity of this compound-3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peripheral toxicity of this compound-3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Affinity Choline Uptake Assay with Hemicholinium-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline is a vital nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine (ACh) and essential membrane phospholipids. The uptake of choline into cholinergic neurons is a critical, rate-limiting step in the production of ACh.[1][2] This process is primarily facilitated by the high-affinity choline transporter (CHT), also known as Solute Carrier Family 5 Member 7 (SLC5A7).[1][3] The CHT is a sodium-dependent transporter that moves choline from the extracellular space into the presynaptic terminal.[4][5] Given its crucial role in cholinergic signaling, the CHT is a significant target for studying cholinergic function and for the development of therapeutics for neurological and psychiatric disorders associated with cholinergic dysfunction, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][5]
Hemicholinium-3 (HC-3) is a potent and specific competitive inhibitor of the CHT.[1][6] It competes with choline for the same binding site on the transporter protein, thereby blocking choline uptake and subsequent ACh synthesis.[1] This property makes HC-3 an invaluable pharmacological tool for distinguishing high-affinity choline uptake from low-affinity transport and for investigating the kinetics and regulation of the CHT.[1][4]
Principle of the Assay
The high-affinity choline uptake assay measures the rate at which choline is transported into cells or synaptosomes. The most common method utilizes radiolabeled choline, such as [³H]choline, to track its uptake. The assay is performed in the presence and absence of a high concentration of this compound-3. The uptake measured in the presence of HC-3 represents non-specific, low-affinity uptake and passive diffusion.[4] Specific high-affinity choline uptake is then determined by subtracting this non-specific uptake from the total uptake measured in the absence of HC-3.[1][7]
Applications
-
Characterization of Cholinergic Function: Assessing the functional integrity of cholinergic neurons and nerve terminals.
-
Drug Discovery and Development: Screening for compounds that modulate CHT activity, including potential inhibitors or enhancers.[5]
-
Neuroscience Research: Investigating the regulation of ACh synthesis and release in various physiological and pathological conditions.[2][8]
-
Toxicology: Evaluating the effects of neurotoxins on cholinergic neurotransmission.
Quantitative Data Summary
The inhibitory potency of this compound-3 is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the experimental system and conditions.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 | 18 nM | Rat synaptosomal preparations | [1] |
| IC50 | 116 nM | HEK cells expressing CHT | [5] |
| Kd | 35 nM | Rat brain membranes | [9] |
| Km (for Choline) | ~2 µM | HEK cells expressing CHT | [5] |
Experimental Protocols
Protocol 1: [³H]-Choline Uptake Assay in Cultured Cells
This protocol is suitable for adherent cell lines endogenously expressing or engineered to express the high-affinity choline transporter.[7]
Materials:
-
Cultured cells (e.g., SK-N-SH, HEK293-CHT)
-
Cell culture medium
-
Physiological buffer (e.g., Krebs-Ringer's-HEPES (KRH) buffer: 130 mM NaCl, 3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM glucose, 10 mM HEPES, pH 7.4)[1]
-
[³H]-Choline chloride
-
This compound-3 (HC-3) stock solution
-
Lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
Multi-well cell culture plates
-
Liquid scintillation counter
-
Protein assay reagents (e.g., BCA or Bradford)
Procedure:
-
Cell Plating: Plate cells in multi-well plates and grow to a suitable confluency.[7]
-
Preparation of Assay Buffers:
-
Total Uptake Buffer: KRH buffer.
-
Non-specific Uptake Buffer: KRH buffer containing a saturating concentration of HC-3 (e.g., 1-10 µM).[1]
-
-
Assay Procedure:
-
Initiation of Uptake:
-
Incubation: Incubate the plates at 37°C for a short, defined period to measure the initial rate of uptake (e.g., 5-10 minutes).[1][10]
-
Termination of Uptake:
-
Rapidly aspirate the uptake buffer from the wells.
-
Immediately wash the cells three times with ice-cold KRH buffer to stop the uptake.[7]
-
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.[7]
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial containing scintillation cocktail.[7]
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Protein Normalization: Use the remaining cell lysate to determine the protein concentration in each well.[1]
-
Data Analysis:
-
Normalize the CPM values to the protein concentration for each well.
-
Calculate the specific high-affinity choline uptake by subtracting the average normalized CPM from the non-specific uptake wells from the average normalized CPM of the total uptake wells.[1]
-
Protocol 2: [³H]-Choline Uptake Assay in Synaptosomes
This protocol is ideal for studying choline uptake in a preparation of isolated presynaptic terminals.[1]
Materials:
-
Brain tissue (e.g., rat striatum or hippocampus)[1]
-
Sucrose solution (0.32 M), ice-cold
-
KRH buffer (as described above)
-
[³H]-Choline chloride
-
This compound-3 (HC-3) stock solution
-
Glass-fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Synaptosomes:
-
Dissect the brain region of interest in ice-cold 0.32 M sucrose solution.[1]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).[1]
-
Resuspend the P2 pellet in ice-cold KRH buffer.[1]
-
-
Assay Procedure:
-
Initiation of Uptake:
-
To determine total uptake, add [³H]-choline (e.g., 100 nM final concentration) to the synaptosome suspension.[1]
-
To determine non-specific uptake, add [³H]-choline along with a saturating concentration of HC-3 (e.g., 1 µM).[1]
-
For inhibition studies, add varying concentrations of the test compound along with [³H]-choline.
-
-
Incubation: Incubate the mixture for a short period (e.g., 5 minutes) at 37°C.[1]
-
Termination of Uptake:
-
Rapidly terminate the reaction by adding a large volume of ice-cold KRH buffer.
-
Immediately filter the suspension through glass-fiber filters under vacuum.
-
Quickly wash the filters three times with ice-cold KRH buffer.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis: Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake from the total uptake.[1]
Visualizations
Caption: Cholinergic signaling and CHT inhibition by this compound-3.
Caption: Workflow for the high-affinity choline uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The high-affinity choline transporter: a critical protein for sustaining cholinergic signaling as revealed in studies of genetically altered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline transporter CHT regulation and function in cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of [3H]this compound-3 binding associated with neuronal choline uptake sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of high affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in the same population of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acetylcholine Release Using Hemicholinium-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemicholinium-3 (HC-3) is a powerful pharmacological tool for investigating the dynamics of cholinergic neurotransmission. As a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), HC-3 provides a means to manipulate acetylcholine (ACh) synthesis and study its impact on neuronal function.[1][2] The reuptake of choline from the synaptic cleft is the rate-limiting step in the synthesis of ACh.[3] By blocking this transporter, HC-3 curtails the supply of choline to the presynaptic terminal, thereby inhibiting the synthesis of new ACh molecules.[1][3] This leads to a depletion of ACh stores, particularly under conditions of high neuronal activity, making HC-3 an invaluable tool for studying the dependence of various physiological processes on sustained ACh release.[1][4]
These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound-3 for studying acetylcholine release in various experimental models.
Mechanism of Action
This compound-3 competitively inhibits the high-affinity choline transporter (CHT), preventing the uptake of choline into the presynaptic terminal.[2] This action directly limits the availability of choline for the synthesis of acetylcholine by the enzyme choline acetyltransferase (ChAT). Consequently, the stores of ACh within synaptic vesicles are depleted over time, especially during periods of frequent neuronal firing.[4] It is important to note that at low concentrations (e.g., below 10⁻⁵ M in some preparations), HC-3 can have a paradoxical facilitatory effect on ACh release by acting as an agonist on presynaptic nicotinic receptors.[5][6]
Signaling Pathway of Acetylcholine Synthesis and Release and Inhibition by this compound-3
Caption: Cholinergic signaling and HC-3 inhibition.
Quantitative Data
The efficacy of this compound-3 varies across different experimental systems. The following tables summarize key quantitative data for its use.
Table 1: Inhibitory Potency of this compound-3 on Choline Uptake
| Parameter | Value | Experimental System | Reference |
| Kᵢ | 25 nM | High-affinity choline transporter (HACU) | [7] |
| Kᵢ | 1.3 nM | Human high-affinity choline transporter (hCHT1) | [1] |
| Kᵢ | 13.3 µM | NCI-H69 cells | [7] |
| IC₅₀ | 18 nM | Sodium-dependent high-affinity choline uptake | [7] |
| IC₅₀ | 6.1 x 10⁻⁸ M | High-Affinity Choline Uptake (HAChU) | [8] |
| IC₅₀ | 30-80 µM | NG108-15 (Neuroblastoma x Glioma hybrid) choline uptake | [9] |
Table 2: Effects of this compound-3 on Acetylcholine Levels and Release
| Effect Measured | Observation | Experimental Model | Reference(s) |
| ACh Levels | 80% decrease in 2 hours | Rat whole brain (intraventricular injection) | [10] |
| ACh Depletion | 50% of control in 5 minutes | Cat superior cervical ganglion (20 Hz stimulation) | [10][11] |
| Inhibition of [³H]acetylcholine release | IC₅₀ = 693 nM | Myenteric neurons (guinea-pig) | [7] |
| Inhibition of Ca²⁺-dependent ACh release (K⁺-evoked) | Inhibited within 1 minute (0.1 µM) | Mouse brain minces | [12] |
Experimental Protocols
In Vitro High-Affinity Choline Uptake Assay in Synaptosomes
This protocol measures the rate of choline uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of HC-3.[1]
Materials:
-
Brain tissue (e.g., rat striatum or hippocampus)
-
Ice-cold 0.32 M sucrose solution
-
Physiological buffer (e.g., Krebs-Ringer buffer)
-
This compound-3 stock solution
-
Radiolabeled choline (e.g., [³H]choline)
-
Scintillation fluid and counter
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Synaptosome Preparation:
-
Dissect the brain region of interest in ice-cold 0.32 M sucrose solution.[1]
-
Homogenize the tissue using a glass-Teflon homogenizer.[1]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[1]
-
Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.[2]
-
Resuspend the pellet in a physiological buffer.[5]
-
-
Choline Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C in the presence of varying concentrations of this compound-3.[1] Include a vehicle control.
-
To define non-specific uptake, include a sample with a saturating concentration of HC-3 (e.g., 1 µM).[1]
-
Initiate the uptake reaction by adding a low concentration of radiolabeled choline.[1]
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.[1][5]
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate high-affinity choline uptake as the difference between total uptake (in the absence of HC-3) and non-specific uptake (in the presence of a saturating concentration of HC-3).[1]
-
Workflow for Synaptosome Preparation and Choline Uptake Assay
Caption: Synaptosome preparation and choline uptake assay.
In Vivo Microdialysis for Measuring Extracellular Acetylcholine
This protocol allows for the monitoring of extracellular ACh levels in specific brain regions of freely moving animals and the effect of HC-3 administration.[1][10]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound-3
-
HPLC system with electrochemical detection (HPLC-ECD) for ACh analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[1]
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[10] The aCSF should contain an acetylcholinesterase inhibitor to prevent ACh degradation.[1]
-
After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[10]
-
Administer this compound-3 by switching the perfusion medium to aCSF containing a known concentration of HC-3 (e.g., 1-10 µM).[10]
-
Continue to collect dialysate samples for several hours to monitor the change in extracellular ACh levels.[10]
-
-
Analysis:
-
Analyze the collected dialysate samples for ACh and choline content using HPLC-ECD.[10]
-
Experimental Workflow for In Vivo Microdialysis with this compound-3
Caption: In vivo microdialysis workflow with HC-3.
Important Considerations
-
Stimulation Frequency: The inhibitory effect of HC-3 on ACh release is highly dependent on the frequency of nerve stimulation.[5] Inhibition is more pronounced with sustained or high-frequency stimulation, which rapidly depletes existing ACh stores.[5]
-
Pre-incubation Time: Allow sufficient pre-incubation time for HC-3 to block choline uptake and for existing ACh stores to be depleted. This time will vary depending on the experimental model.[5]
-
Competitive Inhibition: HC-3 is a competitive inhibitor of the choline transporter.[2] Avoid supplementing experimental buffers with high concentrations of choline, as this will counteract the inhibitory effect of HC-3.[5]
-
Off-Target Effects: Be aware of potential off-target effects. At low concentrations, HC-3 can facilitate ACh release via agonism of presynaptic nicotinic receptors.[5][6] It can also act as an inhibitor of presynaptic nicotinic acetylcholine receptors, which may complicate the interpretation of results.[5]
-
Dose-Response Curve: It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific model system and to identify any paradoxical effects at lower concentrations.[5]
By carefully considering these factors and utilizing the provided protocols, researchers can effectively employ this compound-3 to investigate the critical role of choline uptake and acetylcholine synthesis in a wide range of biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Actions of this compound (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effect of this compound-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-3 and related ether analogues on the synthesis of acetylcholine by mouse brain (in vitro) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of Hemicholinium-3 on Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, often exhibits a dependence on specific signaling pathways for its proliferation and survival. One such pathway involves cholinergic signaling, which is mediated by the neurotransmitter acetylcholine (ACh). Hemicholinium-3 (HC-3) is a potent and selective inhibitor of the high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine synthesis.[1] By blocking the uptake of choline, HC-3 effectively depletes intracellular acetylcholine levels, providing a valuable tool to investigate the role of the cholinergic system in neuroblastoma cell biology. These application notes provide a comprehensive guide to designing and executing experiments to study the effects of HC-3 on neuroblastoma cells, including detailed protocols and data presentation formats.
Mechanism of Action
This compound-3 acts as a competitive antagonist at the choline-binding site of the high-affinity choline transporter (CHT1).[1] This transporter is responsible for the uptake of extracellular choline into the cytoplasm. Inhibition of CHT1 by HC-3 directly limits the availability of choline for choline acetyltransferase (ChAT), the enzyme that synthesizes acetylcholine from choline and acetyl-CoA. Consequently, treatment with HC-3 leads to a reduction in intracellular acetylcholine stores. In neuroblastoma cells, where cholinergic signaling can contribute to cell proliferation and survival, this disruption of acetylcholine synthesis may impact cell viability and induce apoptosis.[1]
Key Experiments and Protocols
To elucidate the effects of this compound-3 on neuroblastoma cells, a series of key experiments are recommended. These include assessing cell viability, measuring the inhibition of choline uptake, quantifying intracellular acetylcholine levels, and evaluating the induction of apoptosis.
Data Presentation: Quantitative Effects of this compound-3
The following tables summarize the expected quantitative data from experiments with this compound-3. It is important to note that IC50 values and effective concentrations can vary depending on the specific neuroblastoma cell line, experimental conditions, and the assay used. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific experimental setup.[1]
Table 1: Inhibition of Choline Uptake by this compound-3
| Cell Line | Assay | Parameter Measured | IC50 / Effective Concentration |
| NG108-15 (Neuroblastoma x Glioma hybrid) | Choline Uptake Assay | Inhibition of Choline Uptake | 30-80 µM[1] |
| LA-N-2 (Human Neuroblastoma) | Choline Uptake Assay | Inhibition of Choline Uptake | Inhibition observed at 100 µM |
Table 2: Effect of this compound-3 on Neuroblastoma Cell Viability (Example Data)
| Cell Line | Treatment Duration | IC50 |
| SH-SY5Y | 72 hours | Data to be determined experimentally |
| LA-N-2 | 72 hours | Data to be determined experimentally |
Table 3: Effect of this compound-3 on Acetylcholine Levels (Example Data)
| Cell Line | HC-3 Concentration | Treatment Duration | % Reduction in Acetylcholine |
| SH-SY5Y | User-defined | 24 hours | Data to be determined experimentally |
Table 4: Effect of this compound-3 on Apoptosis Markers (Example Data)
| Cell Line | HC-3 Concentration | Treatment Duration | % Apoptotic Cells | Bax/Bcl-2 Ratio |
| SH-SY5Y | User-defined | 48 hours | Data to be determined experimentally | Data to be determined experimentally |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound-3 on the viability of neuroblastoma cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
Complete culture medium (e.g., 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin)[1]
-
This compound-3 (HC-3) stock solution (dissolved in sterile water or PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of HC-3 in culture medium. A suggested concentration range is 1 µM to 200 µM.[1] Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of HC-3. Include a vehicle control (medium without HC-3).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the cell viability against the log of the HC-3 concentration to determine the IC50 value.
Choline Uptake Assay
This protocol is designed to measure the inhibitory effect of this compound-3 on choline uptake in neuroblastoma cells using radiolabeled choline.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y, LA-N-2)
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer
-
[³H]-Choline chloride
-
This compound-3
-
Scintillation vials and fluid
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Plate neuroblastoma cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells twice with warm KRH buffer. Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of HC-3. Include a control group without HC-3.[1]
-
Initiation of Uptake: Start the uptake by adding KRH buffer containing a known concentration of [³H]-Choline chloride (e.g., 0.1-1 µCi/mL) to each well.[1]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of choline uptake.[1]
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold KRH buffer.[1]
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Protein Assay: Determine the protein concentration of the cell lysates to normalize the choline uptake data.
-
Data Analysis: Calculate the specific choline uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of unlabeled choline or at 4°C) from the total uptake. Express the results as a percentage of the control and determine the IC50 of HC-3 for choline uptake inhibition.
Acetylcholine Quantification Assay
This protocol provides a general method for measuring intracellular acetylcholine levels in neuroblastoma cells following treatment with this compound-3.
Materials:
-
Neuroblastoma cells
-
Culture dishes
-
This compound-3
-
Ice-cold PBS
-
Cell scrapers
-
Acidic extraction buffer (e.g., perchloric acid)
-
Neutralization buffer (e.g., potassium carbonate)
-
Microcentrifuge
-
Commercial acetylcholine assay kit
Procedure:
-
Cell Culture and Treatment: Culture neuroblastoma cells in appropriate dishes to a high confluency. Treat the cells with desired concentrations of HC-3 for a specific time period (e.g., 1 to 24 hours).[1]
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS.[1]
-
Extraction of Acetylcholine: Add an appropriate volume of ice-cold acidic extraction buffer to the cells. Scrape the cells and transfer the suspension to a microcentrifuge tube.[1]
-
Homogenization and Centrifugation: Homogenize the cell suspension by sonication or vortexing. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein.[1]
-
Neutralization: Transfer the supernatant to a new tube and neutralize it with the neutralization buffer.
-
Quantification: Use a commercial acetylcholine assay kit to measure the concentration of acetylcholine in the neutralized supernatant, following the manufacturer's instructions.
-
Protein Assay: Determine the protein concentration in the pellet from step 4 to normalize the acetylcholine levels.
-
Data Analysis: Express the acetylcholine levels as pmol or nmol per mg of protein. Compare the acetylcholine levels in HC-3 treated cells to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in neuroblastoma cells treated with this compound-3 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound-3
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed neuroblastoma cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of HC-3 for a specified duration (e.g., 48 hours). Include an untreated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Signaling Pathway of this compound-3 in Neuroblastoma Cells
Caption: Mechanism of this compound-3 action in neuroblastoma cells.
Experimental Workflow for Investigating HC-3 Effects
Caption: Workflow for assessing this compound-3 effects on neuroblastoma cells.
References
Application Notes and Protocols for Hemicholinium-3 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemicholinium-3 (HC-3) is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), also known as SLC5A7.[1][2][3] The transport of choline into neurons via CHT is the rate-limiting step in the synthesis of acetylcholine (ACh), a crucial neurotransmitter involved in numerous physiological processes.[2][3] By blocking choline uptake, this compound-3 effectively depletes intracellular acetylcholine stores, making it an invaluable tool for studying cholinergic signaling, the function of the CHT, and the role of acetylcholine in various cellular and physiological contexts.[1][4] These application notes provide detailed protocols for the preparation and use of this compound-3 solutions in in vitro experiments, along with quantitative data to guide experimental design.
Mechanism of Action
This compound-3 acts as a competitive antagonist at the choline-binding site of the high-affinity choline transporter.[1] This inhibition is reversible and concentration-dependent.[1] By preventing the uptake of extracellular choline, this compound-3 limits the substrate available for choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA.[3][5] This leads to a reduction in acetylcholine synthesis and a subsequent depletion of acetylcholine from cholinergic terminals.[6]
Data Presentation
The inhibitory potency of this compound-3 is commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values can vary depending on the experimental system, cell type, and specific assay conditions.
| Parameter | Value | Cell/Tissue Type/Experimental System | Reference |
| Ki | 25 nM | High-affinity choline transporter (HACU) | [2][7] |
| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | [2] |
| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [2][7] |
| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [7][8] |
| IC50 | 30-80 µM | NG108-15 (Neuroblastoma x Glioma hybrid) - Inhibition of Choline Uptake | [5] |
| IC50 | 693 nM | Epibatidine-evoked [3H]acetylcholine release from guinea-pig myenteric neurons | [5][7] |
| IC50 | 897 nM | Epibatidine-evoked contraction in guinea-pig longitudinal muscle strip | [2][7] |
| IC50 | 70 µM | Rat Iris (Choline Uptake) | [8] |
| IC50 | 29.42 ± 0.97 µM | HepG2 cells (Choline Uptake) | [8] |
| IC50 | 39.06 ± 6.95 µM | MCF7 cells (Choline Uptake) | [8] |
Experimental Protocols
Preparation of this compound-3 Stock and Working Solutions
Materials:
-
This compound-3 (powder form)
-
Sterile, high-purity water or a suitable buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Weighing: Under aseptic conditions, accurately weigh the desired amount of this compound-3 powder.
-
Dissolving: Dissolve the powder in sterile water or PBS to create a stock solution. For example, to make a 10 mM stock solution from this compound-3 dibromide (Molecular Weight: 574.35 g/mol ), dissolve 5.74 mg in 1 mL of solvent. Sonication may be used to aid dissolution.[9]
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter to prevent microbial contamination.[10]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium or physiological buffer. It is recommended to prepare working solutions fresh for each experiment.[10]
In Vitro Choline Uptake Assay in Cultured Cells
This protocol provides a general method to assess the inhibitory effect of this compound-3 on choline uptake in cultured cells.
Materials:
-
Cultured cells expressing the high-affinity choline transporter
-
Complete culture medium
-
This compound-3 working solutions
-
Physiological buffer (e.g., Krebs-Ringer-HEPES - KRH)
-
Radiolabeled choline (e.g., [³H]-Choline)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) and grow them to the desired confluency.[1]
-
Washing: Gently wash the cells with pre-warmed physiological buffer.[1]
-
Pre-incubation: Pre-incubate the cells for 10-20 minutes at 37°C in the buffer containing various concentrations of this compound-3. Include a vehicle control (buffer without HC-3).[1]
-
Initiation of Uptake: Start the choline uptake by adding buffer containing a known concentration of radiolabeled choline. For inhibition studies, include the same concentrations of this compound-3 as in the pre-incubation step.[1]
-
Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[1][5]
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled choline.[1]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Normalize the choline uptake data to the protein concentration in each well. Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of HC-3, e.g., 1 µM) from the total uptake.[1]
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound-3 on cultured cells.
Materials:
-
Cultured cells (e.g., neuroblastoma cell lines)
-
Complete culture medium
-
This compound-3 working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[5]
-
Treatment: Prepare serial dilutions of this compound-3 in culture medium. Remove the old medium and add 100 µL of fresh medium containing different concentrations of HC-3 (e.g., 1 µM to 200 µM). Include a vehicle control.[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the cell viability against the log of the this compound-3 concentration to determine the IC50 value.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-3 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound-3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound 3 | AChE | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Stereotaxic Injection of Hemicholinium-3 in Brain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of hemicholinium-3 (HC3) for in vivo brain studies in rodent models. HC3 is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), which is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2][3] By blocking choline reuptake, HC3 effectively depletes ACh in the presynaptic terminal, making it an invaluable tool for investigating the role of cholinergic systems in various physiological and pathological processes, including learning, memory, and neurodegenerative diseases.[2][4][5]
Mechanism of Action
This compound-3 competitively inhibits the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, at the presynaptic terminal.[1][6] This transporter is responsible for the reuptake of choline from the synaptic cleft, a crucial step for the synthesis of new acetylcholine by choline acetyltransferase (ChAT).[2][6] By blocking this transporter, HC3 reduces the availability of choline within the neuron, leading to a depletion of acetylcholine stores, particularly under conditions of high neuronal activity.[1][2] This makes HC3 an indirect acetylcholine antagonist.[1]
Quantitative Data
The following tables summarize key quantitative data regarding the activity and administration of this compound-3 from various studies.
Table 1: Inhibitory Activity of this compound-3
| Parameter | Value | Experimental System | Reference |
| Ki | 25 nM | High-affinity choline transporter (HACU) | [1] |
| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | [1] |
| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [1] |
| IC50 | 897 nM | Epibatidine-evoked contraction in guinea-pig longitudinal muscle strip | [1] |
Table 2: In Vivo Administration and Effects of this compound-3 in Rodent Studies
| Species | Administration Route | Brain Target | Dose | Observed Effect | Reference |
| Rat | Intracerebroventricular (ICV) | Lateral Ventricle | 2.5, 5.0 µ g/rat | Dose-dependent impairment of spatial learning | [4] |
| Rat | Intracerebroventricular (ICV) | Not Specified | 1 µg | Maximal behavioral reactivity and depletion of brain acetylcholine | [7] |
| Cat | Not specified | Superior cervical ganglion (20 Hz stimulation) | Not specified | 50% depletion of ACh control in 5 min | [2] |
| Mouse | Intraperitoneal | N/A (Systemic) | ~35 µg | LD50 | [6] |
| Mouse | Intracerebroventricular (ICV) | Not Specified | 75 µg | 24% found in the periphery at death, suggesting primary peripheral toxicity | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound-3 Solution for Injection
Objective: To prepare a sterile solution of HC3 for in vivo stereotaxic injection.
Materials:
-
This compound-3 (HC3) powder
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Under sterile conditions, weigh the desired amount of HC3 powder.
-
Dissolve the HC3 powder in sterile aCSF or saline to the desired final concentration (e.g., for a 2.5 µg dose in a 1 µL injection volume, prepare a 2.5 µg/µL solution).[10]
-
Gently vortex the solution until the HC3 is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm sterile filter into a new sterile microcentrifuge tube.
-
Store the prepared solution appropriately. For long-term storage, consult the manufacturer's recommendations, though fresh preparation is often recommended.[11]
Protocol 2: Stereotaxic Surgery and Intracerebral/Intracerebroventricular Injection
Objective: To accurately deliver HC3 to a specific brain region or into the cerebral ventricles of a rodent.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and obturator (for chronic studies)
-
Internal cannula or microinjection needle
-
Microinjection pump
-
Skull screws and dental cement
-
Suture kit
-
Local anesthetic and postoperative analgesics
Procedure:
-
Anesthetize the animal and confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.[10]
-
Shave the scalp and secure the animal in the stereotaxic frame.[10] Apply ophthalmic ointment to the eyes to prevent drying.
-
Administer a local anesthetic to the scalp.
-
Make a midline incision on the scalp to expose the skull.[10]
-
Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the target brain region (e.g., hippocampus, prefrontal cortex) or lateral ventricle relative to bregma.[10][12]
-
Drill a small burr hole through the skull at the determined coordinates.[10]
-
For acute injections: Slowly lower a microinjection needle connected to a syringe to the target coordinates.[10]
-
For chronic studies: Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and skull screws. Insert an obturator to keep the cannula patent.[10]
-
Connect the internal cannula (for chronic studies) or the microinjection needle (for acute studies) to a microinjection pump via tubing.
-
Slowly infuse the HC3 solution over several minutes (e.g., infusion rate of 50-100 nl/min) to minimize tissue damage.[10][13]
-
After the injection is complete, leave the needle or internal cannula in place for an additional few minutes to allow for diffusion and prevent backflow.
-
Gently withdraw the injection needle or replace the obturator.
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal closely during recovery.[10]
Protocol 3: In Vivo Microdialysis for Measuring Extracellular Acetylcholine
Objective: To monitor the effect of HC3 on extracellular ACh levels in a specific brain region of a freely moving animal.[1]
Materials:
-
Animal with a previously implanted guide cannula targeted at the brain region of interest
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound-3
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS for ACh analysis
Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.[1]
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[2]
-
Allow for a stabilization period (e.g., 1-2 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).[1][2]
-
Administer HC3, either by switching the perfusion medium to aCSF containing a known concentration of HC3 (e.g., 1-10 µM) for local administration, or via a separate injection.[2]
-
Continue to collect dialysate samples for several hours to monitor the change in extracellular ACh levels.
-
Analyze the collected dialysate samples for ACh content using a highly sensitive analytical method like HPLC-ECD.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-3 at the cholinergic synapse.
Experimental Workflow
Caption: Experimental workflow for an in vivo rodent study using HC3.
Logical Relationships
Caption: Logical cascade of events following HC3 stereotaxic injection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound-3 impairs spatial learning and the deficit is reversed by cholinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-3 - Wikipedia [en.wikipedia.org]
- 7. Studies on the behavioral and biochemical effects of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral toxicity of this compound-3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral toxicity of this compound-3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
Measuring Choline Uptake Inhibition by Hemicholinium-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for measuring the inhibition of choline uptake by hemicholinium-3 (HC-3), a potent competitive inhibitor of the high-affinity choline transporter (CHT).[1][2] Understanding this interaction is crucial for neuroscience research, particularly in studies of cholinergic signaling, and for the development of drugs targeting this pathway.
Introduction
Choline is an essential nutrient and a precursor for the synthesis of the neurotransmitter acetylcholine (ACh) and major membrane phospholipids. The uptake of choline into cholinergic neurons is the rate-limiting step in ACh synthesis and is primarily mediated by the high-affinity choline transporter (CHT), also known as Solute Carrier Family 5 Member 7 (SLC5A7).[1][3] this compound-3 is a classic and specific competitive inhibitor of the CHT.[2][4] By blocking this transporter, HC-3 reduces the intracellular concentration of choline, thereby inhibiting the synthesis of acetylcholine.[1][3] This property makes HC-3 an invaluable tool for studying the kinetics of choline uptake, characterizing the function of the CHT, and investigating the role of cholinergic signaling in various physiological and pathological processes.[1]
Mechanism of Action
This compound-3 acts as a competitive antagonist at the choline binding site of the CHT.[1] This means that HC-3 and choline directly compete for the same binding site on the transporter protein. The inhibition is reversible and its extent is dependent on the concentration of both choline and HC-3.[1] Due to its high affinity for the CHT, HC-3 is a highly selective inhibitor of the high-affinity uptake system, with significantly less effect on low-affinity choline transport mechanisms when used at appropriate concentrations.[1]
Quantitative Data: Inhibitory Potency of this compound-3
The inhibitory potency of this compound-3 is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values can vary depending on the experimental system (e.g., cell type, tissue preparation) and conditions.
| Parameter | Value (nM) | Cell/Tissue Type | Reference |
| Ki | 1-5 | HEK cells expressing CHT | [5] |
| Ki | 25 | High-affinity choline transporter (HACU) | [4] |
| IC50 | 18 | Sodium-dependent high-affinity choline uptake | [4] |
| IC50 | 61 | Rat Brain Synaptosomes | [6] |
| IC50 | 116 | HEK cells expressing CHT | [5] |
| IC50 | 693 | Myenteric neurons ([³H]acetylcholine release) | [4] |
| IC50 | 897 | Myenteric neurons (Epibatidine-evoked contraction) | [4] |
| IC50 | 39,100 | Human Pancreatic Cancer Cells (MIA PaCa-2) | [6][7] |
Experimental Protocols
The most common method for measuring choline uptake and its inhibition is the radiolabeled choline uptake assay, which can be performed in cultured cells expressing CHT or in synaptosomes, which are isolated presynaptic terminals.[1][8]
Protocol 1: [³H]-Choline Uptake Assay in Cultured Cells
This protocol is suitable for adherent or suspension cell lines endogenously or recombinantly expressing the choline transporter.
Materials:
-
Cultured cells (e.g., SH-SY5Y, HEK293-CHT)
-
Cell culture medium
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer or other physiological buffer
-
[³H]-choline chloride
-
This compound-3
-
Test compounds (if applicable)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH or a commercial reagent)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to the desired confluency.[1]
-
Preparation of Reagents: Prepare stock solutions of [³H]-choline, this compound-3, and any test compounds. Prepare a working solution of [³H]-choline in KRH buffer at the desired final concentration (typically in the low nanomolar range to specifically measure high-affinity uptake).[6]
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed (37°C) KRH buffer.[6]
-
Add 450 µL of KRH buffer to each well.
-
For determining non-specific uptake, add HC-3 to a final concentration of 1-10 µM to the respective wells.[6]
-
For inhibition studies, add varying concentrations of this compound-3 or test compounds to the appropriate wells.
-
-
Initiation of Uptake:
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive medium.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular [³H]-choline.[6]
-
-
Cell Lysis:
-
Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation.[6]
-
-
Scintillation Counting:
-
Protein Quantification: Determine the protein concentration in each well to normalize the choline uptake data.[1]
Data Analysis:
-
Total Uptake: CPM/DPM in wells without any inhibitor.[6]
-
Non-specific Uptake: CPM/DPM in wells containing a saturating concentration of HC-3.[6]
-
Specific Uptake: Subtract the non-specific uptake from the total uptake.[1]
-
Inhibition Curve: Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.
-
IC50 Determination: Determine the IC50 value by non-linear regression analysis of the inhibition curve.
-
Ki Determination: The Ki for HC-3 can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km for choline is known.[1]
Protocol 2: [³H]-Choline Uptake Assay in Synaptosomes
This protocol uses synaptosomes, which are isolated nerve terminals, providing a model that more closely represents the presynaptic environment.[1]
Materials:
-
Brain tissue (e.g., rat striatum, hippocampus)
-
Sucrose solution (0.32 M)
-
Potter-Elvehjem homogenizer
-
Centrifuge
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-choline chloride
-
This compound-3
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the brain region of interest in ice-cold 0.32 M sucrose solution.[1]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]
-
Collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to obtain the crude synaptosomal fraction (P2 pellet).[1]
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Pre-incubation:
-
Initiation of Uptake:
-
Initiate choline uptake by adding [³H]-choline (e.g., 10-100 nM final concentration) to the synaptosome suspension.
-
For inhibition studies, add varying concentrations of this compound-3 along with the [³H]-choline.
-
To determine CHT-mediated uptake, include a parallel set of tubes containing a saturating concentration of HC-3 (e.g., 1 µM) to measure non-specific uptake.[1]
-
-
Incubation: Incubate the mixture for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[1][8]
-
Termination of Uptake:
-
Scintillation Counting:
Data Analysis:
-
Specific High-Affinity Choline Uptake: Subtract the non-specific uptake (in the presence of excess HC-3) from the total uptake.[1]
-
Kinetic Parameters: Determine Km and Vmax by measuring uptake at various choline concentrations and fitting the data to the Michaelis-Menten equation.[1]
-
Ki Determination: The Ki for HC-3 can be determined using a Cheng-Prusoff plot or by non-linear regression analysis of competitive inhibition data.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound-3 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Chronic Hemicholinium-3 Treatment in Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Hemicholinium-3 (HC-3) for inducing a chronic cholinergic deficit in animal models. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for chronic administration and relevant biochemical assays.
Mechanism of Action
This compound-3 is a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[1] The reuptake of choline from the synaptic cleft into the presynaptic neuron is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1][2] By blocking the CHT, HC-3 effectively reduces the intracellular concentration of choline, thereby inhibiting the synthesis of ACh.[2][3] This leads to a depletion of ACh stores, particularly under conditions of high neuronal activity, making HC-3 an invaluable tool for studying the roles of the cholinergic system in various physiological and pathological processes.[1] Chronic administration of HC-3 can be used to model conditions of cholinergic hypofunction.
Quantitative Data
The inhibitory potency of this compound-3 is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system.
Table 1: Inhibitory Potency of this compound-3 on Choline Uptake
| Parameter | Value | Experimental System | Comments | Reference(s) |
| Ki | 25 nM | High-affinity choline transporter (HACU) | Competitive inhibition | [1][4] |
| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | Demonstrates high affinity for the human transporter | [1] |
| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [1][4] | |
| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [4] | |
| IC50 | 897 nM | Epibatidine-evoked contraction | [4] | |
| IC50 | 693 nM | [3H]acetylcholine release | [4] |
Table 2: In Vivo Administration and Effects of this compound-3 in Rodents
| Species | Administration Route | Dosage | Vehicle | Key Observed Effects | Reference(s) |
| Rat | Intracerebroventricular (ICV) | 2.5, 5.0 µ g/rat | Artificial Cerebrospinal Fluid (aCSF) | Dose-dependent impairment of spatial discrimination | [5] |
| Rat | Intracerebroventricular (ICV) | 1 µg | Not specified | Maximal behavioral reactivity and depletion of brain acetylcholine | [6] |
| Rat | Intravenous (IV) | 1 mg/kg | Not specified | Reduction in nerve-induced responses of parotid gland and gastrocnemius muscle | [7] |
| Cat | Intravenous (IV) | 2 mg/kg | Not specified | Complete blockade of ACh synthesis in superior cervical ganglia stimulated at 20 Hz | [8] |
| Mouse | Intraperitoneal (IP) / Intraventricular (IVT) | Not specified | Not specified | Toxicity is primarily manifested in the periphery | [9][10] |
Experimental Protocols
Protocol 1: Chronic Intracerebroventricular (ICV) Infusion of this compound-3 in Rodents via Osmotic Pump
This protocol describes the surgical implantation of a cannula and osmotic pump for the continuous, chronic delivery of HC-3 directly into the cerebral ventricles. This method is preferred for long-term studies to avoid the stress of repeated injections and to maintain a steady-state level of cholinergic depletion.
Materials:
-
This compound-3 (HC-3)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Micro-drill
-
Guide cannula and internal cannula
-
Osmotic pump (e.g., Alzet) with appropriate flow rate and duration
-
Catheter tubing
-
Dental cement and skull screws
-
Suturing material
-
Analgesics
-
Heating pad
Procedure:
-
Preparation:
-
Dissolve HC-3 in sterile aCSF to the desired concentration. The final concentration will depend on the pump's flow rate and the target daily dose.
-
Prime the osmotic pump with the HC-3 solution according to the manufacturer's instructions. This typically involves incubation in sterile saline at 37°C.[11]
-
Cut the catheter tubing to the appropriate length to connect the pump to the infusion cannula.[11]
-
-
Surgical Implantation:
-
Anesthetize the animal and secure it in a stereotaxic frame. Maintain body temperature with a heating pad.[5]
-
Shave the scalp and sterilize the area. Apply a local anesthetic.[5]
-
Make a midline incision on the scalp to expose the skull.[5]
-
Using a stereotaxic atlas, determine the coordinates for a lateral ventricle.[5]
-
Drill a small burr hole through the skull at the determined coordinates.[5][11]
-
Slowly lower the guide cannula to the desired depth just above the ventricle and secure it to the skull with dental cement and skull screws.[5][11]
-
Create a subcutaneous pocket on the animal's back and insert the primed osmotic pump.[11]
-
Connect the pump to the guide cannula via the catheter tubing.
-
Suture the scalp incision.[11]
-
-
Post-operative Care:
-
Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Verify the placement of the cannula histologically.[11]
-
Protocol 2: High-Affinity Choline Uptake Assay in Synaptosomes
This assay measures the rate of choline uptake into isolated nerve terminals (synaptosomes) and can be used to verify the inhibitory effect of HC-3 treatment.[1]
Materials:
-
Brain tissue (e.g., striatum, hippocampus)
-
Ice-cold 0.32 M sucrose solution
-
Glass-Teflon homogenizer
-
Radiolabeled choline (e.g., [3H]choline)
-
This compound-3 (for in vitro validation)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the brain region of interest in ice-cold 0.32 M sucrose solution.[1]
-
Homogenize the tissue using a glass-Teflon homogenizer.[1]
-
Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the synaptosomes.[1]
-
-
Choline Uptake Assay:
-
Resuspend the synaptosomal pellet in an appropriate buffer.
-
Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C. For in vitro experiments, this would be in the presence or absence of known concentrations of HC-3.[1]
-
Initiate the uptake reaction by adding a low concentration of radiolabeled choline.[1]
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.[1]
-
Terminate the reaction by rapid filtration or centrifugation in the cold.
-
Wash the synaptosomes to remove extracellular radiolabeled choline.
-
Lyse the synaptosomes and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the synaptosomal samples to normalize the choline uptake data.[2]
-
Calculate the rate of choline uptake (e.g., in pmol/mg protein/min).
-
Visualizations
Signaling Pathway
Caption: Inhibition of acetylcholine synthesis by this compound-3 at the cholinergic synapse.
Experimental Workflow
Caption: Workflow for a chronic this compound-3 infusion study in rodents.
Troubleshooting Logic
Caption: Troubleshooting logic for diminished efficacy during chronic HC-3 treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the behavioral and biochemical effects of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade and recovery of cholinergic transmission in rats treated with this compound 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral toxicity of this compound-3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripheral toxicity of this compound-3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Unexpected Off-Target Effects of Hemicholinium-3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the unexpected off-target effects of Hemicholinium-3 (HC3). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, understand, and mitigate potential experimental complications arising from these non-canonical activities of HC3.
Frequently Asked Questions (FAQs)
Q1: My application of this compound-3 is causing a rapid decrease in neuronal firing, much faster than I would expect from acetylcholine depletion alone. What could be the cause?
A1: This is a known off-target effect of this compound-3. In addition to its primary function as a high-affinity choline transporter (CHT) inhibitor, HC3 can directly block voltage-gated sodium (Na+) and potassium (K+) channels.[1] This direct ion channel blockade can lead to a rapid reduction in action potential amplitude and firing rate, independent of acetylcholine (ACh) depletion.[1]
Q2: I'm observing an unexpected increase in acetylcholine release at low concentrations of this compound-3. Isn't it supposed to be an inhibitor?
A2: Yes, this paradoxical effect has been documented. At low micromolar concentrations (e.g., below 10 µM in Aplysia), HC3 can act as an agonist on presynaptic nicotinic acetylcholine receptors (nAChRs).[2] This agonistic activity can facilitate a positive feedback mechanism, leading to a transient increase in ACh release. This effect is typically overcome at higher HC3 concentrations where the inhibition of choline uptake becomes the predominant action.
Q3: I've noticed significant cell death in my neuronal cultures after treatment with this compound-3. Is this a known issue?
A3: Yes, HC3 can be cytotoxic, especially at higher concentrations and with prolonged exposure.[3] It has a reported LD50 of approximately 35 µg in mice.[4] In cell culture, HC3 concentrations around 1 mM have been shown to significantly decrease cell viability and induce apoptosis.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for inhibiting ACh synthesis without causing significant cytotoxicity in your specific experimental model.
Q4: Besides its effects on cholinergic neurons, are there other known off-target effects of this compound-3?
A4: Yes, HC3 has been shown to inhibit choline kinase with an IC50 of 500 µM.[5] Choline kinase is an enzyme involved in the synthesis of phosphocholine, a precursor for the membrane phospholipid phosphatidylcholine. This inhibition is independent of its effect on the high-affinity choline transporter. Additionally, HC3 can affect non-neuronal cholinergic systems, such as the one in cardiomyocytes, where it has been observed to decrease ATP levels.[6]
Troubleshooting Guides
Issue 1: Rapid Inhibition of Neuronal Activity
-
Symptom: Action potential amplitude is reduced, or firing ceases almost immediately after HC3 application.
-
Possible Cause: Direct blockade of voltage-gated sodium and potassium channels.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the lowest effective concentration of HC3 for inhibiting choline uptake in your system to minimize direct ion channel effects.
-
Time-Course Experiment: Differentiate between the rapid onset of ion channel blockade and the slower, activity-dependent depletion of acetylcholine by performing a detailed time-course experiment.
-
Electrophysiological Characterization: If feasible, use voltage-clamp electrophysiology to directly measure the effect of your HC3 concentration on Na+ and K+ currents.
-
Issue 2: Paradoxical Increase in Acetylcholine Release
-
Symptom: At low concentrations of HC3, an increase in ACh release is observed instead of the expected inhibition.
-
Possible Cause: Agonistic activity of HC3 on presynaptic nicotinic acetylcholine receptors.[2]
-
Troubleshooting Steps:
-
Conduct a Full Dose-Response Curve: This will help you identify the concentration range where the paradoxical effect occurs and determine the optimal inhibitory concentration for your experiment.
-
Use a Nicotinic Antagonist: To confirm that the paradoxical effect is mediated by nAChRs, you can co-apply a nicotinic antagonist (e.g., mecamylamine) and observe if the potentiation of ACh release is blocked.
-
Issue 3: Increased Cell Death in Culture
-
Symptom: Increased number of floating cells, neurite blebbing, or positive staining with cell death markers after HC3 treatment.
-
Possible Cause: Off-target cytotoxicity of HC3.[3]
-
Troubleshooting Steps:
-
Assess Cell Viability: Routinely perform cell viability assays (e.g., MTT or LDH release assay) in parallel with your primary experiment to determine the cytotoxic threshold of HC3 in your specific cell type.
-
Optimize Exposure Time: Reduce the duration of HC3 treatment to the minimum time required to achieve the desired level of ACh synthesis inhibition.
-
Include Appropriate Controls: Always compare HC3-treated cultures to vehicle-treated controls to ensure that the observed cytotoxicity is a direct effect of the compound.
-
Quantitative Data on Off-Target Effects
| Off-Target Effect | Parameter | Value | Organism/System |
| Direct Ion Channel Blockade | - | Depresses Na+ and K+ currents | Squid Axon |
| Paradoxical ACh Release | Agonist | < 10 µM | Aplysia Central Synapses |
| Cytotoxicity | LD50 | ~35 µg | Mice |
| IC50 | ~1 mM | NCI-H69 Cells | |
| Choline Kinase Inhibition | IC50 | 500 µM | Brain |
| Presynaptic nAChR Inhibition | IC50 | 693 nM | Guinea-Pig Myenteric Neurons |
Experimental Protocols
Protocol 1: Assessing Off-Target Ion Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the effects of this compound-3 on voltage-gated sodium and potassium currents.
1. Cell Preparation:
- Prepare primary neuronal cultures or a suitable neuronal cell line on glass coverslips.
2. Recording Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
- Fill pipettes with an appropriate internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3).
- Use a physiological external solution (e.g., artificial cerebrospinal fluid containing in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2).
3. Voltage-Clamp Protocol for Sodium Currents:
- Hold the cell at a hyperpolarized potential (e.g., -80 mV).
- Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.
- To isolate sodium currents, include potassium channel blockers (e.g., tetraethylammonium and 4-aminopyridine) and a calcium channel blocker (e.g., cadmium) in the external solution.
4. Voltage-Clamp Protocol for Potassium Currents:
- Hold the cell at a potential to inactivate sodium channels (e.g., -40 mV).
- Apply depolarizing voltage steps (e.g., from -50 mV to +60 mV) to elicit outward potassium currents.
- To isolate potassium currents, include a sodium channel blocker (e.g., tetrodotoxin) in the external solution.
5. HC3 Application:
- After establishing a stable baseline recording, perfuse the external solution containing the desired concentration of HC3.
- Record changes in the amplitude and kinetics of the isolated sodium and potassium currents.
6. Data Analysis:
- Measure the peak current amplitude before and after HC3 application.
- Construct a dose-response curve to determine the IC50 of HC3 for each ion channel.
Protocol 2: Assessment of Neuronal Cytotoxicity using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
- Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Treatment with this compound-3:
- Prepare a serial dilution of HC3 in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of HC3. Include a vehicle control.
- Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Gently mix to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot the cell viability against the log of the HC3 concentration to determine the IC50 value for cytotoxicity.
Visualizations
Caption: Overview of this compound-3's primary target and unexpected off-target effects.
Caption: Troubleshooting workflow for unexpected effects of this compound-3.
Caption: Experimental workflow for assessing HC3 cytotoxicity using the MTT assay.
References
- 1. This compound-3: noncholinergic effects on squid axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by this compound-3 of (14C)acetylcholine synthesis and (3H)choline high-affinity uptake in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the effects of DC031050, a class III antiarrhythmic agent, on hERG channel and three neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Case study: High-throughput Drug Repurposing Screen of KV3.1 [metrionbiosciences.com]
- 6. Inhibition of the current of heterologously expressed HERG potassium channels by imipramine and amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Hemicholinium-3 Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Hemicholinium-3 (HC-3) in experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the effective application of HC-3.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm not observing the expected reduction in acetylcholine (ACh) release after applying this compound-3. What are the common reasons for this?
A1: Several factors can lead to the apparent ineffectiveness of HC-3. Consider the following critical aspects of your experimental setup:
-
Concentration of HC-3: The concentration is a pivotal factor. While higher concentrations effectively inhibit the high-affinity choline transporter (HACU), lower concentrations (e.g., below 10⁻⁵ M in some models) can paradoxically facilitate ACh release.[1] This may be due to an agonistic effect on presynaptic nicotinic receptors.[1] A thorough dose-response curve is essential for each specific experimental model.
-
Stimulation Frequency: The inhibitory action of HC-3 on ACh release is highly dependent on the frequency of neuronal stimulation.[1] Inhibition is more pronounced with sustained or high-frequency stimulation, which rapidly depletes existing ACh stores and increases reliance on de novo synthesis.[1]
-
Pre-incubation Time: Inhibition of ACh synthesis is not immediate. HC-3 requires adequate pre-incubation time to effectively block choline uptake and for the existing intracellular ACh pools to be depleted.[1] This time can vary depending on the experimental system.
-
Presence of Exogenous Choline: HC-3 is a competitive inhibitor of the choline transporter.[1] High concentrations of choline in your experimental buffer will compete with HC-3 and reduce its inhibitory effect.
-
Off-Target Effects: HC-3 can also act as an inhibitor of presynaptic nicotinic acetylcholine receptors, which can complicate the interpretation of results by directly affecting the release machinery.[1]
-
Cell/Tissue Specificity: The expression and activity of the high-affinity choline transporter can differ significantly between cell lines and tissues, influencing the effective concentration and overall efficacy of HC-3.[1]
-
Drug Stability: Ensure your this compound-3 stock solution is stored correctly to maintain its activity.[1] It is recommended to prepare fresh solutions for your experiments.[2]
Q2: I'm observing an enhancement of acetylcholine release after applying HC-3. Is this a known phenomenon?
A2: Yes, this paradoxical effect has been documented. At low concentrations, this compound-3 can act as an agonist on presynaptic nicotinic receptors, which can facilitate an increase in acetylcholine release.[1][3] To isolate the effect of choline uptake inhibition, co-administration with a presynaptic nicotinic receptor antagonist may be necessary.[4]
Q3: How can I confirm that my this compound-3 solution is active?
A3: A positive control experiment is the best way to validate the activity of your HC-3 stock. A widely used method is to measure the uptake of radiolabeled choline (e.g., [³H]choline) in a preparation known to possess high-affinity choline transporters, such as synaptosomes.[1] A potent HC-3 solution should cause a significant inhibition of this uptake.[1]
Q4: What are the signs of HC-3 toxicity in my cell cultures?
A4: General indicators of neurotoxicity in primary neuronal cultures include neurite blebbing, retraction of neurites, and shrunken or condensed cell bodies.[5] At higher concentrations or with prolonged exposure, significant cell death may be observed.[5] It is crucial to perform cell viability assays (e.g., MTT or LDH release) to determine the toxic threshold of HC-3 in your specific culture system.[4]
Q5: I'm conducting a chronic in vivo study and the effect of HC-3 seems to diminish over time. What could be the cause?
A5: Several factors can contribute to a reduced effect during chronic HC-3 administration:
-
Receptor Upregulation: Chronic reduction in ACh release can lead to a compensatory upregulation of postsynaptic muscarinic and nicotinic receptors, increasing the sensitivity of the system to the remaining ACh.[6]
-
Drug Stability: The stability of the HC-3 solution within the infusion system (e.g., osmotic pumps) at physiological temperatures should be considered for the entire duration of the experiment.[6]
-
Cannula Patency: A gradual blockage of the delivery cannula (e.g., intracerebroventricular) can decrease the effective dose of HC-3 reaching the target area.[6]
Quantitative Data Summary
The inhibitory potency of this compound-3 can vary depending on the experimental system. The following table summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for its action on choline uptake.
| Parameter | Value | Experimental System | Reference(s) |
| Ki | 25 nM | High-affinity choline transporter (HACU) | [2][7] |
| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | [7] |
| Ki | 13.3 µM | NCI-H69 cells ([³H]choline uptake) | [1][2] |
| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [2] |
| IC50 | 6.1 x 10⁻⁸ M | High-Affinity Choline Uptake (HAChU) | [8] |
| IC50 | 693 nM | [³H]acetylcholine release | [2] |
| IC50 | 897 nM | Epibatidine-evoked contraction | [2] |
Key Experimental Protocols
Protocol 1: In Vitro High-Affinity Choline Uptake Assay in Synaptosomes
This protocol measures the rate of radiolabeled choline uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of HC-3.
Materials:
-
Fresh brain tissue (e.g., rat striatum or hippocampus)
-
Ice-cold 0.32 M sucrose solution
-
Physiological buffer (e.g., Krebs-Ringer)
-
This compound-3 stock solution
-
Radiolabeled choline (e.g., [³H]choline)
-
Scintillation cocktail and liquid scintillation counter
-
Glass-Teflon homogenizer and centrifuges
Methodology:
-
Synaptosome Preparation:
-
Pre-incubation with HC-3:
-
Aliquot the synaptosomal suspension into experimental tubes.
-
Add varying concentrations of HC-3 to the respective tubes. Include a vehicle control (buffer only) for total uptake and a saturating concentration of HC-3 (e.g., 1 µM) to determine non-specific uptake.[9]
-
Pre-incubate the synaptosomes for a defined period (e.g., 15-30 minutes) at 37°C.[1]
-
-
Initiation and Termination of Choline Uptake:
-
Initiate the uptake reaction by adding a low concentration of radiolabeled choline to each tube.[7]
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.[1][7]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[7]
-
-
Quantification and Data Analysis:
Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the in vivo monitoring of extracellular acetylcholine levels in specific brain regions of freely moving animals and the effect of HC-3 administration.[7]
Materials:
-
Animal model (e.g., rat, mouse)
-
Stereotaxic frame
-
Microdialysis probe and guide cannula
-
Artificial cerebrospinal fluid (aCSF)
-
Acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine)
-
This compound-3 solution for in vivo administration
-
HPLC-ECD or LC-MS/MS system for ACh quantification
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[7]
-
Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a constant low flow rate (e.g., 1-2 µL/min).[7]
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[7]
-
After establishing a stable baseline of ACh, administer HC-3 (e.g., via local perfusion through the probe or systemic injection) and continue collecting dialysate samples.[7]
-
-
Acetylcholine Quantification:
-
Analyze the collected dialysate samples for ACh content using a highly sensitive method like HPLC with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
Visualizations
Caption: Mechanism of this compound-3 at the cholinergic synapse.
Caption: Troubleshooting logic for diminished HC-3 efficacy.
Caption: Workflow for in vitro choline uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hemicholinium-3 Assays
Welcome to the technical support center for Hemicholinium-3 (HC-3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of HC-3 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-3 (HC-3)?
A1: this compound-3 is a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT), also known as SLC5A7.[1][2][3] The reuptake of choline by CHT is the rate-limiting step in the synthesis of acetylcholine (ACh) in cholinergic neurons.[2][3][4] By blocking this transporter, HC-3 reduces the intracellular concentration of choline, thereby inhibiting the synthesis of acetylcholine.[1][5] This makes HC-3 an invaluable pharmacological tool for studying cholinergic signaling.[1]
Q2: Why is optimizing the incubation time for HC-3 crucial for my experiments?
A2: Optimizing the incubation time for HC-3 is critical to ensure complete and specific inhibition of the high-affinity choline uptake (HACU) without causing non-specific effects or cellular toxicity.[3] Insufficient incubation can lead to incomplete inhibition and an underestimation of the effect on acetylcholine synthesis. Conversely, excessively long incubation periods may lead to secondary effects on cell viability and function.[3]
Q3: What is a typical effective concentration range for HC-3?
A3: The effective concentration of HC-3 can vary depending on the experimental system, cell type, and specific conditions.[1] However, concentrations in the micromolar range are typically used to inhibit the high-affinity choline transporter.[3] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.[3][6] Some protocols may use concentrations as high as 100 µM to ensure near-complete inhibition of HACU.[3][7]
Q4: I am observing an enhancement of acetylcholine release after applying HC-3. Is this a known phenomenon?
A4: Yes, this paradoxical effect has been reported, particularly at lower concentrations (below 10⁻⁵ M in some preparations).[6][8] This is thought to be mediated by an agonistic action on presynaptic nicotinic receptors that are involved in a positive feedback loop for ACh release.[6] Performing a thorough dose-response experiment is crucial to identify the optimal inhibitory concentration for your model system.[6]
Troubleshooting Guide
Issue 1: this compound-3 is not reducing acetylcholine release in my assay.
| Possible Cause | Troubleshooting Step |
| Inadequate Pre-incubation Time | Inhibition of ACh synthesis is not instantaneous. Increase the pre-incubation time to allow HC-3 to effectively block choline uptake and for existing ACh stores to be depleted.[3][6] A time-course experiment (e.g., 5, 10, 15, 20, 30 minutes) is recommended to determine the optimal pre-incubation period.[3] |
| Suboptimal HC-3 Concentration | The concentration of HC-3 is critical. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental model.[6] |
| Low Neuronal Stimulation Frequency | The inhibitory effect of HC-3 is more pronounced with sustained or high-frequency nerve stimulation, which rapidly depletes existing ACh stores.[6] Consider increasing the stimulation frequency in your experimental paradigm. |
| Presence of Exogenous Choline | Since HC-3 is a competitive inhibitor, high concentrations of choline in the experimental buffer can compete with HC-3 and reduce its efficacy.[6] Ensure your buffers are not supplemented with high levels of choline. |
| HC-3 Stock Inactivity | To validate the activity of your HC-3 stock, perform a positive control experiment, such as measuring the uptake of radiolabeled choline (e.g., [³H]choline) in a preparation with known high-affinity choline transporters, like synaptosomes.[6] |
| Cell/Tissue Type Specificity | The expression and activity of the high-affinity choline transporter can vary between different cell lines and tissues, influencing the effectiveness of HC-3.[6] |
Issue 2: High background or non-specific choline uptake is observed.
| Possible Cause | Troubleshooting Step |
| Inefficient Washing Steps | Ensure rapid and thorough washing with ice-cold buffer to effectively remove extracellular radiolabeled choline after the uptake assay.[1] |
| HC-3-Resistant Choline Uptake | Some systems may exhibit an HC-3-resistant choline uptake mechanism.[3] If high background persists even with optimized HC-3 concentration and incubation time, consider characterizing this component in your system. |
| Low-Affinity Choline Transporters | HC-3 has a lower affinity for low-affinity choline transporters.[6] If your experimental system relies significantly on these transporters, the inhibitory effect of HC-3 may be diminished. |
Issue 3: Signs of cytotoxicity are observed in my cell cultures.
| Possible Cause | Troubleshooting Step |
| HC-3 Concentration is Too High | The therapeutic window for HC-3 can be narrow in some primary neuronal cultures.[7] Perform a detailed dose-response curve to identify a sub-lethal concentration that still effectively inhibits ACh synthesis.[7] |
| Prolonged Exposure to HC-3 | Reduce the duration of HC-3 exposure to the minimum time required to achieve the desired level of ACh depletion.[9] |
| Batch-to-Batch Variability in Cultures | Primary neuronal cultures can have significant batch-to-batch variability.[7] Standardize your cell culture protocol, including dissection, plating density, and media changes. |
Quantitative Data Summary
The inhibitory potency of this compound-3 is typically expressed as the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). These values can vary based on the experimental system.
| Parameter | Value | Experimental System | Reference |
| Ki | 25 nM | High-affinity choline transporter (HACU) | [2][10] |
| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | [2] |
| Ki | 10.5 ± 2.2 µM | PC-3 prostate cancer cells | [11] |
| Ki | 13.3 µM | NCI-H69 cells ([³H]choline uptake) | [2] |
| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [10] |
| IC50 | 6.1 x 10⁻⁸ M | High-Affinity Choline Uptake (HAChU) | [12] |
| IC50 | 693 nM | [³H]acetylcholine release in guinea-pig longitudinal muscle strip | [10][13] |
| IC50 | 897 nM | Epibatidine-evoked contraction in guinea-pig longitudinal muscle strip | [2][10][13] |
| IC50 | 30-80 µM | NG108-15 (Neuroblastoma x Glioma hybrid) Choline Uptake Assay | [14] |
Experimental Protocols
High-Affinity Choline Uptake Assay in Synaptosomes
This protocol measures the rate of radiolabeled choline uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of HC-3.
1. Synaptosome Preparation:
-
Dissect the brain region of interest (e.g., striatum, hippocampus) in an ice-cold 0.32 M sucrose solution.[2]
-
Homogenize the tissue using a glass-Teflon homogenizer.[2]
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[2]
-
Resuspend the P2 pellet in a physiological buffer, such as Krebs-Ringer-HEPES (KRH).[2]
2. Choline Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C in the presence or absence of HC-3.[2] To determine non-specific uptake, use a saturating concentration of HC-3 (e.g., 1 µM).[1][2]
-
Initiate the uptake reaction by adding radiolabeled choline (e.g., [³H]choline).[2]
-
Incubate the mixture for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[1]
-
Measure the radioactivity using a liquid scintillation counter.[1]
3. Data Analysis:
-
Calculate specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.[1]
Choline Uptake Assay in Cultured Cells
This protocol can be adapted for various adherent or suspension cell lines expressing the choline transporter.
1. Cell Culture and Seeding:
-
Seed cells in appropriate culture plates (e.g., 24-well plates) and grow to the desired confluency.[1]
2. Assay Procedure:
-
Wash the cells with a pre-warmed physiological buffer (e.g., KRH).[1]
-
Pre-incubate the cells for 10-20 minutes at 37°C with the buffer containing various concentrations of HC-3. Include a control group without HC-3.[1][14]
-
Initiate uptake by adding the buffer containing radiolabeled choline (e.g., [³H]-Choline).[14]
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[14]
3. Termination and Lysis:
-
Aspirate the uptake buffer and rapidly wash the cells with ice-cold buffer.[1]
-
Lyse the cells using a suitable lysis buffer.[1]
4. Measurement and Normalization:
-
Transfer the cell lysate to scintillation vials and measure radioactivity.[1]
-
Determine the protein concentration in each well to normalize the choline uptake data.[1]
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound-3.
Caption: General experimental workflow for a choline uptake assay using this compound-3.
Caption: Troubleshooting logic for ineffective this compound-3 in an acetylcholine release assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-3 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Inhibitory effect of this compound-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Hemicholinium-3 Induced Cytotoxicity in Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Hemicholinium-3 (HC-3) in in-vitro cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound-3 (HC-3)?
A1: this compound-3 is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), which is encoded by the SLC5A7 gene.[1][2] This transporter is responsible for the uptake of choline from the synaptic cleft into presynaptic cholinergic neurons.[1][3] This uptake is the rate-limiting step in the synthesis of acetylcholine (ACh).[1] By blocking the CHT, HC-3 reduces the intracellular supply of choline available for ACh synthesis by the enzyme choline acetyltransferase (ChAT).[4] This ultimately leads to a depletion of ACh stores, particularly under conditions of high neuronal activity, and HC-3 is therefore classified as an indirect acetylcholine antagonist.[1][2]
Q2: What are the typical signs of HC-3 induced cytotoxicity in cell cultures?
A2: General indicators of neurotoxicity in primary neuronal cultures treated with HC-3 include neurite blebbing, retraction of neurites, and the appearance of pyknotic (shrunken and condensed) cell bodies.[5] At higher concentrations or with prolonged exposure, significant cell death is observed.[5] In some cell lines, HC-3 concentrations as low as 1 mM have been shown to significantly decrease cell viability and increase caspase-3/7 activity, which is indicative of apoptosis.[6]
Q3: What is a recommended starting concentration for HC-3 in my experiments?
A3: The effective concentration of HC-3 varies significantly depending on the cell type and the specific experimental goals.[7] While the inhibition constant (Ki) for the high-affinity choline transporter is in the nanomolar range, concentrations used in cell culture experiments can range from micromolar to millimolar.[1][7] A concentration of 1 µM HC-3 is often effective for blocking ACh synthesis with minimal side effects on other cholinergic parameters.[3] However, in some cell lines, concentrations up to 100 µM have been used to achieve near-complete inhibition of high-affinity choline uptake without apparent toxicity.[5] A thorough dose-response experiment is crucial to determine the optimal concentration for your specific cell culture system.[5]
Q4: Can the cytotoxic effects of HC-3 be reversed?
A4: Reversing HC-3-induced toxicity in vitro can be challenging. While choline supplementation might seem like a direct countermeasure, in vivo studies on knockout mice with an HC-3-sensitive choline transporter showed that dietary choline supplementation did not prevent a lethal outcome.[5] This suggests that simply increasing extracellular choline may not be sufficient to overcome the transport blockade.[5] However, the neuromuscular block produced by HC-3 can be antagonized by choline.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death even at low HC-3 concentrations. | Primary neurons can be highly sensitive to disruptions in cholinergic signaling. The chosen HC-3 concentration may be above the toxic threshold for your specific culture. | Perform a detailed dose-response curve starting from nanomolar concentrations to identify a sub-lethal concentration that effectively inhibits acetylcholine synthesis. Also, consider reducing the duration of HC-3 exposure.[5] |
| Inconsistent or no observable effect of HC-3. | The stability of HC-3 in cell culture media at 37°C for extended periods is not well-documented and it may degrade over time, leading to a decreased effective concentration. | Prepare fresh working solutions of HC-3 for each experiment. For long-term experiments, consider replenishing the medium with freshly prepared HC-3 at regular intervals (e.g., every 24-48 hours). You can also perform a stability test of HC-3 in your specific cell culture medium.[7] |
| Unexpected increase in acetylcholine release at low HC-3 concentrations. | This is a documented paradoxical effect. At concentrations below 10 µM in some systems, HC-3 can act as an agonist on presynaptic nicotinic acetylcholine receptors (nAChRs), leading to a transient potentiation of ACh release. This effect is typically masked at higher concentrations where the inhibition of choline uptake is the dominant effect. | Conduct a comprehensive dose-response study, including concentrations in the nanomolar range, to characterize this biphasic response. To isolate the effect of choline uptake inhibition, consider co-administration of HC-3 with a presynaptic nicotinic receptor antagonist like tubocurarine or hexamethonium.[6][10] |
| Neuronal morphology appears unhealthy (e.g., neurite retraction), but viability assays show no significant cell death. | Neurons may be under stress and functionally impaired before overt cell death occurs. | Consider using more sensitive assays for neuronal health, such as monitoring changes in neurite length or synaptic protein expression. Time-course experiments are also recommended to characterize the temporal dynamics of HC-3's effects in your system.[5] |
Quantitative Data Summary
The inhibitory potency of this compound-3 is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the experimental system.
| Parameter | Value | Experimental System | Reference |
| IC50 | 6.1 x 10⁻⁸ M | High-affinity choline uptake (HAChU) | [11] |
| IC50 | 30-80 µM | Choline Uptake Assay (NG108-15 cells) | [4] |
| Ki | 25 nM | High-affinity choline transporter (HACU) | [1] |
| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | [1] |
| Ki | 13.3 µM | [³H]choline uptake (NCI-H69 cells) | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol provides a general guideline for assessing the effect of this compound-3 on the viability of cultured cells.
Materials:
-
Neuroblastoma cells (or other cell line of interest)
-
96-well plate
-
Complete culture medium
-
This compound-3 (HC-3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of HC-3 in culture medium. Remove the old medium from the wells and add the HC-3 containing medium. Include untreated and vehicle-treated controls. Treat the cells for the desired duration (e.g., 24, 48 hours).[5]
-
MTT Addition: Following treatment, carefully remove the culture medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[5]
-
Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently pipette up and down to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader.[5]
Protocol 2: [³H]-Choline Uptake Assay in Cultured Cells
This protocol can be adapted for various cell lines expressing the choline transporter to measure the inhibitory effect of HC-3.
Materials:
-
Adherent cells expressing the choline transporter
-
24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound-3 (HC-3)
-
[³H]-Choline chloride
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to the desired confluency.[12]
-
Washing: Gently wash the cells with pre-warmed KRH buffer.[4][12]
-
Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of HC-3. Include a control group without HC-3.[4]
-
Initiation of Uptake: Start the uptake by adding KRH buffer containing a known concentration of [³H]-Choline chloride (e.g., 0.1-1 µCi/mL) to each well.[4]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of choline uptake.[4]
-
Termination and Washing: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer to stop the uptake.[12]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.[12]
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[12]
Visualizations
Signaling Pathway of HC-3 Action
Caption: Mechanism of this compound-3 (HC-3) inhibiting acetylcholine synthesis.
Experimental Workflow for Assessing HC-3 Cytotoxicity
Caption: Workflow for determining this compound-3 cytotoxicity using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-3 - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Actions of this compound (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTIONS OF this compound (HC-3) ON NEUROMUSCULAR TRANSMISSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Hemicholinium-3 in Neuronal Studies
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results or unexpected effects when using Hemicholinium-3 (HC-3) in their neuronal studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-3?
This compound-3 is a potent and selective inhibitor of the high-affinity choline transporter (CHT), also known as SLC5A7.[1][2][3] This transporter is responsible for the reuptake of choline from the synaptic cleft into the presynaptic neuron, a critical and rate-limiting step in the synthesis of acetylcholine (ACh).[2][3][4] By blocking this transporter, HC-3 competitively inhibits choline uptake, leading to a depletion of intracellular choline and a subsequent reduction in ACh synthesis.[1][3][4]
Q2: I'm not observing the expected decrease in acetylcholine release after applying HC-3. What are the possible reasons?
Several factors can contribute to the apparent lack of HC-3 efficacy. Consider the following:
-
Inadequate Stimulation: The inhibitory effect of HC-3 on ACh release is highly dependent on neuronal activity.[5] Inhibition is more pronounced with sustained or high-frequency stimulation, which depletes existing ACh stores more rapidly and makes the neuron more reliant on new synthesis.[5]
-
Insufficient Pre-incubation Time: The effect of HC-3 is not immediate. Sufficient time is required for the blockade of choline uptake to result in the depletion of presynaptic ACh stores. The optimal pre-incubation time can vary depending on the experimental model.[5]
-
Presence of Exogenous Choline: Since HC-3 is a competitive inhibitor of the choline transporter, the presence of high concentrations of choline in your experimental buffer can reduce its effectiveness.[1][5]
-
Low-Affinity Choline Transporters: While HC-3 is a potent inhibitor of the high-affinity choline transporter, it has less effect on low-affinity uptake systems.[5] If your experimental system relies significantly on low-affinity transport, the inhibitory effect of HC-3 may be diminished.[5]
-
Drug Stability: Ensure your HC-3 stock solution has been stored properly to maintain its activity.[5] It is recommended to store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]
Q3: I'm observing an increase in acetylcholine release at low concentrations of HC-3. Is this a known phenomenon?
Yes, this is a documented paradoxical effect. At low concentrations (e.g., below 10 µM in some systems), HC-3 can act as an agonist at presynaptic nicotinic acetylcholine receptors (nAChRs).[5][8] This can facilitate a positive feedback loop, leading to a temporary increase in ACh release.[5][8] At higher concentrations, the inhibitory effect on choline uptake becomes dominant.[8]
Q4: My neuronal cultures are showing signs of cytotoxicity after HC-3 treatment. Is this expected?
Yes, HC-3 can be cytotoxic, especially at higher concentrations and with prolonged exposure.[8][9] It has a reported LD50 in mice of approximately 35 µg.[2][8] In cell cultures, concentrations as low as 1 mM have been shown to significantly decrease cell viability and induce apoptosis.[7][8] It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits ACh synthesis without causing significant cell death in your specific model.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No inhibition of acetylcholine release | Inadequate neuronal stimulation, insufficient pre-incubation time, presence of exogenous choline, reliance on low-affinity choline transporters, degraded HC-3.[5] | Increase stimulation frequency or duration.[5] Optimize pre-incubation time through a time-course experiment.[10] Ensure experimental buffers do not contain high levels of choline.[5] Verify the activity of your HC-3 stock with a positive control experiment (e.g., radiolabeled choline uptake assay).[5] Prepare fresh HC-3 solutions for each experiment.[6] |
| Paradoxical increase in acetylcholine release | Agonistic effect on presynaptic nicotinic receptors at low HC-3 concentrations.[5][8] | Perform a comprehensive dose-response study to identify the concentration range for this effect.[8] Co-administer a presynaptic nicotinic receptor antagonist (e.g., tubocurarine, hexamethonium) to block the paradoxical potentiation.[8] |
| Rapid decrease in neuronal firing rate | Direct, non-cholinergic effects on ion channels. HC-3 can block both sodium and potassium conductances.[8] | Conduct a detailed time-course analysis to distinguish between rapid ion channel blockade and the slower, activity-dependent depletion of ACh.[8] |
| High variability between experiments | Inconsistent experimental timing, non-uniform synaptosome preparations, batch-to-batch variability in primary cultures.[9][10] | Use multichannel pipettes for simultaneous additions to ensure consistent timing.[10] Ensure thorough resuspension of synaptosome pellets.[10] Standardize primary culture protocols, including cell plating density and media changes.[9] |
| Increased cell death in cultures | Off-target cytotoxicity of HC-3.[8][9] | Perform cell viability assays (e.g., MTT, LDH release) to determine the toxic threshold of HC-3 in your cultures.[8][9] Reduce the duration of HC-3 exposure to the minimum time required.[8] |
Quantitative Data
The inhibitory potency of this compound-3 can vary depending on the experimental model and conditions.
Table 1: Inhibitory Potency of this compound-3 on Choline Uptake
| Parameter | Value | Cell/Tissue Type | Reference |
| IC₅₀ | 18 nM | General (Sodium-dependent) | [5][7] |
| IC₅₀ | 61 nM | High-Affinity Choline Uptake (HAChU) | [11] |
| IC₅₀ | 693 nM | [³H]acetylcholine release | [7][12] |
| IC₅₀ | 897 nM | Epibatidine-evoked contraction | [7][12] |
| IC₅₀ | 70 µM | Rat Iris | [5] |
| IC₅₀ | 29.42 ± 0.97 µM | HepG2 cells | [5] |
| IC₅₀ | 39.06 ± 6.95 µM | MCF7 cells | [5] |
| Kᵢ | 25 nM | High-affinity Choline Transporter (HACU) | [7] |
| Kᵢ | 13.3 µM | NCI-H69 cells | [5][7] |
Experimental Protocols
Key Experiment 1: In Vitro Inhibition of High-Affinity Choline Uptake in Synaptosomes
This protocol provides a general framework for assessing the inhibitory effect of HC-3 on choline uptake in a synaptosomal preparation.
Materials:
-
Fresh brain tissue (e.g., rat cortex or hippocampus)
-
Sucrose buffer (0.32 M), ice-cold
-
Krebs-Ringer buffer (or similar physiological salt solution)
-
This compound-3 stock solution
-
Radiolabeled choline (e.g., [³H]choline)
-
Scintillation fluid and counter
-
Homogenizer and centrifuge
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate to pellet synaptosomes and other larger cellular components.
-
Resuspend the pellet in a physiological buffer.[11]
-
-
Pre-incubation with this compound-3:
-
Aliquot the synaptosomal suspension into experimental tubes.
-
Add varying concentrations of HC-3 to the tubes, including a vehicle control.
-
Pre-incubate the synaptosomes with HC-3 for a defined period (e.g., 15-30 minutes) at 37°C.[5]
-
-
Measurement of Choline Uptake:
-
Initiate the uptake reaction by adding a known concentration of radiolabeled choline.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.[5]
-
Terminate the uptake by rapid filtration or cold centrifugation.
-
Wash the synaptosomes with ice-cold buffer to remove unincorporated radiolabel.
-
-
Quantification:
-
Lyse the synaptosomes and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of choline uptake for each HC-3 concentration compared to the vehicle control.
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound-3.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-3 - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibitory effect of this compound-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peripheral Side Effects of Central Hemicholinium-3 Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the peripheral side effects associated with the central administration of Hemicholinium-3 (HC-3).
Understanding the Challenge: Central HC-3 and Peripheral Toxicity
This compound-3 is a potent inhibitor of the high-affinity choline transporter (CHT), which is the rate-limiting step in acetylcholine (ACh) synthesis.[1] When administered centrally (e.g., via intracerebroventricular injection), HC-3 is a valuable tool for studying the roles of central cholinergic systems. However, a significant challenge is the potential for HC-3 to leak into the peripheral circulation, leading to systemic toxicity.[1][2] Research indicates that the primary toxicity of HC-3 is manifested in the periphery.[2]
This guide provides strategies to mitigate these peripheral effects, ensuring the targeted investigation of central cholinergic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of peripheral toxicity from centrally administered HC-3?
A1: Peripheral toxicity from HC-3 is due to the blockade of acetylcholine synthesis in the peripheral nervous system. Signs to monitor in animal models include:
-
Respiratory distress: Labored breathing is a critical sign of toxicity.
-
Cardiovascular changes: This can include bradycardia (slowed heart rate) or other arrhythmias.
-
Muscle weakness or paralysis: Due to impaired neuromuscular junction function.
-
Excessive salivation or urination (initially), followed by dryness: As cholinergic signaling is disrupted.
-
Gastrointestinal issues: Such as decreased motility.
Q2: How can I minimize peripheral leakage of centrally administered HC-3?
A2: Minimizing leakage is key to reducing peripheral side effects. Consider the following:
-
Verify Cannula Placement: After the experiment, it is crucial to histologically verify the placement of the injection cannula to ensure it was correctly positioned within the cerebral ventricles and did not cause excessive tissue damage that could facilitate leakage into the periphery.[1]
-
Optimize Infusion Parameters: Use a slow infusion rate and the smallest effective volume to minimize backflow and leakage from the injection site.
-
Dose Optimization: Carefully titrate the dose of HC-3 to the lowest concentration that achieves the desired central effect.
Q3: What pharmacological agents can be used to counteract the peripheral side effects of HC-3?
A3: Peripherally-restricted muscarinic receptor antagonists are the agents of choice. These drugs do not cross the blood-brain barrier and therefore block the peripheral effects of cholinergic disruption without interfering with the central effects of HC-3. The two most commonly used agents are:
-
Atropine Methyl Nitrate (or Methylatropine)
-
Glycopyrrolate
Q4: Will the use of a peripheral antagonist interfere with my central experimental results?
A4: Because peripherally-restricted antagonists like atropine methyl nitrate and glycopyrrolate do not readily cross the blood-brain barrier, they are not expected to interfere with the central effects of HC-3 on cholinergic neurotransmission.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Animal exhibits respiratory distress, bradycardia, or convulsions after central HC-3 administration. | Peripheral leakage of HC-3 leading to systemic cholinergic blockade. | 1. Administer a peripherally-restricted muscarinic antagonist (see protocols below). 2. Monitor vital signs closely (heart rate, respiratory rate, temperature). 3. In future experiments, reduce the dose of HC-3 and/or pre-treat with a peripheral antagonist . 4. Verify cannula placement post-mortem.[1] |
| Variability in the severity of peripheral side effects between animals. | Inconsistent injection technique or individual differences in sensitivity to HC-3. | 1. Standardize the surgical and injection procedures to ensure consistent cannula placement and infusion rates. 2. Implement a consistent pre-treatment protocol with a peripheral antagonist for all animals. |
| The desired central effect of HC-3 is not observed, even at doses that cause peripheral toxicity. | The dose of HC-3 may be insufficient to achieve central cholinergic depletion, or there may be issues with the HC-3 solution. | 1. Confirm the bioactivity of your HC-3 stock using an in vitro assay, such as a choline uptake inhibition assay in synaptosomes. 2. If peripheral side effects are the limiting factor, implement a robust peripheral blockade protocol to allow for the safe administration of a higher central dose of HC-3. |
Quantitative Data Summary
The following tables summarize key quantitative data for HC-3 and peripherally-acting muscarinic antagonists.
Table 1: Potency of this compound-3
| Parameter | Value | Experimental System | Reference |
| Ki | 25 nM | High-affinity choline transporter (HACU) | [1] |
| IC50 | 693 nM | [3H]acetylcholine release | [3] |
| IC50 | 897 nM | Epibatidine-evoked contraction | [3] |
Table 2: Recommended Dosages for Peripherally-Restricted Muscarinic Antagonists
| Compound | Species | Route of Administration | Dosage Range | Notes | Reference |
| Atropine Methyl Nitrate | Human | Intravenous | 0.08 - 0.25 mg | Effective in inhibiting salivation. | [4] |
| Glycopyrrolate | Human | Intravenous | 0.1 mg | For intraoperative use to counteract bradycardia. | [5] |
| Glycopyrrolate | Pediatric | Intravenous | 0.004 mg/kg (not to exceed 0.1 mg) | For intraoperative use. | [5] |
| Glycopyrrolate | Adult | Intramuscular | 0.004 mg/kg | As a preanesthetic 30-60 minutes prior to induction. | [6] |
Note: These dosages are provided as a starting point and may require optimization for specific animal models and experimental paradigms.
Experimental Protocols
Protocol 1: Co-administration of a Peripheral Muscarinic Antagonist with Central this compound-3
Objective: To block the peripheral side effects of centrally administered HC-3 without affecting its central action.
Materials:
-
This compound-3 (HC-3)
-
Atropine Methyl Nitrate or Glycopyrrolate
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Animal model (e.g., rat, mouse) with stereotaxically implanted intracerebroventricular (ICV) cannula
-
Microinjection pump
Procedure:
-
Preparation of Solutions:
-
Dissolve HC-3 in sterile aCSF to the desired concentration for ICV injection (e.g., 2.5-5.0 µ g/rat ).
-
Dissolve the peripheral antagonist (atropine methyl nitrate or glycopyrrolate) in sterile saline for systemic administration (e.g., intraperitoneal - IP, or subcutaneous - SC). The exact concentration will need to be determined through a dose-response study, but a starting point can be derived from the literature (see Table 2).
-
-
Administration:
-
Pre-treatment: Administer the peripheral antagonist via IP or SC injection 15-30 minutes before the central administration of HC-3. This allows the antagonist to circulate and occupy peripheral muscarinic receptors.
-
Central Administration: Slowly infuse the HC-3 solution into the cerebral ventricle using a microinjection pump over several minutes to minimize leakage.
-
-
Monitoring:
-
Closely monitor the animal for any signs of peripheral toxicity (respiratory distress, changes in heart rate) throughout the experiment.
-
If signs of toxicity appear, the dose of the peripheral antagonist may need to be increased in subsequent experiments.
-
-
Validation of Central Effect:
-
Post-mortem, brain tissue can be collected to measure acetylcholine levels or high-affinity choline uptake to confirm the central efficacy of HC-3.
-
Protocol 2: Monitoring of Vital Signs in Rodents
Objective: To effectively monitor the physiological status of rodents during and after HC-3 administration.
Materials:
-
Pulse oximeter with a rodent-specific sensor (for heart rate and blood oxygen saturation)
-
Rectal probe for core body temperature measurement
-
Respiration monitor or visual observation
-
Heating pad to maintain body temperature
Procedure:
-
Baseline Measurement: Before any drug administration, obtain baseline readings for heart rate, respiratory rate, and body temperature.
-
Continuous Monitoring:
-
Place the pulse oximeter sensor on the animal's paw or tail.
-
Insert the rectal probe to monitor core body temperature.
-
Continuously monitor these parameters throughout the experimental procedure.
-
-
Post-Administration Monitoring: Continue to monitor vital signs for a period after HC-3 administration to detect any delayed onset of peripheral side effects.
-
Intervention: If significant deviations from baseline are observed (e.g., severe bradycardia or respiratory depression), be prepared to provide supportive care as per your institution's animal care guidelines.
Mandatory Visualizations
References
- 1. Peripheral toxicity of this compound-3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral toxicity of this compound-3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Paradoxical Effects of Hemicholinium-3 on Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the complex and sometimes paradoxical effects of Hemicholinium-3 (HC-3) on acetylcholine (ACh) release. This resource is designed to help you navigate common experimental challenges and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound-3?
This compound-3 is a potent and competitive inhibitor of the high-affinity choline transporter (CHT), which is encoded by the SLC5A7 gene.[1][2] This transporter is responsible for the reuptake of choline from the synaptic cleft into the presynaptic terminal of cholinergic neurons.[2][3][4] Since choline uptake is the rate-limiting step in acetylcholine synthesis, HC-3 effectively reduces the amount of ACh produced and subsequently released.[4][5][6]
Q2: I'm observing an enhancement of acetylcholine release after applying HC-3. Is this a known phenomenon?
Yes, this is a well-documented paradoxical effect.[7] At low concentrations (below 10⁻⁵ M in some preparations), HC-3 can act as an agonist on presynaptic nicotinic acetylcholine receptors (nAChRs).[7][8] This agonistic action can facilitate an increase in acetylcholine release, counteracting its primary inhibitory effect on ACh synthesis.[8] This phenomenon has been observed in various preparations, including Aplysia central synapses.[8][9]
Q3: My application of this compound-3 is not reducing acetylcholine release. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect from HC-3. Consider the following troubleshooting steps:
-
Concentration of HC-3: The concentration of HC-3 is critical. While higher concentrations inhibit the high-affinity choline transporter (HACU), lower concentrations can have the paradoxical effect of facilitating ACh release.[7] It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific model system.[7]
-
Stimulation Frequency: The inhibitory effect of HC-3 on ACh release is highly dependent on the frequency of nerve stimulation.[7] Inhibition is more pronounced with sustained or high-frequency stimulation, as this more rapidly depletes the existing stores of ACh, making the neuron more reliant on de novo synthesis.[7][10]
-
Pre-incubation Time: Inhibition of ACh synthesis is not instantaneous. HC-3 requires sufficient time to block choline uptake and for the existing ACh stores to be depleted. Ensure your pre-incubation time is adequate for your specific experimental model.[7]
-
Vesicular ACh Stores: Neurons maintain a reserve pool of ACh in synaptic vesicles. If your experimental paradigm involves a short stimulation period, the neuron may be releasing ACh from these pre-existing stores, and the effect of inhibiting synthesis might not be immediately apparent.[7]
-
Presence of Exogenous Choline: The experimental buffer should not be supplemented with high concentrations of choline, as HC-3 is a competitive inhibitor of the choline transporter.[7]
-
Drug Stability: Ensure that your this compound-3 stock solution is properly stored to maintain its activity. Stock solutions are typically stored at -20°C for the short-term and -80°C for long-term storage.[7]
Q4: Can this compound-3 have off-target effects?
Yes, besides its paradoxical agonistic effect on presynaptic nAChRs at low concentrations, HC-3 can also act as an inhibitor of presynaptic nAChRs at higher concentrations.[7][11] This can complicate the interpretation of results, as it may mask the expected reduction in ACh release by directly affecting the release machinery.[7][11]
Q5: How can I be sure that the this compound-3 I am using is active?
To validate the activity of your this compound-3 stock, you can perform a positive control experiment. A common method is to measure the uptake of radiolabeled choline (e.g., [³H]choline) in a preparation known to have high-affinity choline transporters, such as synaptosomes. A potent HC-3 solution should significantly inhibit this uptake.[7]
Troubleshooting Guides
Issue 1: Unexpected Enhancement of Acetylcholine Release
Symptoms:
-
Increased ACh release observed after HC-3 application, particularly at low concentrations.
-
Biphasic dose-response curve, with low concentrations causing enhancement and high concentrations causing inhibition.
Troubleshooting Steps:
-
Conduct a Thorough Dose-Response Analysis: Perform a comprehensive dose-response study, including a wide range of HC-3 concentrations, to fully characterize its effects in your system.
-
Use a Nicotinic Antagonist: To isolate the effect of choline uptake inhibition from the off-target nAChR agonism, co-administer HC-3 with a presynaptic nicotinic receptor antagonist, such as tubocurarine or hexamethonium.[8][12] This should block the paradoxical enhancement of ACh release.
-
Vary Stimulation Frequency: Investigate the effect of different stimulation frequencies. The paradoxical facilitatory effect may be more prominent at lower frequencies of stimulation.
Issue 2: High Variability in Experimental Results
Symptoms:
-
Inconsistent effects of HC-3 on ACh release across different experiments or preparations.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all experimental parameters, including buffer composition (especially choline concentration), temperature, pH, and pre-incubation times, are consistent across all experiments.
-
Assess Preparation Viability: Verify the health and viability of your cell or tissue preparations. Compromised preparations may exhibit altered responses to HC-3.
-
Control for Off-Target Effects: As mentioned previously, the dual action of HC-3 on nAChRs can introduce variability. Consider using nAChR antagonists to dissect the different effects.
-
Check Drug Aliquots: Prepare and use fresh dilutions of HC-3 for each experiment to avoid issues with drug stability.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the efficacy of this compound-3.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC₅₀ (ACh Release Inhibition) | 693 nM | Guinea-pig myenteric neurons | [11] |
| IC₅₀ (Epibatidine-evoked contraction) | 897 nM | Guinea-pig myenteric neurons | [11] |
| Kᵢ (High-affinity choline transporter - HACU) | 25 nM | Not specified | [13] |
| IC₅₀ (Sodium dependent high affinity choline uptake) | 18 nM | Not specified | [13] |
| IC₅₀ (High-affinity choline uptake - HAChU) | 6.1 X 10⁻⁸ M | Not specified | [14] |
Experimental Protocols
Key Experiment 1: Measurement of [³H]choline Uptake in Synaptosomes
This protocol outlines a general procedure for assessing the effect of this compound-3 on choline uptake in a synaptosomal preparation.
Materials:
-
Fresh brain tissue (e.g., rat cortex or hippocampus)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer buffer (or similar physiological salt solution)
-
This compound-3 stock solution
-
Radiolabeled choline (e.g., [³H]choline)
-
Scintillation fluid and counter
-
Homogenizer and centrifuge
Procedure:
-
Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).[7]
-
Pre-incubation with this compound-3: Aliquot the synaptosomal suspension into experimental tubes. Add varying concentrations of this compound-3 to the tubes, including a vehicle control. Pre-incubate the synaptosomes with HC-3 for a defined period (e.g., 15-30 minutes) at 37°C.[7]
-
Measurement of Choline Uptake: Initiate the uptake reaction by adding radiolabeled choline to the synaptosome suspension. Incubate for a short period (e.g., 2-4 minutes) to measure the initial rate of uptake. Terminate the reaction by rapid filtration or centrifugation.
-
Quantification: Lyse the synaptosomes and measure the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition of choline uptake for each HC-3 concentration compared to the vehicle control.[7]
Key Experiment 2: In Vivo Microdialysis for Acetylcholine Release
This protocol provides a general framework for studying the effects of this compound-3 on acetylcholine release in an animal model.
Materials:
-
Anesthetized or freely moving animal model (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound-3
-
Analytical method for acetylcholine detection (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect baseline dialysate samples to establish a stable baseline of extracellular acetylcholine levels.
-
HC-3 Administration: Administer HC-3 either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals after HC-3 administration.
-
Sample Analysis: Analyze the acetylcholine content in the collected samples using a sensitive analytical method like HPLC-ECD.[2][7]
-
Data Interpretation: Compare the levels of released acetylcholine in HC-3-treated animals to control animals (receiving vehicle) or to the baseline levels in the same animal.[7]
Visualizations
Caption: Mechanism of this compound-3 action at the cholinergic synapse.
Caption: Troubleshooting workflow for unexpected this compound-3 effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound-3 - Wikipedia [en.wikipedia.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Lethal impairment of cholinergic neurotransmission in this compound-3-sensitive choline transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantal analysis of action of this compound-3 studied at a central cholinergic synapse of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of blockade of choline uptake by this compound-3 on synaptic output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of this compound-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Hemicholinium-3 for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with hemicholinium-3 (HC-3), particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound-3 stock solutions?
A1: this compound-3 is soluble in several common laboratory solvents. For biological experiments, sterile water or a suitable buffer such as phosphate-buffered saline (PBS) is recommended for preparing stock solutions.[1] It is also soluble in DMSO and ethanol.[2][3]
Q2: What is the best way to store this compound-3 powder and its stock solutions?
A2: this compound-3 powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]
Q3: My this compound-3 is not dissolving completely. What can I do?
A3: If you encounter difficulty dissolving this compound-3 powder, gentle warming or sonication can be employed to aid dissolution.[1][3] However, it is crucial to avoid excessive heat. Ensure you are using a sufficient volume of the appropriate solvent as indicated in the solubility data table below.
Q4: I am observing precipitation in my this compound-3 working solution during my experiment. What could be the cause?
A4: Precipitation of this compound-3 in your working solution can be due to several factors. The compound's stability in cell culture media at 37°C for extended periods is not well-documented and it may degrade over time.[1] It is recommended to prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound-3 at regular intervals (e.g., every 24-48 hours).[1] Also, ensure that the final concentration in your experimental medium does not exceed its solubility limit.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound-3.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound-3 | Degradation of this compound-3 in the experimental medium. | Prepare fresh working solutions for each experiment. For longer experiments, replenish the medium with freshly prepared HC-3 every 24-48 hours.[1] |
| Suboptimal concentration (too low or too high). | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.[1] | |
| High choline concentration in the medium. | Use a custom medium with a lower choline concentration if your experimental design allows, as choline competes with HC-3 for the choline transporter.[1] | |
| Observed Cytotoxicity | High concentration of this compound-3 leading to off-target effects. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range for your cells. Use the lowest effective concentration from your dose-response studies.[1][5] |
| Contamination of solutions. | Always sterile-filter your working solutions of this compound-3 before use.[1] | |
| High variability between replicate experiments | Inconsistent preparation of this compound-3 solutions. | Ensure accurate and consistent weighing, dissolving, and diluting of the compound. Use calibrated equipment.[1] |
| Cell culture variability. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.[1] |
Quantitative Data Summary
The following table summarizes the solubility and key efficacy data for this compound-3.
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | 30 mg/mL | Water (25°C) | [2] |
| 30 mg/mL | DMSO (25°C) | [2] | |
| 50 mg/mL | DMSO | [3] | |
| 1.3 mg/mL | Ethanol | ||
| IC₅₀ (ACh Release Inhibition) | 693 nM | Guinea-pig myenteric neurons | [6] |
| IC₅₀ (Epibatidine-evoked contraction) | 897 nM | Guinea-pig myenteric neurons | [6] |
| Kᵢ (High-Affinity Choline Transporter) | 25 nM | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound-3 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound-3 in sterile water.
-
Weighing: Accurately weigh the desired amount of this compound-3 powder in a sterile microcentrifuge tube under aseptic conditions.[1] For a 10 mM stock solution, this would be 5.74 mg per 1 mL of solvent.
-
Dissolving: Add the appropriate volume of sterile water to achieve the desired 10 mM concentration.[1]
-
Vortexing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to facilitate dissolution.[1]
-
Sterilization: If required for your application, sterile-filter the stock solution through a 0.22 µm filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Stability Test of this compound-3 in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound-3 in your specific experimental conditions.[1]
-
Preparation of HC-3 Medium: Prepare a working solution of this compound-3 in your cell culture medium at the desired experimental concentration.[1]
-
Incubation: Incubate the HC-3-containing medium in sterile, capped tubes at 37°C in a cell culture incubator. Prepare separate tubes for each time point to be tested (e.g., 0, 6, 12, 24, 48, 72 hours).[1]
-
Sample Collection: At each designated time point, remove an aliquot of the incubated medium and store it at -80°C until analysis.[1]
-
Analysis: Analyze the concentration and/or activity of this compound-3 in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a functional assay (e.g., choline uptake inhibition assay).
-
Data Interpretation: Plot the concentration or activity of this compound-3 against time to determine its stability profile in your specific cell culture medium.
Visualizations
Caption: Workflow for preparing and using this compound-3 solutions.
Caption: Troubleshooting logic for inconsistent this compound-3 efficacy.
Caption: Simplified signaling pathway showing this compound-3 action.
References
addressing variability in hemicholinium-3 dose-response curves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Hemicholinium-3 (HC-3) dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-3?
A1: this compound-3 (HC-3) is a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT), also known as SLC5A7.[1][2][3] The uptake of choline into neurons via the CHT is the critical, rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1][2] By blocking this transporter, HC-3 reduces the intracellular concentration of choline, thereby inhibiting the synthesis of acetylcholine.[1][4] This makes HC-3 an invaluable pharmacological tool for studying cholinergic signaling.[1]
Q2: I am observing inconsistent inhibition or even a paradoxical increase in acetylcholine release with HC-3. What are the potential causes?
A2: This is a known phenomenon and several factors can contribute to this variability:
-
Concentration of HC-3: At low concentrations (e.g., below 10⁻⁵ M in some preparations), HC-3 can paradoxically facilitate acetylcholine release.[5] This is thought to be due to an agonistic action on presynaptic nicotinic receptors that are part of a positive feedback loop for ACh release.[5] A full dose-response curve is essential to determine the optimal inhibitory concentration for your specific model.
-
Stimulation Frequency: The inhibitory effect of HC-3 is highly dependent on the frequency of nerve stimulation.[5] Inhibition is more pronounced with sustained or high-frequency stimulation because this more rapidly depletes existing ACh stores, making the neuron more reliant on new synthesis.[5]
-
Pre-incubation Time: Inhibition of ACh synthesis is not instantaneous. Sufficient pre-incubation time is required for HC-3 to block choline uptake and for the existing stores of ACh to be depleted.[5]
-
Off-Target Effects: HC-3 can act as an inhibitor of presynaptic nicotinic acetylcholine receptors, which can complicate the interpretation of results by directly affecting the release machinery.[5][6]
-
Exogenous Choline: The presence of high concentrations of choline in your experimental buffer can compete with HC-3, as it is a competitive inhibitor of the choline transporter.[5]
Q3: My dose-response curve has shifted unexpectedly, or the maximal effect of HC-3 is diminished. Why might this be happening?
A3: Several factors can lead to shifts in the dose-response curve for HC-3:
-
Cell/Tissue Type Specificity: The expression and activity of the high-affinity choline transporter can vary significantly between different cell lines and tissues, influencing the effective concentration and overall efficacy of HC-3.[5]
-
Low-Affinity Choline Transporters: While HC-3 is a potent inhibitor of the high-affinity choline transporter, it has less effect on low-affinity uptake systems.[5][7] If your experimental system relies significantly on low-affinity transport, the inhibitory effect of HC-3 may be diminished.
-
Drug Stability: Ensure that your this compound-3 stock solution is stored correctly to maintain its activity.[5]
-
Chronic Treatment Effects: In long-term studies, chronic reduction in acetylcholine release can lead to an upregulation of postsynaptic muscarinic and nicotinic receptors, making the system more sensitive to the remaining ACh and potentially altering the observed response to HC-3.[8]
Q4: How can I confirm that my this compound-3 is active and that I am observing a specific effect on high-affinity choline uptake?
A4: To validate the activity of your HC-3 stock and the specificity of its effect, you can perform a positive control experiment. A standard method is to measure the uptake of radiolabeled choline (e.g., [³H]choline) in a preparation known to have high-affinity choline transporters, such as synaptosomes.[5] A potent HC-3 solution should significantly inhibit this uptake. High-affinity choline uptake is calculated as the difference between the total uptake (in the absence of HC-3) and the non-specific uptake (in the presence of a saturating concentration of HC-3).[2]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent incubation times. | Ensure precise and consistent timing for all experimental steps. Use a multi-channel pipette for simultaneous additions where possible.[9] |
| Non-uniform synaptosome or cell suspension. | Ensure the synaptosome pellet or cell suspension is thoroughly and gently resuspended to create a homogenous mixture before aliquoting.[9] | |
| Incomplete inhibition at high HC-3 concentrations | Insufficient pre-incubation time. | Increase the pre-incubation time with HC-3 to allow for adequate binding to the choline transporters. A time-course experiment is recommended to determine the optimal pre-incubation duration.[9] |
| Presence of HC-3-resistant choline uptake. | Some systems may have an HC-3-resistant choline uptake mechanism. If high background persists, further characterization of this component may be necessary.[9] | |
| Paradoxical increase in acetylcholine release | HC-3 concentration is too low, causing agonistic effects on presynaptic nicotinic receptors. | Perform a comprehensive dose-response study to identify the optimal inhibitory concentration range for your model.[5] |
| Reduced HC-3 efficacy over time in chronic studies | Upregulation of postsynaptic acetylcholine receptors. | Assess for compensatory changes in receptor density using receptor binding studies or autoradiography.[8] |
| HC-3 solution instability in the infusion system. | Ensure the stability of the HC-3 solution for the duration of the experiment, especially at physiological temperatures. Prepare fresh solutions as needed.[8] | |
| Blockage of the delivery cannula (in vivo studies). | Verify the patency of the cannula to ensure consistent drug delivery.[8] |
Quantitative Data on this compound-3 Inhibition
The inhibitory potency of HC-3 is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values can vary depending on the experimental system and conditions.
| Parameter | Value | Experimental System | Reference |
| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [1][6] |
| 897 nM | Epibatidine-evoked contraction | [6] | |
| 693 nM | [3H]acetylcholine release | [6] | |
| 70 µM | Rat Iris (Choline Uptake) | [5] | |
| 29.42 ± 0.97 µM | HepG2 cells (Choline Uptake) | [5] | |
| 39.06 ± 6.95 µM | MCF7 cells (Choline Uptake) | [5] | |
| 30-80 µM | NG108-15 (Neuroblastoma x Glioma hybrid) Choline Uptake Assay | [10] | |
| 6.1 X 10⁻⁸ M | High-Affinity Choline Uptake (HAChU) | [11] | |
| Ki | 25 nM | High-affinity choline transporter (HACU) | [2][6] |
| 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | [2] | |
| 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [2][6] | |
| 35 nM | [3H]HCh-3 binding in rat brain membranes | [12] |
Key Experimental Protocols
Preparation of Synaptosomes for Choline Uptake Assays
Synaptosomes, which are isolated presynaptic terminals, are a valuable ex vivo model for studying choline uptake.[1]
-
Tissue Homogenization: Dissect the brain region of interest (e.g., striatum, hippocampus) in an ice-cold 0.32 M sucrose solution. Homogenize the tissue using a Potter-Elvehjem or glass-Teflon homogenizer.[1][2]
-
Differential Centrifugation:
-
Washing and Resuspension: Resuspend the P2 pellet in a physiological buffer such as Krebs-Ringer's-HEPES (KRH) buffer.[1][2]
[³H]-Choline Uptake Assay in Synaptosomes
This assay measures the uptake of radiolabeled choline into synaptosomes and is a gold standard for studying CHT kinetics.[1]
-
Synaptosome Aliquots: Aliquot the prepared synaptosomal suspension into microcentrifuge tubes.[1]
-
Pre-incubation: Pre-incubate the synaptosomes for 5-10 minutes at 37°C in the KRH buffer. For inhibition studies, add varying concentrations of this compound-3 during this step. To determine CHT-mediated uptake, a parallel set of tubes containing a saturating concentration of HC-3 (e.g., 1 µM) is included to measure non-specific uptake.[2]
-
Initiation of Uptake: Initiate choline uptake by adding [³H]-choline (e.g., 100 nM final concentration) to the synaptosome suspension.[1][2]
-
Incubation: Incubate the mixture for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.[2]
-
Termination of Uptake: Terminate the reaction by rapidly filtering the synaptosomes through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[2]
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of radioactivity taken up by the synaptosomes using a liquid scintillation counter.[2]
-
Data Analysis: Calculate high-affinity choline uptake as the difference between the total uptake (in the absence of HC-3) and the non-specific uptake (in the presence of a saturating concentration of HC-3).[2]
Choline Uptake Assay in Cultured Cells
This protocol can be adapted for various adherent or suspension cell lines expressing the choline transporter.[1]
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) and grow to the desired confluency.[1]
-
Washing: Gently wash the cells with a pre-warmed physiological buffer (e.g., KRH).[1]
-
Pre-incubation: Pre-incubate the cells in the buffer for 10-20 minutes at 37°C. For inhibition studies, include varying concentrations of HC-3 in the buffer.[1]
-
Initiation of Uptake: Add the buffer containing radiolabeled choline (e.g., [³H]-choline) to each well and incubate for a defined period at 37°C.[13]
-
Termination and Washing: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer.[1]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).[1]
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure radioactivity.[1]
-
Protein Quantification: Determine the protein concentration in each well to normalize the choline uptake data.[1]
Visualizations
Caption: Cholinergic signaling and HC-3 inhibition of choline uptake.
Caption: Workflow for a radiolabeled choline uptake assay.
Caption: Troubleshooting logic for HC-3 dose-response variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-3 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound 3 - MeSH - NCBI [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of [3H]this compound-3 binding associated with neuronal choline uptake sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Choline Uptake Inhibitors: Hemicholinium-3 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hemicholinium-3 (HC-3), a classical competitive inhibitor of the high-affinity choline transporter (CHT), with other notable choline uptake inhibitors. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways, this document serves as a valuable resource for researchers investigating cholinergic neurotransmission and developing novel therapeutics targeting this critical system.
Performance Comparison of Choline Uptake Inhibitors
The primary mechanism for regulating acetylcholine (ACh) synthesis is the uptake of choline from the synaptic cleft by the high-affinity choline transporter (CHT), also known as SLC5A7. Inhibition of this transporter is a key strategy for modulating cholinergic activity. The inhibitory potency of various compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the performance of this compound-3 and other selected choline uptake inhibitors across different experimental systems.
| Inhibitor | Mechanism of Action | System / Cell Line | IC50 | Ki |
| This compound-3 | Competitive | Rat Brain Synaptosomes | 1-61 nM | - |
| Human Pancreatic Cancer Cells (MIA PaCa-2 & PANC-1) | 39.1 µM, 54.2 µM | - | ||
| NG108-15 (Neuroblastoma x Glioma) | 30-80 µM | - | ||
| Rat Iris | 70 µM | - | ||
| ML352 | Non-competitive | HEK293 cells expressing human CHT | - | 92 nM |
| Mouse Forebrain Synaptosomes | - | 166 nM | ||
| HC-15 | (Inactive analog of HC-3) | High-Affinity Choline Uptake (HAChU) | Inactive | - |
| Morantel | Competitive | Rat Brain Synaptosomes | - | 1.3 µM |
| Pyrantel | Competitive | Rat Brain Synaptosomes | - | 5.7 µM |
| Oxantel | Competitive | Rat Brain Synaptosomes | - | 8.3 µM |
| Triethylcholine | Competitive (and substrate) | - | µM range | - |
| N-Allyl-3-quinuclidinol (NAQ) | Non-competitive | High-Affinity Choline Uptake (HAChU) | 0.9 µM (S(+)-isomer: 0.1 µM, R(-)-isomer: 10 µM) | - |
| PL48 | Choline Kinase & Choline Transport Inhibitor | HepG2 cells | 0.09 µM | - |
| MCF7 cells | 0.26 µM | - | ||
| Amb4269951 | CTL1 Inhibitor | MIA PaCa-2 cells | 2.4 µM | - |
| Amb4269675 | CTL1 Inhibitor | MIA PaCa-2 cells | 6.0 µM | - |
Signaling Pathways and Inhibition Mechanisms
The synthesis of acetylcholine is critically dependent on the transport of extracellular choline into the presynaptic neuron via the high-affinity choline transporter (CHT). This process is the rate-limiting step in the entire synthetic pathway. Inhibitors of choline uptake interfere with this crucial step, leading to a depletion of the acetylcholine precursor and a subsequent reduction in neurotransmitter release.
Competitive inhibitors, such as this compound-3, bind to the same site on the CHT as choline, directly competing with the endogenous substrate. In contrast, non-competitive inhibitors, like ML352, bind to an allosteric site on the transporter, changing its conformation and thereby preventing choline translocation without directly competing for the choline binding site.
Experimental Protocols
The following are detailed methodologies for two common assays used to quantify the inhibition of choline uptake.
[³H]-Choline Uptake Assay in Synaptosomes
This assay is a gold standard for studying the kinetics of the high-affinity choline transporter in a preparation of isolated presynaptic terminals.[1]
1. Preparation of Synaptosomes:
-
Dissect the brain region of interest (e.g., striatum, hippocampus) in an ice-cold 0.32 M sucrose solution.[1]
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[1]
-
Resuspend the pellet in a suitable buffer (e.g., Krebs-Ringer-HEPES).
2. Choline Uptake Assay:
-
Aliquot the synaptosomal suspension into microcentrifuge tubes.[1]
-
Pre-incubate the synaptosomes for 5-10 minutes at 37°C in the assay buffer.[1]
-
To determine non-specific uptake, add a high concentration of a known inhibitor (e.g., unlabeled this compound-3) to a subset of tubes.[1]
-
Initiate the uptake by adding [³H]-choline to the tubes and incubate for a defined period (e.g., 4 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioactivity.[1]
3. Quantification and Data Analysis:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.[1]
-
Determine the protein concentration of the synaptosomal samples to normalize the data.
-
Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake from the total uptake.[1]
-
To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the compound and plot the percentage of inhibition against the log of the inhibitor concentration.
Choline Uptake Assay in Cultured Cells
This protocol can be adapted for various adherent or suspension cell lines that endogenously or recombinantly express the choline transporter.[2]
1. Cell Culture and Plating:
-
Culture the chosen cell line (e.g., SH-SY5Y, HEK293 expressing CHT) under standard conditions.
-
Seed the cells into appropriate culture plates (e.g., 24-well plates) and allow them to adhere and reach the desired confluency.
2. Choline Uptake Assay:
-
Gently wash the cells with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells in the buffer for 10-20 minutes at 37°C.
-
Add the test inhibitor at various concentrations to the designated wells. Include control wells with vehicle only and wells with a known inhibitor for determining non-specific uptake.
-
Initiate the uptake by adding [³H]-choline to each well and incubate for a specific time (e.g., 10-30 minutes) at 37°C.[2]
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.
3. Quantification and Data Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Determine the protein concentration in each well to normalize the choline uptake data.
-
Calculate the specific choline uptake by subtracting the non-specific uptake from the total uptake for each condition.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration.
References
- 1. Anticholinesterase activity and structure activity relationships of a new series of this compound-3 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cholinergic Blockade by Hemicholinium-3 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hemicholinium-3 (HC-3) with other key agents used to induce cholinergic blockade. The focus is on the validation of their effects through experimental data and detailed protocols, offering a valuable resource for researchers in neuroscience and pharmacology.
Introduction to Cholinergic Blockade
Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), is fundamental for a vast array of physiological processes, including muscle contraction, memory, and autonomic control. The ability to selectively block this signaling is a critical tool for both basic research and therapeutic development. Cholinergic blockade can be achieved at various points in the neurotransmission process, from the synthesis of ACh to its release and interaction with postsynaptic receptors. This guide focuses on presynaptic mechanisms of cholinergic blockade, specifically targeting ACh synthesis and release.
This compound-3 has long been a cornerstone for studying the consequences of impaired ACh synthesis. However, a range of other compounds with distinct mechanisms of action offer alternative approaches to achieving cholinergic blockade. Understanding the nuances of these compounds, their potency, and the experimental methods to validate their effects is crucial for robust scientific inquiry.
Comparison of Cholinergic Blockade Agents
The following table summarizes the key characteristics and potency of this compound-3 and its alternatives.
| Compound | Target | Mechanism of Action | Type of Inhibition | Potency (IC50 / Ki) |
| This compound-3 (HC-3) | High-affinity Choline Transporter (CHT) | Blocks the reuptake of choline, the rate-limiting step in ACh synthesis.[1] | Competitive | Ki: 1.3 nM (human CHT), 25 nM (rat HACU); IC50: 18 nM (rat striatal synaptosomes), 61 nM (rat brain synaptosomes), 39.1 µM (human pancreatic cancer cells).[1][2] |
| ML352 | High-affinity Choline Transporter (CHT) | Allosterically modulates the transporter, preventing choline uptake.[3][4] | Non-competitive | Ki: 92 ± 2.8 nM (hCHT transfected HEK293 cells), 166 ± 12 nM (mouse forebrain synaptosomes).[2][3] |
| Vesamicol | Vesicular Acetylcholine Transporter (VAChT) | Blocks the packaging of newly synthesized ACh into synaptic vesicles.[5] | Non-competitive (Allosteric) | IC50: 50 nM, 170 nM (rat brain synaptic vesicles).[6][7] |
| Triethylcholine | Choline Acetyltransferase (ChAT) & CHT | Acts as a false substrate for CHT and is acetylated by ChAT to form a false, inactive neurotransmitter.[8] | Competitive (for CHT) | Less potent than HC-3; quantitative data on direct inhibition is less defined. |
| Botulinum Toxin (BoNT) | SNARE Proteins (e.g., SNAP-25, VAMP) | Proteolytically cleaves SNARE proteins, preventing the fusion of synaptic vesicles and subsequent ACh release.[9] | Irreversible (enzymatic) | IC50: ~0.02 nM (for ACh release inhibition in PC12 cells).[10] |
Experimental Protocols for Validating Cholinergic Blockade
Accurate validation of cholinergic blockade is essential for interpreting experimental results. Below are detailed protocols for key assays used to characterize the effects of this compound-3 and its alternatives.
High-Affinity Choline Uptake Assay (for HC-3 and ML352)
This assay directly measures the inhibition of choline transport into nerve terminals (synaptosomes) or cultured cells.
Materials:
-
Synaptosome preparation or cultured cells expressing CHT
-
Radiolabeled choline (e.g., [³H]choline)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Inhibitor stock solutions (HC-3, ML352)
-
Scintillation fluid and counter
Procedure:
-
Preparation:
-
Pre-incubation:
-
Aliquot the synaptosome suspension or wash the cultured cells with KRH buffer.
-
Pre-incubate the preparations with varying concentrations of the inhibitor (or vehicle control) for 10-15 minutes at 37°C.[2] To determine non-specific uptake, a high concentration of unlabeled HC-3 (e.g., 10 µM) is used.[2]
-
-
Initiation of Uptake:
-
Termination of Uptake:
-
Quantification:
-
Lyse the synaptosomes or cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Acetylcholine Release Assay (for Vesamicol and Botulinum Toxin)
This assay measures the amount of ACh released from stimulated nerve terminals or cultured neurons.
Materials:
-
Synaptosome preparation or cultured cholinergic neurons
-
Radiolabeled choline (for pre-loading) or a method for detecting endogenous ACh (e.g., HPLC-ECD)
-
Physiological buffer (e.g., Krebs-Ringer)
-
Depolarizing agent (e.g., high concentration of KCl)
-
Inhibitor stock solutions (Vesamicol, BoNT)
Procedure:
-
Preparation and Pre-loading (if using radiolabel):
-
Prepare synaptosomes or cultured neurons as described above.
-
Incubate the preparation with radiolabeled choline to allow for the synthesis and storage of radiolabeled ACh.
-
-
Inhibitor Incubation:
-
Wash the preparation to remove excess radiolabeled choline.
-
Incubate with the inhibitor (Vesamicol or BoNT) for a specified period. Note that BoNT requires a longer incubation time for cellular uptake and action.[10]
-
-
Stimulation of Release:
-
Wash the preparation to remove the inhibitor.
-
Stimulate ACh release by perfusing with a high-potassium buffer.
-
Collect the superfusate at regular intervals.
-
-
Quantification:
-
Measure the amount of radiolabeled or endogenous ACh in the collected samples using scintillation counting or HPLC-ECD.
-
-
Data Analysis:
-
Compare the amount of ACh released in the presence and absence of the inhibitor to determine the percentage of inhibition.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Cholinergic synapse and points of inhibition.
Caption: Workflow for a choline uptake inhibition assay.
Caption: Comparison of cholinergic blockade mechanisms.
Conclusion
The validation of cholinergic blockade is a multifaceted process that relies on the selection of the appropriate inhibitory agent and the use of robust experimental assays. This compound-3 remains a vital tool for studying the effects of inhibiting acetylcholine synthesis via competitive blockade of the high-affinity choline transporter. However, alternatives such as the non-competitive CHT inhibitor ML352, the vesicular packaging inhibitor vesamicol, the false precursor triethylcholine, and the potent release inhibitor botulinum toxin provide researchers with a diverse toolkit to probe the intricacies of cholinergic neurotransmission from different angles. A thorough understanding of their distinct mechanisms, potencies, and the appropriate validation protocols, as outlined in this guide, is paramount for advancing our knowledge of the cholinergic system in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine active transport by rat brain synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOTULINUM TOXIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Botulinum toxin A inhibits acetylcholine release from cultured neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hemicholinium-3 and Vesamicol for Acetylcholine Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cholinergic neuroscience, the ability to selectively dissect the lifecycle of acetylcholine (ACh) is paramount. Hemicholinium-3 (HC-3) and Vesamicol are two indispensable pharmacological tools that allow researchers to probe the synthesis and storage of this vital neurotransmitter. While both ultimately lead to a reduction in cholinergic transmission, they do so by targeting distinct molecular machinery in the presynaptic terminal. This guide provides a comprehensive comparison of this compound-3 and Vesamicol, offering experimental data, detailed protocols, and visual aids to inform the design and interpretation of acetylcholine-related studies.
Differentiating the Mechanisms of Action
The fundamental difference between this compound-3 and Vesamicol lies in their points of intervention within the cholinergic nerve terminal.
-
This compound-3: The Synthesis Inhibitor this compound-3 acts as a potent and competitive inhibitor of the high-affinity choline transporter (CHT).[1][2] This transporter is responsible for the reuptake of choline from the synaptic cleft into the presynaptic neuron, a rate-limiting step in the synthesis of acetylcholine.[3] By blocking choline uptake, this compound-3 effectively starves the neuron of the essential precursor for ACh synthesis, leading to a gradual depletion of acetylcholine stores and a subsequent failure of neuromuscular transmission.[4][5]
-
Vesamicol: The Storage Blocker In contrast, Vesamicol targets the vesicular acetylcholine transporter (VAChT).[6][7] This transporter is responsible for packaging newly synthesized acetylcholine from the cytoplasm into synaptic vesicles. Vesamicol acts as a non-competitive and reversible inhibitor of VAChT, preventing the loading of ACh into these vesicles.[6] Consequently, even though ACh synthesis may continue, the neurotransmitter cannot be stored and released upon nerve stimulation, leading to a rapid decline in cholinergic signaling.[8][9]
At a Glance: Key Differences
| Feature | This compound-3 | Vesamicol |
| Primary Target | High-Affinity Choline Transporter (CHT)[1][2] | Vesicular Acetylcholine Transporter (VAChT)[6][7] |
| Mechanism of Action | Competitive inhibition of choline uptake, leading to decreased ACh synthesis.[1][3] | Non-competitive, reversible inhibition of ACh packaging into synaptic vesicles.[6] |
| Effect on ACh Levels | Depletes total acetylcholine stores over time.[5] | Does not necessarily deplete total brain ACh but affects the releasable pool.[8] |
| Onset of Action | Slower onset, dependent on the rate of ongoing synaptic activity and ACh turnover.[4] | Relatively faster onset as it affects the readily releasable pool of vesicles.[7] |
Quantitative Comparison: Potency and Efficacy
Direct comparative studies under identical conditions are limited in the readily available literature. However, data from various sources provide a strong indication of their respective potencies.
| Compound | Parameter | Value | Experimental Model | Reference |
| This compound-3 | Ki | 25 nM | Rat striatal synaptosomes (for CHT) | [2] |
| IC50 | 693 nM | Guinea-pig longitudinal muscle strip (for [3H]acetylcholine release) | [2] | |
| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [2] | |
| Half-maximal inhibition | 0.06 µM | [14C]ACh synthesis in rat striatal synaptosomes | ||
| Vesamicol | IC50 | 50 nM | Acetylcholine vesicle packaging | [10] |
| Kd | ~40 nM | Vesicular acetylcholine transporter |
Visualizing the Mechanisms
To better understand the distinct actions of these compounds, the following diagrams illustrate their points of intervention in the cholinergic synapse.
Caption: Sites of action for this compound-3 and Vesamicol in the cholinergic synapse.
Experimental Protocols: A Methodological Overview
The following provides a generalized workflow for studying the effects of this compound-3 and Vesamicol on acetylcholine release, drawing from common methodologies.
Caption: A typical experimental workflow for studying inhibitor effects on ACh release.
Detailed Methodological Considerations:
Preparation of Synaptosomes (Rat Striatum) A commonly used protocol involves the preparation of synaptosomes from rat striatum to study presynaptic mechanisms.
-
Homogenization: Striatal tissue is homogenized in a buffered sucrose solution.
-
Centrifugation: The homogenate undergoes differential centrifugation to pellet the crude mitochondrial fraction, which contains synaptosomes.
-
Purification: The synaptosome-rich pellet is often further purified using a density gradient centrifugation (e.g., with Ficoll or Percoll).
-
Resuspension: The purified synaptosomes are resuspended in an appropriate physiological buffer for subsequent experiments.
[3H]-Acetylcholine Release Assay
-
Loading: Synaptosomes are incubated with [3H]-choline, which is taken up and converted to [3H]-acetylcholine.
-
Washing: The preparation is washed to remove extracellular [3H]-choline.
-
Preincubation with Inhibitor:
-
This compound-3: Preincubation is crucial to allow for the depletion of intracellular choline stores and subsequent reduction in ACh synthesis. The duration can vary depending on the desired level of inhibition.
-
Vesamicol: A shorter preincubation period is typically sufficient as it directly targets the vesicular loading mechanism.
-
-
Stimulation: The synaptosomes are stimulated to induce depolarization and neurotransmitter release. This is commonly achieved by perfusion with a high potassium (K+) buffer.
-
Fraction Collection: The superfusate is collected in fractions at regular intervals.
-
Quantification: The radioactivity in each fraction, corresponding to the amount of released [3H]-acetylcholine, is measured using liquid scintillation counting.
Choosing the Right Tool for Your Research
The selection between this compound-3 and Vesamicol depends on the specific research question:
-
To study the role of choline uptake and ACh synthesis in a specific physiological process: this compound-3 is the inhibitor of choice. Its effects are directly tied to the activity of the choline transporter and the subsequent synthesis pathway.
-
To investigate the dynamics of vesicular filling and the role of the readily releasable pool of ACh: Vesamicol is the more appropriate tool. It allows for the uncoupling of ACh synthesis from its packaging and release.
-
For studies requiring a rapid and reversible block of cholinergic transmission: Vesamicol's non-competitive and reversible nature may be advantageous.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-3 - Wikipedia [en.wikipedia.org]
- 4. ACTIONS OF this compound (HC-3) ON NEUROMUSCULAR TRANSMISSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vesamicol - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In favour of the vesicular hypothesis: neurochemical evidence that vesamicol (AH5183) inhibits stimulation-evoked release of acetylcholine from neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemicholinium-3: A Comparative Guide to its Specificity for High-Affinity Choline Transport
For researchers, scientists, and drug development professionals, understanding the specificity of pharmacological tools is paramount. This guide provides an objective comparison of hemicholinium-3 (HC-3) and its specificity for the high-affinity choline transporter (CHT), supported by experimental data and detailed protocols.
This compound-3 is a well-established and potent competitive inhibitor of the high-affinity choline transporter (CHT), also known as SLC5A7.[1][2] This transporter is responsible for the sodium- and chloride-dependent uptake of choline into cholinergic neurons, a critical and rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[3][4] By blocking CHT, HC-3 effectively reduces the intracellular concentration of choline, thereby inhibiting ACh synthesis.[1][5] Its high affinity and selectivity for CHT make it an invaluable tool for studying cholinergic signaling.[1][3]
Quantitative Comparison of CHT Inhibitors
The inhibitory potency of various compounds on the high-affinity choline transporter is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the quantitative data for this compound-3 and other relevant compounds.
| Compound | IC50 / Ki | Cell/Tissue Type | Assay Type | Reference |
| This compound-3 (HC-3) | 1-5 nM (Ki) | Human CHT in Xenopus laevis oocytes or COS-7 cells | Radiometric [3H]-HC-3 binding | [3] |
| This compound-3 (HC-3) | 116 nM (IC50) | HEK cells expressing CHT | Radiometric [3H]Choline uptake | [6] |
| This compound-3 (HC-3) | 20.4 nM (IC50) | Not specified | Solid supported membrane-based electrophysiology | [6] |
| This compound-3 (HC-3) | 5.6 nM (IC50) | HEK293 cells expressing CHT | Mass Spectrometric D9-Choline uptake | [6] |
| ML352 | 92 ± 2.8 nM (Ki) | HEK 293 cells expressing CHT | Radiometric [3H]choline uptake | [7] |
| ML352 | 166 ± 12 nM (Ki) | Mouse forebrain synaptosomes | Radiometric [3H]choline uptake | [7] |
| HC-15 | Inactive | Not specified | Sodium-dependent high-affinity choline uptake | [8] |
Mechanism of Action and Specificity
This compound-3 acts as a competitive antagonist at the choline binding site of the CHT.[1] This means that HC-3 directly competes with choline for the same binding site on the transporter protein. This inhibition is reversible and its potency is dependent on the concentration of the inhibitor.[1] The high affinity of HC-3 for CHT makes it a highly selective inhibitor for the high-affinity choline uptake system, with significantly less effect on low-affinity choline transport mechanisms at appropriate concentrations.[1][3] In contrast, compounds like naphthylvinylpyridine and bromo-acetylcholine, while potent inhibitors of choline acetyltransferase (ChAT) in homogenized preparations, are not as effective as synthesis blockers in intact preparations.[5]
A structural analog of HC-3, HC-15, which represents half of the HC-3 molecule, has been shown to be inactive in inhibiting sodium-dependent high-affinity choline uptake, highlighting the specific structural requirements for CHT inhibition.[8] More recently, novel noncompetitive inhibitors of CHT, such as ML352, have been identified.[7] ML352 acts via an allosteric mechanism, binding to a site distinct from the choline binding site, and offers an alternative tool for studying CHT function.[7][9]
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust experimental protocols. The following are detailed methodologies for key experiments used to characterize CHT inhibitors.
Radiometric High-Affinity Choline Uptake (HACU) Assay
This assay directly measures the uptake of radiolabeled choline into cells or synaptosomes. The specificity for the high-affinity transporter is determined by the sensitivity of the uptake to this compound-3.[10]
Materials:
-
Cells (e.g., HEK293 cells expressing CHT) or synaptosomes
-
HACU buffer (e.g., Krebs buffer)
-
HACU/HC-3 buffer (HACU buffer containing a saturating concentration of HC-3, e.g., 1 µM)
-
[³H]choline chloride
-
Scintillation vials and scintillation fluid
-
Cell lysis buffer
-
Protein assay reagents
Procedure:
-
Cell Preparation: Plate cells in a suitable culture plate and allow them to adhere. For synaptosomes, prepare fresh or frozen aliquots.
-
Initiation of Assay:
-
For total uptake wells, add HACU buffer.
-
For non-specific uptake (blank) wells, add HACU/HC-3 buffer.
-
-
Radiolabel Addition: Add a known concentration of [³H]choline chloride to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes) to allow for choline uptake.[10][11]
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]choline.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well to normalize the choline uptake data.[1]
-
Calculation: High-affinity choline uptake is calculated by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.
Electrophysiological Recording
Electrophysiological techniques can be employed to measure the functional consequences of CHT inhibition on neuronal activity. For instance, recording miniature end-plate potentials (MEPPs) at the neuromuscular junction can reveal the impact of reduced acetylcholine synthesis.[12]
Materials:
-
Isolated nerve-muscle preparation (e.g., mouse phrenic nerve-hemidiaphragm)
-
Physiological saline solution (e.g., Ringer's solution)
-
Glass microelectrodes
-
Micromanipulator
-
Amplifier and data acquisition system
Procedure:
-
Preparation Dissection: Isolate the nerve-muscle preparation and place it in a recording chamber continuously perfused with oxygenated physiological saline.[12]
-
Electrode Placement: Using a micromanipulator, insert a glass microelectrode filled with 3 M KCl into a muscle fiber near the end-plate region to record intracellular potentials.[12]
-
Baseline Recording: Record spontaneous MEPPs for a stable baseline period.
-
Drug Application: Add this compound-3 or other inhibitors to the superfusion solution.
-
Data Acquisition: Continuously record MEPPs throughout the experiment.
-
Analysis: Analyze the frequency and amplitude of MEPPs before and after drug application to determine the effect on acetylcholine release. A decrease in MEPP frequency is indicative of reduced ACh synthesis and release.
Visualizing the Cholinergic Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound-3.
Caption: Workflow for determining inhibitor specificity using a radiolabeled uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-3 - Wikipedia [en.wikipedia.org]
- 3. Choline transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-affinity choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 7. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of high affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in the same population of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of spontaneous acetylcholine secretion by 2-chloroadenosine as revealed by a protein kinase inhibitor at the mouse neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Hemicholinium-3 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of hemicholinium-3 (HC-3), a potent inhibitor of the high-affinity choline transporter (CHT), with the physiological and behavioral phenotypes observed in genetic models of CHT deficiency. By examining the parallels and distinctions between these two approaches to disrupting cholinergic neurotransmission, this document aims to provide researchers with a comprehensive understanding of their respective utility in studying the cholinergic system. Experimental data, detailed protocols, and visual diagrams are presented to support this comparative analysis.
Core Mechanism: Inhibition of Choline Uptake
This compound-3 is a well-established pharmacological tool that acts as a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[1][2] The reuptake of choline from the synaptic cleft is the rate-limiting step in the synthesis of acetylcholine (ACh).[1] By blocking this transporter, HC-3 effectively curtails the supply of choline to the presynaptic terminal, thereby inhibiting the synthesis of new ACh molecules.[1] This leads to a depletion of ACh stores, particularly under conditions of high neuronal activity.[3]
Genetic models, specifically choline transporter knockout mice (CHT-/-), provide a direct means to study the consequences of a complete and lifelong absence of CHT function. These models serve as a crucial validation of the effects observed with acute pharmacological inhibition by HC-3.[1][4][5]
Comparative Data: Pharmacological vs. Genetic Inhibition
The following tables summarize key quantitative data comparing the effects of this compound-3 with observations from CHT knockout and heterozygous mice.
| Parameter | This compound-3 Administration | CHT Knockout (CHT-/-) | CHT Heterozygous (CHT+/-) | References |
| Choline Uptake | Potent inhibition of high-affinity choline uptake. | Complete loss of this compound-3-sensitive choline uptake in brain synaptosomes. | Wild-type levels of HC-3-sensitive choline uptake under baseline conditions, but increased sensitivity to HC-3. | [1][4] |
| Acetylcholine (ACh) Synthesis | Inhibition of de novo ACh synthesis, particularly under stimulation. | Specific deficit in HC-3-sensitive ACh synthesis in brain slices. | Reduced ACh levels in some studies. | [1][4] |
| Choline Acetyltransferase (ChAT) Activity | No direct effect on ChAT activity. | No significant difference in whole-brain ChAT activity compared to wild-type. | Not significantly different from wild-type. | [1][4] |
| Neurotransmission at NMJ | Time-dependent loss of spontaneous and evoked responses. | Time-dependent loss of spontaneous and evoked responses. | Increased sensitivity to neuromuscular blockade by HC-3. | [1][4] |
| Viability | Lethal at high doses, causing respiratory distress and convulsions. | Neonatally lethal within an hour of birth due to respiratory failure. | Viable, but show increased mortality at lower doses of HC-3 compared to wild-type. | [1][4] |
| Phenotype | Labored breathing, convulsions, and motor impairment at toxic doses. | Immobility, irregular breathing, cyanosis. | Increased susceptibility to HC-3 induced toxicity. | [1][4][6] |
| Neuromuscular Junction (NMJ) Morphology | Not typically studied with acute administration. | Developmental alterations, including an abnormally broad band of nicotinic ACh receptor (nAChR) clusters, reminiscent of mutants lacking ACh synthesis. | Not reported to have significant morphological changes. | [1][4] |
Experimental Protocols
High-Affinity Choline Uptake Assay in Synaptosomes
This protocol is adapted from studies investigating the effects of HC-3 and CHT knockout on choline uptake.[1][4]
Objective: To measure the rate of [³H]choline uptake into isolated nerve terminals (synaptosomes) and determine the effect of HC-3 or genetic deletion of CHT.
Materials:
-
Fresh brain tissue (e.g., whole brain from neonatal mice)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer-HEPES buffer
-
[³H]choline
-
This compound-3
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
Pre-incubation: Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer. Pre-incubate aliquots of the synaptosomal suspension at 37°C. For HC-3 inhibition studies, include varying concentrations of HC-3 in the pre-incubation medium.
-
Uptake Initiation: Initiate the uptake reaction by adding [³H]choline to the synaptosome suspension.
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express choline uptake as pmol/mg protein/min. In HC-3 experiments, calculate the percentage of inhibition compared to the vehicle control. For CHT knockout studies, compare the uptake in CHT-/- synaptosomes to that of wild-type littermates.
In Vitro Acetylcholine Synthesis Assay in Brain Slices
This protocol is based on the methodology used to demonstrate the deficit in de novo ACh synthesis in CHT knockout mice.[1][4]
Objective: To measure the synthesis of [³H]ACh from [³H]choline in brain slices.
Materials:
-
Fresh brain tissue (e.g., from E19 mice)
-
Physiological salt solution
-
[³H]choline
-
High-performance liquid chromatography (HPLC) system with electrochemical detection or a radiochemical detector
Procedure:
-
Slice Preparation: Prepare brain slices of a specific thickness using a vibratome.
-
Incubation: Incubate the slices in a physiological salt solution containing [³H]choline.
-
Extraction: After incubation, homogenize the slices in a suitable buffer to extract ACh.
-
Separation and Quantification: Separate [³H]ACh from [³H]choline using an HPLC system. Quantify the amount of newly synthesized [³H]ACh using a radiochemical detector or by collecting fractions and performing liquid scintillation counting.
-
Data Analysis: Express the rate of ACh synthesis as dpm/mg tissue. Compare the synthesis rates between CHT-/- and wild-type brain slices.
Electrophysiological Recording at the Neuromuscular Junction (NMJ)
This protocol is a generalized approach based on the methods used to assess neurotransmission in CHT knockout mice.[1][4]
Objective: To measure spontaneous and evoked neurotransmission at the NMJ.
Materials:
-
Sternomastoid muscle-nerve preparation from neonatal mice
-
Physiological saline solution
-
Microelectrodes for intracellular recording
-
Stimulator for nerve stimulation
-
Amplifier and data acquisition system
Procedure:
-
Preparation Dissection: Dissect the sternomastoid muscle with its innervating nerve and place it in a recording chamber perfused with physiological saline.
-
Intracellular Recording: Impale a muscle fiber near the endplate region with a microelectrode to record miniature endplate potentials (mEPPs) and evoked endplate potentials (EPPs).
-
Nerve Stimulation: Stimulate the nerve with a suction electrode to elicit EPPs.
-
Data Acquisition: Record and analyze the amplitude and frequency of mEPPs and the amplitude of EPPs over time.
-
Data Analysis: Compare the time-dependent changes in mEPP frequency and EPP amplitude between CHT-/- and wild-type preparations.
Visualizing the Impact on Cholinergic Signaling
The following diagrams, created using the Graphviz DOT language, illustrate the key pathways and experimental workflows.
Caption: Cholinergic synapse showing the points of intervention.
Caption: Workflow for comparing pharmacological and genetic models.
Conclusion
The cross-validation of this compound-3's effects with the phenotype of CHT knockout mice provides compelling evidence for the specific and critical role of the high-affinity choline transporter in sustaining cholinergic neurotransmission. The striking parallels in the loss of HC-3-sensitive choline uptake, deficits in acetylcholine synthesis, and impaired neuromuscular function underscore the validity of both approaches for studying the cholinergic system.
While HC-3 allows for acute and dose-dependent inhibition, genetic models offer insights into the developmental and chronic consequences of CHT deficiency. The increased sensitivity of CHT heterozygous mice to HC-3 further highlights the gene-dose-dependent nature of this transporter's function. Together, these complementary approaches provide a robust framework for dissecting the intricate roles of choline transport and acetylcholine synthesis in health and disease, offering valuable tools for researchers and drug development professionals in the field of neuroscience and pharmacology.
References
- 1. pnas.org [pnas.org]
- 2. scilit.com [scilit.com]
- 3. Actions of this compound (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lethal impairment of cholinergic neurotransmission in this compound-3-sensitive choline transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal impairment of cholinergic neurotransmission in this compound-3-sensitive choline transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impairment of motor function of neonatal chicks by this compound treatment during incubation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemicholinium-3 vs. HC-15: A Comparative Guide to Choline Uptake Inhibition
In the field of cholinergic research, the precise modulation of choline uptake is crucial for understanding the synthesis of acetylcholine (ACh) and its role in neurotransmission.[1] Among the pharmacological tools available, hemicholinium-3 (HC-3) is a well-established and potent inhibitor of the high-affinity choline transporter (CHT).[1][2] This guide provides a detailed comparison of HC-3 and its structural analog, HC-15, with a focus on their efficacy in inhibiting the high-affinity choline transporter (CHT1), the primary mediator of choline uptake in cholinergic neurons.[1]
Quantitative Comparison of Inhibitory Potency
Experimental data reveal a stark contrast in the inhibitory effects of this compound-3 and HC-15 on high-affinity choline uptake. HC-3 is a potent inhibitor, whereas HC-15, which represents one-half of the HC-3 molecule, is considered inactive in inhibiting sodium-dependent high-affinity choline uptake.[1] The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[1]
| Compound | Target | IC50 Value | Reference |
| This compound-3 (HC-3) | High-Affinity Choline Uptake (HAChU) | 6.1 x 10⁻⁸ M (61 nM) | [1][3] |
| HC-15 | High-Affinity Choline Uptake (HAChU) | Inactive | [1] |
Mechanism of Action: Targeting the High-Affinity Choline Transporter (CHT1)
The primary mechanism by which this compound-3 exerts its inhibitory effect is through competitive antagonism at the choline binding site of the high-affinity choline transporter, CHT1.[1][4] CHT1 is a sodium- and chloride-dependent transporter responsible for the uptake of choline from the synaptic cleft into the presynaptic terminal.[1] This uptake is the rate-limiting step in the synthesis of acetylcholine.[5] HC-3 and choline compete for the same binding site on the transporter protein, and the inhibition by HC-3 is reversible and concentration-dependent.[4] Due to its high affinity for CHT, HC-3 is a highly selective inhibitor for the high-affinity uptake system, with minimal effects on low-affinity choline transport mechanisms at appropriate concentrations.[4] In contrast, HC-15 has been found to be inactive in inhibiting this sodium-dependent high-affinity choline uptake.[1]
Signaling Pathway of High-Affinity Choline Uptake and Inhibition
The uptake of choline is a critical step for the synthesis of the neurotransmitter acetylcholine. This process is primarily mediated by the high-affinity choline transporter (CHT).[4] The following diagram illustrates the central role of choline uptake in the cholinergic signaling pathway and its inhibition by this compound-3.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound-3 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Potency of Hemicholinium Derivatives as Choline Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various hemicholinium derivatives in inhibiting the high-affinity choline transporter (CHT), a critical step in acetylcholine synthesis. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and drug development purposes.
Data Presentation: Comparative Potency of this compound Derivatives
The inhibitory potency of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) in high-affinity choline uptake (HACU) assays. The following tables summarize the quantitative data for several key derivatives.
| Compound | Derivative Type | IC50 / Ki | Experimental System | Mechanism of Action | Reference(s) |
| This compound-3 (HC-3) | Bis-quaternary ammonium | IC50: 18 nM | Rat striatal synaptosomes | Competitive | [1][2] |
| IC50: 61 nM | Rat brain synaptosomes | Competitive | [3] | ||
| Ki: 25 nM | High affinity choline transporter (HACU) | Competitive | [2] | ||
| HC-15 | Mono-quaternary ammonium (half of HC-3) | Inactive | Sodium-dependent high affinity choline uptake | - | [1][4] |
| A-5 | N-methyl, 4-methylpiperidine analog (quaternary amine) | More potent than HC-3 | Rat striatal synaptosomes | Non-competitive | [1][3] |
| A-4 | 4-methylpiperidine analog (tertiary amine) | ~10-fold less potent than A-5 | Rat striatal synaptosomes | - | [1] |
| Acetylsecothis compound | This compound analog | Potent inhibitor | High-affinity choline uptake | - | [5] |
| N-methyl-3-quinuclidinone | Quinuclidinyl derivative | IC50: 5.6 x 10⁻⁷ M | High-affinity choline uptake | - | [5] |
Relative Potency of Piperidine-Substituted this compound-3 Analogs:
The substitution on the piperidine ring of this compound-3 analogs significantly influences their inhibitory potency on choline uptake[1]:
| Substitution | Relative Potency |
| 4-methylpiperidine (A-5 and CA-5) | >> HC-3 |
| Unsubstituted piperidines (CA-1 and A-1) | < HC-3 |
| 2- or 3-methylpiperidine (A-2 and A-3) | < Unsubstituted piperidines |
| 4-hydroxypiperidine (A-7) | < Unsubstituted piperidines |
Experimental Protocols
The evaluation of the potency of this compound derivatives primarily relies on the High-Affinity Choline Uptake (HACU) Assay . This assay measures the uptake of radiolabeled choline into synaptosomes (isolated nerve terminals) or cultured cells expressing the choline transporter.
High-Affinity Choline Uptake (HACU) Assay in Synaptosomes
Objective: To determine the inhibitory effect of this compound derivatives on the rate of choline uptake into isolated nerve terminals.
Materials:
-
Fresh or frozen brain tissue (e.g., rat striatum or cortex)
-
Sucrose solution (0.32 M)
-
Physiological buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled choline (e.g., [³H]choline)
-
This compound derivatives (test compounds)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold 0.32 M sucrose solution.
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the this compound derivative or vehicle control at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Choline Uptake:
-
Initiate the uptake reaction by adding a low concentration of radiolabeled choline to the synaptosome suspension.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the reaction by filtering the synaptosomes through glass fiber filters and washing with ice-cold buffer to remove unincorporated radiolabeled choline.
-
-
Quantification:
-
Place the filters in scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific high-affinity choline uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor like unlabeled this compound-3) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Acetylcholine Synthesis and Inhibition by this compound Derivatives
Caption: Inhibition of acetylcholine synthesis by this compound derivatives.
Experimental Workflow for High-Affinity Choline Uptake (HACU) Assay
Caption: Workflow of the High-Affinity Choline Uptake (HACU) Assay.
References
- 1. Methylpiperidine analog of this compound-3: a selective, high affinity non-competitive inhibitor of sodium dependent choline uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating [3H]Hemicholinium-3 as a Preeminent Cholinergic Marker: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of cholinergic neurons are paramount for advancing our understanding of neurological function and dysfunction. This guide provides a comprehensive validation of [3H]hemicholinium-3 as a highly specific and reliable radioligand for labeling the high-affinity choline transporter (CHT), a key marker of cholinergic nerve terminals. Through objective comparison with other cholinergic markers, supported by experimental data and detailed protocols, this document establishes [3H]this compound-3 as a superior tool for cholinergic system research.
Executive Summary
[3H]this compound-3 ([3H]HC-3) is a potent and selective inhibitor of the high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine synthesis. Its specific binding to CHT makes it an invaluable tool for the quantitative analysis and visualization of cholinergic neurons. This guide demonstrates that [3H]HC-3 offers exceptional specificity and a favorable signal-to-noise ratio compared to other cholinergic markers such as [3H]vesamicol, which targets the vesicular acetylcholine transporter (VAChT), and antibodies against choline acetyltransferase (ChAT). While all three markers show a high degree of correlation in their distribution within the brain, [3H]HC-3's direct association with the presynaptic CHT provides a more precise measure of cholinergic terminal density.
Comparative Analysis of Cholinergic Markers
The selection of an appropriate cholinergic marker is critical for the accuracy and reliability of experimental outcomes. This section compares the performance of [3H]this compound-3 with two other widely used markers: [3H]vesamicol and anti-ChAT antibodies.
Quantitative Data Presentation
The following tables summarize the key binding and performance characteristics of each marker, providing a clear basis for comparison.
Table 1: Radioligand Binding Characteristics in Rat Brain
| Marker | Target | Brain Region | K_d (nM) | B_max (fmol/mg protein) | Reference(s) |
| [3H]this compound-3 | High-Affinity Choline Transporter (CHT) | Forebrain Membranes | 35 | 56 | [1] |
| Striatum | 9.3 (high-affinity), 22.8 (low-affinity) | 434 | [2] | ||
| [3H]Vesamicol | Vesicular Acetylcholine Transporter (VAChT) | Rat Brain | ~20 | N/A | [3] |
Table 2: Performance Comparison of Cholinergic Markers
| Marker | Specificity | Advantages | Disadvantages |
| [3H]this compound-3 | High for CHT on presynaptic terminals. | Directly labels the rate-limiting step of acetylcholine synthesis. High correlation with other cholinergic markers. | Requires handling of radioactive material. Binding can be influenced by sodium concentrations. |
| [3H]Vesamicol | High for VAChT, but also binds to sigma sites. | Labels acetylcholine storage vesicles. High correlation with other cholinergic markers. | Off-target binding to sigma sites can reduce specificity. |
| Anti-ChAT Antibodies | High for Choline Acetyltransferase. | Allows for detailed morphological studies through immunohistochemistry. | Indirectly marks cholinergic neurons. Quantification can be less precise than radioligand binding assays. Antibody performance can be variable. |
Key Performance Insights
-
Specificity: [3H]this compound-3 exhibits high specificity for the CHT, which is exclusively located on presynaptic cholinergic nerve terminals.[1] In contrast, while [3H]vesamicol binds to the vesicular acetylcholine transporter (VAChT) within cholinergic terminals, it has also been shown to bind to sigma sites, which can lead to non-cholinergic labeling and potentially confounding results.[4]
-
Correlation: The anatomical distribution of [3H]this compound-3 binding sites shows a very high correlation with the distribution of other established cholinergic markers, including choline acetyltransferase (ChAT) and acetylcholinesterase (AChE).[5] Studies have reported high correlation coefficients between the binding of [3H]vesamicol and [3H]this compound-3 (r = 0.95-0.99), as well as with ChAT (r = 0.97), confirming they label similar neuronal populations.[6]
-
Quantification: As a radioligand, [3H]this compound-3 allows for precise quantification of CHT density (Bmax) and affinity (Kd) through saturation binding assays, providing a direct measure of cholinergic terminal integrity. While immunohistochemistry with anti-ChAT antibodies is excellent for visualizing cholinergic neurons, quantitative analysis can be more challenging and less direct.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and utilizing [3H]this compound-3 as a cholinergic marker.
[3H]this compound-3 Binding Assay in Brain Homogenates
This protocol describes a standard procedure for quantifying CHT sites in brain tissue.
-
Tissue Preparation:
-
Dissect the brain region of interest (e.g., striatum, hippocampus) in ice-cold sucrose buffer (0.32 M).
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In triplicate, incubate aliquots of the membrane preparation with increasing concentrations of [3H]this compound-3 in an assay buffer containing 200 mM NaCl.
-
For determination of non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled this compound-3 (e.g., 1 µM).
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the dissociation constant (K_d) and maximum binding capacity (B_max) by Scatchard analysis or non-linear regression of the saturation binding data.
-
Autoradiography with [3H]this compound-3
This protocol allows for the visualization of the anatomical distribution of CHT sites.
-
Tissue Sectioning:
-
Rapidly freeze the brain tissue and mount it on a cryostat chuck.
-
Cut thin sections (e.g., 10-20 µm) at -20°C and thaw-mount them onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Labeling:
-
Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl with 200 mM NaCl, pH 7.4) to rehydrate the tissue.
-
Incubate the slides with a low nanomolar concentration of [3H]this compound-3 in fresh, ice-cold buffer.
-
To determine non-specific binding, incubate adjacent sections in the presence of excess unlabeled this compound-3.
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Rinse the slides briefly in ice-cold distilled water.
-
Dry the slides rapidly under a stream of cold, dry air.
-
-
Imaging:
-
Appose the labeled slides to a tritium-sensitive film or phosphor imaging plate in a light-tight cassette.
-
Expose for an appropriate duration (weeks to months) at 4°C.
-
Develop the film or scan the imaging plate to visualize the distribution of binding sites.
-
Quantify the signal intensity using a computerized densitometry system.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of [3H]this compound-3.
Caption: Mechanism of action of [3H]this compound-3 at the cholinergic synapse.
Caption: Experimental workflow for a [3H]this compound-3 binding assay.
Caption: Logical cascade of events following CHT inhibition by this compound-3.
Conclusion
The data and protocols presented in this guide provide a robust validation for the use of [3H]this compound-3 as a premier marker for cholinergic nerve terminals. Its high specificity for the high-affinity choline transporter, coupled with the ability for precise quantification, distinguishes it from other available markers. While [3H]vesamicol and anti-ChAT antibodies remain valuable tools, [3H]this compound-3 offers a more direct and quantitative assessment of presynaptic cholinergic integrity. For researchers investigating the role of the cholinergic system in health and disease, [3H]this compound-3 is an indispensable and reliable tool for accurate and meaningful data acquisition.
References
- 1. Characterization of [3H]this compound-3 binding associated with neuronal choline uptake sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of [3H]this compound-3 binding to rat striatal membranes: evidence for negative cooperative site-site interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and autoradiographic distribution of this compound-3 high-affinity choline uptake sites in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]vesamicol binding in brain: autoradiographic distribution, pharmacology, and effects of cholinergic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hemicholinium-3's Inhibitory Action on Choline Uptake Across Different Brain Regions
For Immediate Release
This guide provides a comprehensive comparison of hemicholinium-3 (HC-3) and its inhibitory effects on high-affinity choline uptake (HACU) in key brain regions: the striatum, hippocampus, and cortex. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the differential potency of HC-3 and outlines detailed methodologies for its study.
This compound-3 is a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT), which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1] By blocking this transporter, HC-3 effectively reduces the amount of choline available for ACh synthesis, thereby serving as an invaluable tool for studying cholinergic neurotransmission.[1]
Quantitative Comparison of this compound-3 Potency
The inhibitory potency of HC-3 on the high-affinity choline transporter varies across different brain regions, which is reflective of the differential density of cholinergic innervation and transporter expression. The binding affinity of [3H]this compound-3, which is a reliable indicator of its inhibitory activity, has been quantified in several studies.
| Brain Region | Binding Affinity (Kd) of [3H]this compound-3 (nM) | Reference |
| Striatum | ~ 3 | [2] |
| Hippocampus | ~ 5 | [2] |
| Neocortex | ~ 12 | [2] |
Note: Lower Kd values indicate higher binding affinity and, consequently, greater inhibitory potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-3's effects on choline uptake.
Preparation of Synaptosomes from Different Brain Regions
Synaptosomes, which are resealed nerve terminals, are a standard model for studying neurotransmitter uptake and release.
Materials:
-
Brain tissue (striatum, hippocampus, or cortex) from a suitable animal model (e.g., rat).
-
Ice-cold 0.32 M sucrose solution.
-
Potter-Elvehjem homogenizer.
-
Refrigerated centrifuge.
-
Physiological buffer (e.g., Krebs-Ringer-HEPES buffer: 130 mM NaCl, 3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM glucose, 10 mM HEPES, pH 7.4).
Procedure:
-
Dissection and Homogenization: Dissect the desired brain region in ice-cold 0.32 M sucrose solution. Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Isolation of Crude Synaptosomes: Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet contains the crude synaptosomal fraction.
-
Washing and Resuspension: Resuspend the synaptosomal pellet in the physiological buffer.
High-Affinity Choline Uptake Assay
This assay measures the uptake of radiolabeled choline into synaptosomes and is used to determine the inhibitory effects of compounds like this compound-3.
Materials:
-
Prepared synaptosomal suspension.
-
Radiolabeled choline (e.g., [3H]-choline).
-
This compound-3 solutions of varying concentrations.
-
Scintillation fluid and a liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Pre-incubation: Aliquot the synaptosomal suspension into microcentrifuge tubes. Pre-incubate the synaptosomes for 5-10 minutes at 37°C in the physiological buffer.
-
Initiation of Uptake: To measure total uptake, add [3H]-choline to the synaptosome suspension. To measure non-specific uptake, add [3H]-choline along with a saturating concentration of this compound-3 (e.g., 1 µM). For inhibition studies, add [3H]-choline with varying concentrations of HC-3.
-
Incubation: Incubate the mixture for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-choline.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake from the total uptake. For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of this compound-3 and the experimental workflow for its study.
Caption: Mechanism of this compound-3 at the cholinergic synapse.
Caption: Experimental workflow for choline uptake assay.
References
- 1. Development of high-affinity choline transport sites in rat forebrain: a quantitative autoradiography study with [3H]this compound-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: Further studies on the biochemical characterization and autoradiographic distribution of [3H]this compound-3 binding sites in rat brain: a presynaptic cholinergic marker [storkapp.me]
Safety Operating Guide
Safeguarding Laboratory Environments: Proper Disposal Procedures for Hemicholinium-3
For researchers, scientists, and drug development professionals, the meticulous management of potent chemical compounds is a cornerstone of laboratory safety. Hemicholinium-3, a powerful inhibitor of choline uptake and consequently acetylcholine synthesis, necessitates stringent disposal protocols to mitigate significant health and environmental risks.[1][2] Adherence to these guidelines is crucial for ensuring a safe and compliant laboratory operation.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be prepared for potential spills.
Personal Protective Equipment (PPE):
A minimum standard of PPE is required when handling this compound-3 to prevent accidental exposure.[1] This includes:
| PPE Category | Recommended Items |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. For solid forms, a dust mask (e.g., N95) is recommended.[1] |
Spill Management:
In the event of a this compound-3 spill, immediate and decisive action is required to contain the material and prevent exposure.
-
Alert Personnel: Immediately notify others in the vicinity.[3]
-
Evacuate: If the spill is large or the ventilation is inadequate, evacuate the immediate area.[3]
-
Containment: For minor spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the substance.[1][4] Do not allow the chemical to enter drains or waterways.[1][4]
-
Collection: Carefully collect the spilled material and absorbent into a designated, properly labeled hazardous waste container.[1][3]
-
Decontamination: The spill area should be decontaminated with a 10% bleach solution.[3]
Step-by-Step Disposal Protocol for this compound-3
The disposal of this compound-3 must be carried out in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as hazardous chemical waste.
-
Segregation: All waste contaminated with this compound-3, including unused product, contaminated consumables (e.g., pipette tips, gloves, lab coats), and spill cleanup materials, must be segregated from other waste streams.[1][3] It is particularly important to avoid mixing it with strong oxidizing agents.[1]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container for all this compound-3 waste.[3]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound-3," and an indication of the associated hazards (e.g., "Toxic," "Neurotoxin").[3]
-
Decontamination of Reusable Equipment: All non-disposable items, such as glassware or magnetic stirrers, that have come into contact with this compound-3 must be decontaminated. A 10% bleach solution is a suitable decontamination agent, followed by a thorough rinsing with water.[3]
-
Institutional Procedures: It is mandatory to follow all institutional and local regulations for the final disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound-3.
Caption: Logical workflow for the safe disposal of this compound-3 waste.
By adhering to these detailed procedures, laboratory personnel can effectively manage the risks associated with this compound-3, ensuring a safe working environment and responsible environmental stewardship.
References
Safeguarding Researchers: Essential Protocols for Handling Hemicholinium-3
For Immediate Implementation: This document outlines critical safety and logistical procedures for the handling of Hemicholinium-3, a potent neurotoxin. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate the significant risks associated with this compound. This compound-3 is a high-toxicity chemical that functions as a powerful inhibitor of the high-affinity choline transporter, which in turn blocks the synthesis of acetylcholine.[1] Its impact on cholinergic neurotransmission presents a considerable hazard, necessitating stringent safety measures.
Personal Protective Equipment (PPE)
Due to its high toxicity, particularly through inhalation, skin contact, and ingestion, a comprehensive PPE strategy is mandatory.[2] The following table summarizes the required PPE for handling this compound-3.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), with a minimum thickness of >8 mil.[1] | To prevent skin contact. Gloves must be changed immediately if contaminated.[1] |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical splash goggles.[1] | To protect against accidental splashes and aerosol exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter.[1] | Essential due to the high toxicity and potential for aerosolization of the compound.[1] |
| Protective Clothing | Disposable lab coat or gown. | To protect skin and personal clothing from contamination.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Area Designation:
-
All work with this compound-3 must be conducted within a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control for potential aerosolization.[4]
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Handling and Use:
-
Post-Procedure:
Emergency Procedures
In the event of exposure or a spill, immediate and decisive action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area and alert colleagues. For small, manageable spills, and only if properly trained and equipped with the correct PPE, contain the spill with an absorbent material. Carefully collect the absorbed material and place it in the designated hazardous waste container. Decontaminate the spill area with a 10% bleach solution. For large spills, or if you are not trained to handle them, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1] |
Disposal Plan
Proper disposal of this compound-3 and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]
-
Segregation: All waste contaminated with this compound-3, including used gloves, disposable lab coats, pipette tips, and empty vials, must be segregated into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Labeling: The hazardous waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound-3," and the associated hazards (e.g., "Toxic").[1]
-
Decontamination of Reusable Equipment: All non-disposable items, such as glassware, must be decontaminated before being removed from the designated work area.[1]
-
Spill Cleanup Residue: All materials used to clean up a this compound-3 spill are considered hazardous waste and must be disposed of in the designated hazardous waste container.[1]
-
Institutional Procedures: Adhere to all institutional and local regulations for the final disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance.[1]
Diagrams
Caption: Workflow for the safe handling of this compound-3.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
